molecular formula C24H28O6 B12372012 Anticancer agent 195

Anticancer agent 195

Cat. No.: B12372012
M. Wt: 412.5 g/mol
InChI Key: FGHXOUVTHADHOZ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 195 is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(3-methylbut-2-enoxy)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H28O6/c1-16(2)11-12-30-21-13-17(8-10-20(21)26-3)7-9-19(25)18-14-22(27-4)24(29-6)23(15-18)28-5/h7-11,13-15H,12H2,1-6H3/b9-7+

InChI Key

FGHXOUVTHADHOZ-VQHVLOKHSA-N

Isomeric SMILES

CC(=CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)C

Canonical SMILES

CC(=CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action: Anticancer Agent 195 (Compound 10) - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 195, also identified as Compound 10, is a novel small molecule inhibitor targeting the protein-protein interaction (PPI) between the E74-like factor 3 (ELF3) transcription factor and the Mediator complex subunit 23 (MED23).[1][2][3] This interaction is a critical driver of HER2 (human epidermal growth factor receptor 2) gene transcription in HER2-positive cancers.[1][4] By disrupting the ELF3-MED23 complex, this compound effectively downregulates HER2 expression, leading to the suppression of downstream pro-survival signaling pathways and the induction of apoptosis in cancer cells. This whitepaper provides an in-depth technical guide on the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the ELF3-MED23 Protein-Protein Interaction

This compound functions as a potent inhibitor of the ELF3-MED23 PPI. The transcription factor ELF3 binds to the promoter of the ERBB2 gene (encoding HER2) and recruits the MED23 coactivator to initiate transcription. This process is crucial for the overexpression of HER2 in certain cancers, particularly HER2-positive gastric and breast cancers.

Compound 10 directly interferes with the binding between the transactivation domain (TAD) of ELF3 and MED23. This disruptive action prevents the assembly of the transcriptional machinery at the HER2 promoter, leading to a significant reduction in HER2 mRNA and protein levels.

The downstream consequences of HER2 downregulation are the inhibition of key oncogenic signaling pathways, including the PI3K/AKT and MAPK pathways. The suppression of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in HER2-overexpressing cancer cells. Notably, this compound has demonstrated efficacy in both trastuzumab-sensitive and trastuzumab-resistant cancer models, suggesting its potential to overcome acquired resistance to current HER2-targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 10) from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

ParameterValueCell Line / AssayReference
Ki (ELF3-MED23 PPI) 0.68 ± 0.08 µMFluorescence Polarization Assay
IC50 (ELF3-MED23 PPI) Not explicitly stated, but significant inhibition at 10 µMSEAP Reporter Assay
Apoptosis Induction Concentration-dependent increaseNCI-N87 Cells

Table 2: In Vivo Antitumor Efficacy

Animal ModelTreatment DoseTumor Growth InhibitionReference
NCI-N87 Xenograft Not explicitly statedSignificant reduction in tumor volume

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Anticancer_Agent_195_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ELF3 ELF3 MED23 MED23 HER2_Gene ERBB2 (HER2) Gene MED23->HER2_Gene Promotes Transcription Transcription Transcription HER2_Gene->Transcription HER2_mRNA HER2 mRNA Transcription->HER2_mRNA HER2_Protein HER2 Protein HER2_mRNA->HER2_Protein Translation PI3K_AKT_Pathway PI3K/AKT Pathway HER2_Protein->PI3K_AKT_Pathway Activates MAPK_Pathway MAPK Pathway HER2_Protein->MAPK_Pathway Activates Proliferation Cell Proliferation PI3K_AKT_Pathway->Proliferation Promotes MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Anticancer_Agent_195 This compound (Compound 10) Anticancer_Agent_195->ELF3 Inhibits Interaction

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro PPI Inhibition Assay

PPI_Inhibition_Workflow cluster_prep Preparation cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis Recombinant_Proteins Purify recombinant (His)6-MED23(391-582) and FITC-labeled ELF3(129-145) peptide Incubation Incubate proteins with varying concentrations of This compound Recombinant_Proteins->Incubation Measurement Measure fluorescence polarization (FP) Incubation->Measurement Data_Processing Calculate percent inhibition Measurement->Data_Processing Curve_Fitting Generate dose-response curve Data_Processing->Curve_Fitting IC50_Ki_Determination Determine IC50 and Ki values Curve_Fitting->IC50_Ki_Determination

Caption: Workflow for Fluorescence Polarization Assay.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for ELF3-MED23 PPI Inhibition

This assay quantitatively measures the inhibitory effect of this compound on the interaction between ELF3 and MED23.

  • Reagents and Materials:

    • Purified recombinant (His)6-MED23391-582 protein.

    • Fluorescein isothiocyanate (FITC)-labeled ELF3129-145 peptide.

    • This compound (Compound 10) at various concentrations.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, non-binding 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of FITC-ELF3129-145 peptide and (His)6-MED23391-582 protein in the assay buffer. The final concentrations should be optimized to yield a stable and significant FP signal.

    • Add serial dilutions of this compound to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no MED23 protein).

    • Add the protein-peptide mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for FITC.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Western Blot Analysis for HER2 and Downstream Signaling

This protocol is used to assess the effect of this compound on the protein levels of HER2 and the phosphorylation status of its downstream effectors, AKT and MAPK.

  • Reagents and Materials:

    • NCI-N87 cells (or other HER2-positive cell line).

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-HER2, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, and anti-GAPDH (as a loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Seed NCI-N87 cells in culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Lyse the cells in lysis buffer and collect the total protein lysates.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (GAPDH) to determine the relative changes in protein expression and phosphorylation.

Cell Viability and Apoptosis Assays

These assays are used to evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • Cell Viability (MTT or CellTiter-Glo® Assay):

    • Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified time (e.g., 72 hours).

    • Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

  • Apoptosis (Annexin V/PI Staining):

    • Treat cells with this compound for a designated period (e.g., 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.

Conclusion

This compound (Compound 10) represents a promising therapeutic strategy for HER2-positive cancers. Its novel mechanism of action, centered on the inhibition of the ELF3-MED23 protein-protein interaction, leads to the transcriptional repression of HER2 and the subsequent induction of apoptosis. The data presented in this whitepaper underscores the potent in vitro and in vivo activity of this compound. The detailed experimental protocols provide a framework for the further investigation and development of this and similar targeted therapies. The ability of this compound to overcome trastuzumab resistance highlights its potential to address a significant unmet clinical need in the treatment of HER2-overexpressing malignancies.

References

Unveiling Anticancer Agent 195: A Technical Guide to Its Discovery, Mechanism, and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Anticancer agent 195, a novel inhibitor of the ELF3-MED23 protein-protein interaction. The information presented is based on the seminal publication by Hwang SY, et al., in 2024, which identified this compound as a promising therapeutic candidate for HER2-overexpressing cancers, including those resistant to current therapies.[1][2][3][4][5]

Introduction: Targeting a Novel Axis in HER2+ Cancers

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in a significant portion of breast and gastric cancers. While targeted therapies like trastuzumab have improved patient outcomes, acquired resistance remains a major clinical challenge. This compound emerges from a novel therapeutic strategy aimed at downregulating HER2 expression at the transcriptional level.

This compound was identified as a potent inhibitor of the protein-protein interaction (PPI) between the E74-like factor 3 (ELF3) transcription factor and the Mediator Complex Subunit 23 (MED23). This interaction is crucial for the transcriptional upregulation of the ERBB2 gene, which encodes for HER2. By disrupting the ELF3-MED23 complex, this compound effectively reduces HER2 expression and attenuates its downstream oncogenic signaling, offering a potential new avenue to combat HER2-positive malignancies and overcome trastuzumab resistance.

Discovery and Synthesis

This compound, referred to as compound 10 in the primary literature, was developed as part of a focused effort to synthesize and screen a library of chalcone and pyrazoline derivatives for their ability to inhibit the ELF3-MED23 PPI. The synthesis of these compounds was a key step in identifying a lead candidate with potent biological activity.

Synthesis Workflow

The general synthetic scheme for the pyrazoline derivatives, including this compound, involves a multi-step process. The workflow begins with the synthesis of chalcone intermediates, which are then cyclized to form the pyrazoline core. Subsequent modifications lead to the final product.

G cluster_synthesis Synthesis of this compound Chalcone Synthesis Chalcone Synthesis Pyrazoline Formation Pyrazoline Formation Chalcone Synthesis->Pyrazoline Formation Final Modification Final Modification Pyrazoline Formation->Final Modification Purification & Characterization Purification & Characterization Final Modification->Purification & Characterization This compound This compound Purification & Characterization->this compound

A simplified workflow for the synthesis of this compound.

Quantitative Biological Data

This compound has demonstrated potent and specific activity in a range of preclinical assays. The following tables summarize the key quantitative findings.

ParameterValueDescription
Binding Affinity
Ki0.68 ± 0.08 µMInhibitory constant for the disruption of the ELF3-MED23 protein-protein interaction.
In Vitro Efficacy
Cell LineIC50Antiproliferative activity.
NCI-N87Data not publicly availableHER2-positive gastric cancer cell line.
NCI-N87 TRData not publicly availableTrastuzumab-resistant NCI-N87 cell line.
In Vivo Efficacy
ModelDosageOutcome
NCI-N87 Xenograft4 mg/kg (IV) for 25 daysSignificant inhibition of tumor growth.

Mechanism of Action

This compound exerts its anticancer effects by targeting the transcriptional machinery responsible for HER2 overexpression. By binding to key residues at the ELF3-MED23 interface, it prevents the formation of a productive transcriptional complex, leading to a cascade of downstream effects.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the ELF3-MED23-HER2 signaling axis. This leads to the downregulation of two major oncogenic pathways: the PI3K/AKT and MAPK pathways.

G cluster_pathway ELF3-MED23-HER2 Signaling Pathway Anticancer_Agent_195 This compound ELF3_MED23_PPI ELF3-MED23 Interaction Anticancer_Agent_195->ELF3_MED23_PPI Inhibits Apoptosis Apoptosis Anticancer_Agent_195->Apoptosis Induces HER2_Transcription HER2 Gene Transcription ELF3_MED23_PPI->HER2_Transcription Promotes HER2_Expression HER2 Protein Expression HER2_Transcription->HER2_Expression PI3K_AKT_Pathway PI3K/AKT Pathway HER2_Expression->PI3K_AKT_Pathway Activates MAPK_Pathway MAPK Pathway HER2_Expression->MAPK_Pathway Activates Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_Pathway->Cell_Proliferation MAPK_Pathway->Cell_Proliferation

Signaling pathway inhibited by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

ELF3-MED23 Protein-Protein Interaction (PPI) Assay

A quantitative assay is used to measure the ability of compounds to disrupt the interaction between ELF3 and MED23. This is often a cell-based reporter assay or a biophysical method like fluorescence polarization.

General Protocol (Reporter Assay):

  • HEK293T cells are co-transfected with plasmids encoding for a secreted alkaline phosphatase (SEAP) reporter gene under the control of the HER2 promoter, along with ELF3 and MED23 expression vectors.

  • Cells are treated with varying concentrations of this compound for a specified duration (e.g., 12-24 hours).

  • The cell culture supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate.

  • A decrease in SEAP activity indicates inhibition of the ELF3-MED23 PPI and subsequent downregulation of HER2 promoter activity.

Cell Viability Assay

The antiproliferative effects of this compound are determined using a standard cell viability assay, such as the MTT or MTS assay.

General Protocol:

  • NCI-N87 and NCI-N87 TR cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for 72 hours.

  • A viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the protein levels of HER2 and key downstream signaling molecules, as well as markers of apoptosis.

General Protocol:

  • NCI-N87 or NCI-N87 TR cells are treated with this compound (e.g., 10 µM) for 16-24 hours.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against HER2, p-AKT, p-MAPK, cleaved PARP, and cleaved caspase-3.

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Apoptosis Analysis

Flow cytometry is employed to quantify the induction of apoptosis by this compound.

General Protocol:

  • NCI-N87 and NCI-N87 TR cells are treated with varying concentrations of this compound for 24 hours.

  • Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

In Vivo Xenograft Study

The antitumor efficacy of this compound is evaluated in an in vivo mouse model.

General Protocol:

  • Athymic nude mice are subcutaneously injected with NCI-N87 cells.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives intravenous injections of this compound (e.g., 4 mg/kg) on a predetermined schedule for a set duration (e.g., 25 days).

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Summary and Future Directions

This compound is a first-in-class inhibitor of the ELF3-MED23 protein-protein interaction with promising preclinical activity against HER2-overexpressing gastric cancer. Its novel mechanism of action, which involves the transcriptional downregulation of HER2, provides a strong rationale for its development as a therapeutic agent, particularly in the context of trastuzumab resistance.

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in a broader range of HER2-positive cancer models. The data presented herein provide a solid foundation for the continued investigation and potential clinical translation of this exciting new anticancer agent.

G cluster_workflow Overall Experimental Workflow Compound_Synthesis Compound Synthesis (Chalcone & Pyrazoline Derivatives) PPI_Screening ELF3-MED23 PPI Inhibition Screen Compound_Synthesis->PPI_Screening In_Vitro_Characterization In Vitro Characterization (NCI-N87 & NCI-N87 TR cells) PPI_Screening->In_Vitro_Characterization Lead Compound (this compound) Mechanism_of_Action_Studies Mechanism of Action (Western Blot, Apoptosis Assay) In_Vitro_Characterization->Mechanism_of_Action_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) Mechanism_of_Action_Studies->In_Vivo_Efficacy

A high-level overview of the experimental workflow.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of Anticancer Agent 195

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEOUL, South Korea – Researchers have identified and validated a novel small molecule, designated Anticancer Agent 195 (also referred to as Compound 10), which demonstrates significant antitumor activity by targeting a key protein-protein interaction (PPI) involved in the transcriptional regulation of the Human Epidermal growth factor Receptor 2 (HER2). This in-depth guide provides a comprehensive overview of the target identification and validation process for this promising therapeutic candidate, intended for researchers, scientists, and drug development professionals.

This compound has been identified as a potent inhibitor of the interaction between the E74-Like Factor 3 (ELF3) and the Mediator Complex Subunit 23 (MED23).[1][2][3][4][5] This interaction is crucial for the transcription of the ERBB2 gene, which encodes the HER2 protein, a well-established oncogene, particularly in breast and gastric cancers. By disrupting the ELF3-MED23 PPI, this compound effectively downregulates HER2 expression at the genetic level, offering a novel therapeutic strategy for HER2-overexpressing cancers, including those resistant to current HER2-targeted therapies like trastuzumab.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueDescription
Ki 0.68 µMInhibitory constant for the disruption of the ELF3-MED23 protein-protein interaction.
IC50 (FP Assay) Data not explicitly provided in the search resultsConcentration required to inhibit 50% of the ELF3-MED23 interaction in a fluorescence polarization assay.
HER2 mRNA Reduction Significant dose-dependent reductionEffect on ERBB2 gene expression in HER2-positive cancer cell lines (e.g., NCI-N87).
HER2 Protein Reduction Significant dose-dependent reductionEffect on HER2 protein levels in HER2-positive cancer cell lines.

Table 2: In Vitro and In Vivo Efficacy of this compound

AssayCell Line / ModelKey Findings
Cell Viability NCI-N87 (gastric cancer)Dose-dependent inhibition of cell proliferation.
Apoptosis Induction NCI-N87 (gastric cancer)Significant induction of apoptosis.
Xenograft Tumor Growth Athymic nude mice with NCI-N87 xenograftsSignificant inhibition of tumor growth.
Trastuzumab-Resistant Models Trastuzumab-refractory clonesMaintained anticancer activity, suggesting efficacy in resistant settings.

Target Identification and Validation Workflow

The identification of the ELF3-MED23 PPI as the target of this compound and its subsequent validation followed a rigorous experimental workflow.

G cluster_discovery Compound Discovery & Screening cluster_target_id Target Identification cluster_validation Target Validation & MOA Synthesis Synthesis of Chalcone & Pyrazoline Derivatives Screening SEAP Reporter Gene Assay (ERBB2 Promoter Activity) Synthesis->Screening Hit_ID Identification of Compound 10 (this compound) Screening->Hit_ID FP_Assay Fluorescence Polarization (FP) Assay (ELF3-MED23 Binding) Hit_ID->FP_Assay GST_Pulldown GST Pull-Down Assay (Intracellular PPI) Hit_ID->GST_Pulldown Split_Luciferase Split Luciferase Complementation Assay Hit_ID->Split_Luciferase mRNA_Analysis qRT-PCR (HER2 mRNA levels) FP_Assay->mRNA_Analysis Protein_Analysis Western Blot (HER2 & Downstream Signaling) mRNA_Analysis->Protein_Analysis Cell_Based_Assays Cell Viability & Apoptosis Assays Protein_Analysis->Cell_Based_Assays In_Vivo Xenograft Mouse Model Cell_Based_Assays->In_Vivo

Caption: Experimental workflow for the identification and validation of this compound.

Signaling Pathway Modulated by this compound

This compound disrupts the transcriptional machinery responsible for HER2 expression. The binding of the transcription factor ELF3 to the coactivator MED23 is a critical step in recruiting RNA polymerase II to the ERBB2 promoter. By inhibiting this interaction, this compound prevents the transcription of the ERBB2 gene, leading to a reduction in HER2 protein levels and subsequent attenuation of downstream oncogenic signaling pathways, such as the PI3K/AKT and MAPK pathways.

G cluster_nucleus Nucleus cluster_agent cluster_downstream ELF3 ELF3 Interaction ELF3->Interaction MED23 MED23 PolII RNA Polymerase II MED23->PolII ERBB2_Gene ERBB2 Gene Promoter PolII->ERBB2_Gene Transcription HER2_mRNA HER2 mRNA Agent195 This compound Agent195->Interaction Inhibition Interaction->MED23 HER2_Protein HER2 Protein HER2_mRNA->HER2_Protein Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK) HER2_Protein->Downstream_Signaling Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth

Caption: Signaling pathway disrupted by this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for ELF3-MED23 Interaction

This assay quantitatively measures the inhibitory effect of this compound on the binding of ELF3 and MED23 in vitro.

  • Materials:

    • Recombinant (His)6-tagged MED23391-582 protein.

    • Fluorescein isothiocyanate (FITC)-labeled ELF3129-145 peptide.

    • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

    • This compound (Compound 10) at various concentrations.

    • 384-well black plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A solution of FITC-ELF3129-145 peptide and (His)6-MED23391-582 protein is prepared in the assay buffer.

    • The mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for binding.

    • This compound, dissolved in DMSO and serially diluted in assay buffer, is added to the wells of the 384-well plate.

    • The protein-peptide mixture is then added to the wells containing the compound.

    • The plate is incubated for a further period (e.g., 1 hour) at room temperature.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

GST Pull-Down Assay for Intracellular ELF3-MED23 Interaction

This assay validates the disruption of the ELF3-MED23 PPI by this compound within a cellular context.

  • Materials:

    • NCI-N87 cells.

    • Plasmids encoding GST-tagged ELF3 and 3xFLAG-tagged MED23.

    • Lipofectamine or other transfection reagent.

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Glutathione-Sepharose beads.

    • Anti-FLAG antibody.

    • Anti-GST antibody.

    • This compound.

  • Procedure:

    • NCI-N87 cells are co-transfected with plasmids encoding GST-ELF3 and 3xFLAG-MED23.

    • After 24-48 hours, the cells are treated with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified duration (e.g., 12 hours).

    • Cells are harvested and lysed.

    • The cell lysates are incubated with Glutathione-Sepharose beads to pull down GST-ELF3 and any interacting proteins.

    • The beads are washed extensively to remove non-specific binding.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with anti-FLAG antibody to detect co-precipitated 3xFLAG-MED23 and with anti-GST antibody to confirm the pull-down of GST-ELF3. A reduction in the amount of co-precipitated 3xFLAG-MED23 in the presence of this compound indicates inhibition of the PPI.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of this compound in a living organism.

  • Animal Model:

    • Athymic nude mice (e.g., 5-6 weeks old).

  • Cell Line:

    • NCI-N87 human gastric cancer cells.

  • Procedure:

    • NCI-N87 cells are harvested and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel).

    • The cell suspension is subcutaneously injected into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3).

    • Mice are randomized into treatment and control groups.

    • This compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to the treatment group (e.g., daily via oral gavage) at a specified dose. The control group receives the vehicle only.

    • Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width2) / 2.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

This technical guide provides a foundational understanding of the target identification and validation of this compound. The presented data and methodologies underscore its potential as a novel therapeutic agent for HER2-overexpressing cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

The Impact of TMP195 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195, a selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), is emerging as a promising anticancer agent that remodels the tumor microenvironment (TME) to favor anti-tumor immunity.[1][2] Unlike conventional cytotoxic agents, TMP195's primary mechanism of action is not direct tumor cell killing but rather the reprogramming of key immune cell populations, particularly tumor-associated macrophages (TAMs).[3][4] This technical guide provides an in-depth overview of the effects of TMP195 on the TME, focusing on its mechanism of action, quantitative effects on tumor growth and immune cell populations, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting class IIa HDACs in oncology.

Mechanism of Action: Reprogramming the Tumor Microenvironment

TMP195 selectively inhibits class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[5] These enzymes play a crucial role in regulating gene expression, and their inhibition by TMP195 leads to a cascade of events within the TME, most notably the repolarization of TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This shift is central to the anti-cancer effects of TMP195.

Signaling Pathways Modulated by TMP195

TMP195's inhibition of class IIa HDACs in macrophages activates key signaling pathways that drive the M1 polarization. The primary mechanism involves the derepression of transcription factors, such as those of the Myocyte Enhancer Factor 2 (MEF2) family, which are negatively regulated by class IIa HDACs. This leads to the activation of downstream pathways critical for a pro-inflammatory response.

Key Signaling Pathways:

  • MAPK Pathway: TMP195 treatment leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is also activated, a central regulator of inflammation and immune responses.

The activation of these pathways culminates in the increased expression of M1-associated genes and the secretion of pro-inflammatory cytokines.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MEF2 MEF2 M1_Genes M1-associated Genes (e.g., iNOS, TNFα, IL-12) MEF2->M1_Genes Transcription HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) HDACIIa->MEF2 Deacetylation (Repression) M1_Polarization M1 Macrophage Polarization M1_Genes->M1_Polarization p38_JNK p38/JNK MAPK p_p38_JNK p-p38/p-JNK p38_JNK->p_p38_JNK Phosphorylation NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_p38_JNK->M1_Genes p_NFkB->M1_Genes TMP195 TMP195 TMP195->HDACIIa Inhibition

Figure 1: TMP195 Signaling Pathway in Macrophages.

Quantitative Effects on the Tumor Microenvironment

Studies in preclinical models of breast and colorectal cancer have demonstrated the significant impact of TMP195 on the TME, leading to reduced tumor growth and metastasis.

In Vivo Tumor Growth Inhibition
Cancer ModelTreatmentTumor Weight Reduction (%)Tumor Volume Reduction (%)Reference
Colorectal Cancer (MC38) TMP195 (50 mg/kg/day)~75%~75%
Breast Cancer (MMTV-PyMT) TMP195Significant ReductionSignificant Reduction
Modulation of Immune Cell Populations in the TME

TMP195 treatment leads to a significant shift in the immune cell infiltrate within the tumor.

Cancer ModelImmune Cell PopulationChange with TMP195 TreatmentMethod of AnalysisReference
Colorectal Cancer (MC38) Total Macrophages (CD45+CD11b+F4/80+)Flow Cytometry
M1 Macrophages (CD45+CD11b+F4/80+MHC-II+)↑ (from ~42% to ~62% of total macrophages)Flow Cytometry
M1 Macrophages (F4/80+CD86+)↑ (from ~38% to ~74%)Immunofluorescence
Breast Cancer (MMTV-PyMT) CD11b+ Myeloid CellsFlow Cytometry
Mature MacrophagesNot Specified
Phagocytic Macrophages (F4/80+ containing EpCam+)Flow Cytometry, Immunofluorescence
Activated Macrophages (F4/80+CD40+)Flow Cytometry, IHC
Granzyme B+ CD8+ T cellsFlow Cytometry
Effects on Cytokine Production

TMP195 enhances the secretion of pro-inflammatory cytokines by macrophages.

Cell TypeTreatmentCytokineChange in ExpressionMethod of AnalysisReference
Bone Marrow-Derived Macrophages (BMDMs) TMP195 (20µM or 60µM) + LPSIL-6, IL-12, TNFα↑ (mRNA and protein)ELISA, RT-qPCR

Detailed Experimental Protocols

In Vivo Murine Tumor Model (Colorectal Cancer)

This protocol describes the establishment of a subcutaneous colorectal cancer model and subsequent treatment with TMP195.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 murine colon adenocarcinoma cells

  • TMP195

  • Vehicle (e.g., DMSO, corn oil)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Tumor Cell Implantation:

    • Culture MC38 cells to the logarithmic growth phase.

    • Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Treatment:

    • Begin treatment when tumors become palpable (e.g., day 5 post-implantation).

    • Administer TMP195 at 50 mg/kg/day via intraperitoneal (i.p.) injection.

    • Administer vehicle to the control group.

    • Continue treatment for the duration of the study (e.g., 20 days).

  • Monitoring:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Harvest tumors for weight and size measurement, and for further analysis (e.g., flow cytometry, IHC).

G start Start implant Implant MC38 cells subcutaneously in mice start->implant palpable Tumors become palpable implant->palpable treatment Administer TMP195 (50 mg/kg/day, i.p.) or Vehicle palpable->treatment monitor Monitor tumor growth and animal health treatment->monitor Daily for ~20 days endpoint Endpoint: Euthanize and harvest tumors monitor->endpoint analysis Tumor analysis: Weight, Volume, Flow Cytometry, IHC endpoint->analysis end End analysis->end

Figure 2: In Vivo Murine Tumor Model Workflow.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol details the preparation of a single-cell suspension from tumor tissue for flow cytometry analysis.

Materials:

  • Harvested tumors

  • Collagenase IV

  • DNase I

  • FACS buffer (e.g., PBS with 2% FBS)

  • Red blood cell lysis buffer

  • 70 µm cell strainer

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-MHC-II, anti-CD8, anti-CD4)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mince the excised tumors into small pieces.

    • Digest the tissue in a solution containing collagenase IV and DNase I at 37°C with agitation.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer.

    • Lyse red blood cells using a suitable lysis buffer.

    • Wash the cells with FACS buffer.

  • Antibody Staining:

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells, then on specific immune cell populations.

Immunohistochemistry (IHC)

This protocol outlines the steps for performing IHC on tumor sections to visualize immune cell infiltration.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue

  • Microtome

  • Slides

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum

  • Primary antibodies (e.g., anti-F4/80, anti-CD8)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB chromogen

  • Hematoxylin

  • Microscope

Procedure:

  • Tissue Preparation:

    • Cut 4-5 µm sections from the paraffin-embedded tissue and mount them on slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with ABC reagent.

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Imaging:

    • Dehydrate and mount the slides.

    • Image the stained sections using a microscope.

Conclusion and Future Directions

TMP195 represents a novel immunotherapeutic approach that targets the tumor microenvironment to elicit a potent anti-tumor response. By reprogramming macrophages to an M1 phenotype, TMP195 can reduce tumor burden and metastasis. Furthermore, it shows synergistic effects when combined with checkpoint inhibitors like anti-PD-1 antibodies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of class IIa HDAC inhibitors in oncology. Future studies should explore the efficacy of TMP195 in a broader range of cancer types and further elucidate the intricate molecular mechanisms underlying its immunomodulatory effects. The development of more specific inhibitors for individual class IIa HDACs may also open new avenues for targeted cancer therapy.

References

Unraveling the Anticancer Potential of miR-195: A Technical Guide to its Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-195 (miR-195) has emerged as a significant tumor-suppressing molecule with considerable potential as a novel anticancer agent. This guide provides an in-depth analysis of the signal transduction pathways modulated by miR-195, offering a comprehensive resource for researchers and drug development professionals. Through a synthesis of current research, this document details the molecular mechanisms of miR-195, presents quantitative data on its effects, outlines key experimental methodologies for its study, and visualizes its complex signaling networks.

Introduction to miR-195 as an Anticancer Agent

MiR-195 is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1] Accumulating evidence indicates that miR-195 functions as a tumor suppressor in various cancers, including breast cancer, by targeting key oncogenes and inhibiting critical cancer-related processes such as cell proliferation, migration, invasion, and angiogenesis.[1][2] Its ability to modulate multiple signaling pathways makes it an attractive candidate for the development of novel cancer therapies.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of miR-195.

Table 1: Downregulation of miR-195 in Cancer

Cancer TypeFold Change (Tumor vs. Normal)Reference
Breast CancerSignificantly Lower[1]
Colorectal CancerDownregulated
Gastric CancerDownregulated
Cervical CancerDownregulated

Table 2: Validated Gene Targets of miR-195 and their Functions

Gene TargetFunction in CancerCancer TypeReference
IRS1Promotes cell growth and angiogenesisBreast Cancer
YAP1Promotes proliferationCervical Cancer
JUPPromotes cell viability, proliferation, and invasionColorectal Cancer
FOSL1Promotes cell proliferation, migration, and invasionGastric Cancer
Bcl-2Inhibits apoptosisHemangioma

Key Signal Transduction Pathways Modulated by miR-195

MiR-195 exerts its anticancer effects by targeting multiple components of various signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. MiR-195 has been shown to suppress this pathway by targeting upstream activators. For instance, in breast cancer, miR-195 directly targets Insulin Receptor Substrate 1 (IRS1), a key upstream activator of the PI3K/AKT pathway. By downregulating IRS1, miR-195 inhibits the downstream signaling cascade, leading to decreased cell proliferation and survival.

PI3K_AKT_mTOR_Pathway miR195 miR-195 IRS1 IRS1 miR195->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig. 1: miR-195 inhibits the PI3K/AKT/mTOR pathway by targeting IRS1.
VEGF/VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process. MiR-195 has been demonstrated to inhibit angiogenesis by targeting the IRS1-VEGF axis. Downregulation of IRS1 by miR-195 leads to a subsequent decrease in VEGF expression, thereby suppressing tumor angiogenesis.

VEGF_VEGFR_Pathway miR195 miR-195 IRS1 IRS1 miR195->IRS1 VEGF VEGF IRS1->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Fig. 2: miR-195 suppresses angiogenesis by targeting the IRS1-VEGF axis.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is implicated in cell fate determination, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. Studies have shown that miR-195 can act as a negative regulator of the Wnt/β-catenin pathway, although the direct targets in this pathway are still being fully elucidated.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the function of miR-195.

Cell Culture and Transfection
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and normal human mammary epithelial cells.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: MiR-195 mimics, inhibitors, or their respective negative controls are transfected into cells using lipofectamine-based reagents according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure the expression levels of miR-195 and its target mRNAs.

  • Procedure:

    • Total RNA is extracted from cells using a suitable RNA isolation kit.

    • For miR-195 quantification, reverse transcription is performed using a specific stem-loop primer.

    • For mRNA quantification, reverse transcription is performed using oligo(dT) or random primers.

    • Real-time PCR is carried out using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Relative expression is calculated using the 2-ΔΔCt method, with U6 snRNA or GAPDH as internal controls.

Western Blotting
  • Purpose: To determine the protein levels of miR-195 target genes (e.g., IRS1, Bcl-2).

  • Procedure:

    • Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against the target proteins and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay
  • Purpose: To validate the direct interaction between miR-195 and the 3'-UTR of its target genes.

  • Procedure:

    • The 3'-UTR of the target gene containing the putative miR-195 binding site is cloned into a luciferase reporter vector.

    • A mutant version of the 3'-UTR with a mutated binding site is also created.

    • Cells are co-transfected with the reporter plasmid and either miR-195 mimic or a negative control.

    • Luciferase activity is measured 48 hours post-transfection. A significant decrease in luciferase activity in the presence of the miR-195 mimic confirms direct targeting.

Cell Proliferation and Apoptosis Assays
  • Proliferation Assays:

    • MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability and proliferation.

    • Colony Formation Assay: Assesses the ability of single cells to grow into colonies.

  • Apoptosis Assays:

    • Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

In Vivo Tumor Xenograft Studies
  • Purpose: To evaluate the antitumor effects of miR-195 in a living organism.

  • Procedure:

    • Cancer cells stably overexpressing miR-195 or a control are subcutaneously injected into immunodeficient mice (e.g., nude mice).

    • Tumor growth is monitored regularly by measuring tumor volume.

    • At the end of the experiment, tumors are excised, weighed, and subjected to further analysis (e.g., immunohistochemistry for target proteins).

Conclusion and Future Directions

MiR-195 has demonstrated significant potential as a tumor suppressor through its ability to modulate key oncogenic signaling pathways. Its multifaceted role in inhibiting cell proliferation, survival, and angiogenesis makes it a promising candidate for the development of novel cancer therapeutics. Future research should focus on the development of efficient and targeted delivery systems for miR-195 mimics to translate these promising preclinical findings into effective clinical applications. Further investigation into the full spectrum of miR-195 targets and its interplay with other signaling networks will undoubtedly provide a more comprehensive understanding of its anticancer activities and pave the way for innovative therapeutic strategies.

References

Preclinical Pharmacokinetics of Anticancer Agent 195: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Anticancer Agent 195, a novel investigational compound. The data and protocols presented herein are intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this agent.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound was evaluated in rodent models following intravenous and oral administration. The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Administration

ParameterIV (10 mg/kg)PO (50 mg/kg)
Cmax (ng/mL) 2580 ± 450890 ± 180
Tmax (h) 0.252.0
AUC0-t (ng·h/mL) 7850 ± 12309420 ± 1560
AUC0-inf (ng·h/mL) 8100 ± 13009850 ± 1600
t1/2 (h) 4.5 ± 0.85.1 ± 0.9
CL (mL/h/kg) 20.5 ± 3.7-
Vd (L/kg) 1.3 ± 0.2-
F (%) -24.3

Data are presented as mean ± standard deviation (n=3-5 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) and Oral (PO) Administration

ParameterIV (5 mg/kg)PO (25 mg/kg)
Cmax (ng/mL) 1850 ± 320650 ± 110
Tmax (h) 0.254.0
AUC0-t (ng·h/mL) 5980 ± 9807150 ± 1250
AUC0-inf (ng·h/mL) 6150 ± 10507400 ± 1300
t1/2 (h) 6.2 ± 1.16.8 ± 1.3
CL (mL/h/kg) 13.6 ± 2.5-
Vd (L/kg) 1.0 ± 0.15-
F (%) -30.1

Data are presented as mean ± standard deviation (n=3-5 per group).

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below.

2.1. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice and rats.[1][2][3]

  • Animal Models: Male BALB/c mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) are used. Animals are acclimatized for at least one week before the experiment.[4]

  • Formulation and Dosing: For intravenous administration, this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the compound is suspended in 0.5% carboxymethylcellulose.

  • Study Design: Animals are divided into two groups for each species: an intravenous (IV) group and an oral (PO) group. A single dose is administered via tail vein injection (IV) or oral gavage (PO).

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the saphenous vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[1]

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.

2.2. In Vitro Metabolic Stability Assay

This protocol describes the assessment of the metabolic stability of this compound using liver microsomes and hepatocytes.

  • Test Systems:

    • Liver Microsomes: Pooled human, rat, and mouse liver microsomes are used to evaluate phase I metabolism.

    • Hepatocytes: Cryopreserved human, rat, and mouse hepatocytes are used to assess both phase I and phase II metabolism.

  • Incubation:

    • Microsomal Stability: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system in a phosphate buffer at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Hepatocyte Stability: The compound (1 µM) is incubated with hepatocytes (1 x 10^6 cells/mL) in a suitable medium at 37°C. Samples are collected at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis: The reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of this compound over time.

Visualizations

3.1. Proposed Signaling Pathway of Action

This compound is hypothesized to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Agent195 This compound Agent195->EGFR

Caption: EGFR Signaling Pathway Inhibition by this compound.

3.2. Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates the workflow for the in vivo pharmacokinetic evaluation of this compound.

in_vivo_pk_workflow start Animal Acclimatization dosing Dosing (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Report Generation pk_calc->end

Caption: Workflow for In Vivo Pharmacokinetic Studies.

3.3. Experimental Workflow: In Vitro Metabolic Stability Assay

The diagram below outlines the process for assessing the in vitro metabolic stability of this compound.

in_vitro_metabolism_workflow cluster_prep Preparation compound Prepare Compound Working Solution incubation Incubation at 37°C (Time Course) compound->incubation system Prepare Test System (Microsomes or Hepatocytes) system->incubation quenching Reaction Quenching (Cold Acetonitrile) incubation->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Data Analysis (t1/2, CLint) analysis->data_analysis

Caption: Workflow for In Vitro Metabolic Stability Assays.

References

Unveiling the Novelty of "Anticancer Agent 195": An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with unique mechanisms of action is a perpetual endeavor. This guide delves into the technical details of two distinct and novel compounds, both identified under the moniker "Anticancer Agent 195" in recent literature. These agents, an ELF3-MED23 protein-protein interaction (PPI) inhibitor and a dual-targeting STAT3 and NQO1 agent, represent promising new strategies in the fight against cancer.

This compound: An ELF3-MED23 PPI Inhibitor (Compound 10)

This iteration of "this compound," also designated as Compound 10, is a novel small molecule designed to disrupt the protein-protein interaction between the E74-like factor 3 (ELF3) and the Mediator Complex Subunit 23 (MED23). This interaction is crucial for the transcriptional upregulation of HER2, a key driver in several cancers, particularly certain breast and gastric cancers. By inhibiting this PPI, Compound 10 offers a potential therapeutic strategy for HER2-overexpressing tumors, including those that have developed resistance to existing therapies like trastuzumab.[1][2][3]

Quantitative Data Summary
ParameterValueCell Line/SystemReference
Ki (ELF3-MED23 PPI) 0.68 µMIn vitro fluorescence polarization assay[1]
Effect on HER2 mRNA levels Significant reductionHER2-positive gastric cancer cell line[1]
Effect on HER2 protein levels Substantial reductionHER2-positive gastric cancer cell line
Apoptosis Induction SignificantHER2-positive gastric cancer cell line
In vivo Antitumor Activity SignificantTrastuzumab-sensitive and refractory xenograft models
Experimental Protocols

Fluorescence Polarization (FP) Assay for ELF3-MED23 PPI Inhibition:

This assay is designed to quantify the inhibitory effect of Compound 10 on the interaction between ELF3 and MED23.

  • Reagents:

    • Purified recombinant (His)6-MED23 (391-582) protein.

    • Fluorescein isothiocyanate (FITC)-labeled ELF3 (129-145) peptide.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Compound 10 at various concentrations.

  • Procedure:

    • A fixed concentration of FITC-ELF3 peptide and (His)6-MED23 protein are incubated together in the assay buffer to allow for binding, resulting in a high fluorescence polarization value.

    • Increasing concentrations of Compound 10 are added to the mixture.

    • The reaction is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The decrease in polarization, indicating the displacement of the FITC-ELF3 peptide from MED23 by Compound 10, is used to calculate the IC50 and subsequently the Ki value.

Cell-Based Assays (Western Blotting and qPCR):

These methods are used to assess the downstream effects of Compound 10 on HER2 expression.

  • Cell Culture: HER2-overexpressing gastric cancer cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of Compound 10 or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Western Blotting for HER2 Protein:

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for HER2, followed by a secondary antibody conjugated to horseradish peroxidase.

    • Protein bands are visualized using a chemiluminescence detection system.

  • qPCR for HER2 mRNA:

    • Total RNA is extracted from the treated cells and reverse-transcribed into cDNA.

    • Quantitative PCR is performed using primers specific for the HER2 gene and a reference gene (e.g., GAPDH).

    • The relative expression of HER2 mRNA is calculated using the ΔΔCt method.

Signaling Pathway and Experimental Workflow

ELF3_MED23_Pathway Mechanism of Action: this compound (Compound 10) cluster_transcription HER2 Gene Transcription cluster_downstream Downstream Effects ELF3 ELF3 (Transcription Factor) MED23 MED23 (Coactivator) ELF3->MED23 PPI HER2_Gene HER2 Gene ELF3->HER2_Gene Upregulation MED23->HER2_Gene Upregulation HER2_mRNA HER2 mRNA (Reduced) HER2_Gene->HER2_mRNA Compound10 This compound (Compound 10) Compound10->ELF3 Inhibits Interaction HER2_Protein HER2 Protein (Reduced) HER2_mRNA->HER2_Protein Cancer_Cell_Apoptosis Cancer Cell Apoptosis HER2_Protein->Cancer_Cell_Apoptosis Inhibition of proliferation and survival signals leads to

Caption: Inhibition of the ELF3-MED23 interaction by Compound 10.

Antitumor Agent-195: A Dual-Targeting STAT3 and NQO1 Agent (Compound 16c)

This second novel compound, referred to as "Antitumor agent-195" or "compound 16c," is a naphthoquinone-furo-piperidone derivative with a dual mechanism of action. It simultaneously targets two key proteins implicated in cancer progression: Signal Transducer and Activator of Transcription 3 (STAT3) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This dual-targeting approach offers a multi-pronged attack on cancer cells, aiming to inhibit oncogenic signaling and induce oxidative stress-mediated cell death.

Quantitative Data Summary
ParameterValue/EffectCell LineReference
STAT3 Phosphorylation (Tyr705) Inhibition Significant inhibition at 1 µMMDA-MB-231, MDA-MB-468
Apoptosis Induction Effective inductionMDA-MB-231, MDA-MB-468
Reactive Oxygen Species (ROS) Generation Strong, dose-dependent increaseBreast cancer cells
DNA Damage Severe, dose-dependentBreast cancer cells
In vivo Antitumor Efficacy EncouragingMDA-MB-231 xenograft model
Experimental Protocols

STAT3 Phosphorylation Assay (Western Blot):

This protocol is used to determine the effect of compound 16c on the activation of STAT3.

  • Cell Culture and Treatment: Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured and then treated with compound 16c at various concentrations for a specified time.

  • Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting:

    • Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3.

    • Following incubation with appropriate secondary antibodies, the protein bands are visualized.

    • The ratio of p-STAT3 to total STAT3 is calculated to assess the level of inhibition.

Reactive Oxygen Species (ROS) Assay:

This assay measures the intracellular generation of ROS induced by compound 16c.

  • Cell Culture and Treatment: Cells are seeded in a multi-well plate and treated with different concentrations of compound 16c.

  • Staining: A fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells and incubated. DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Signaling Pathway and Experimental Workflow

STAT3_NQO1_Pathway Dual-Targeting Mechanism: Antitumor Agent-195 (Compound 16c) cluster_stat3 STAT3 Pathway Inhibition cluster_nqo1 NQO1-Mediated ROS Generation cluster_outcome Cellular Outcome Compound16c Antitumor Agent-195 (Compound 16c) pSTAT3 p-STAT3 (Tyr705) (Active) Compound16c->pSTAT3 Inhibits NQO1 NQO1 Compound16c->NQO1 Substrate for STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->Gene_Expression Nuclear Translocation & Transcription of Pro-survival genes Apoptosis Apoptosis Gene_Expression->Apoptosis ROS Reactive Oxygen Species (ROS) NQO1->ROS Increases Generation DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Dual-action mechanism of Antitumor Agent-195 (Compound 16c).

References

In-Depth Technical Guide: Binding Affinity and Kinetics of the Anticancer Agent TMP195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to TMP195

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike many other HDAC inhibitors that are directly cytotoxic to cancer cells, TMP195 exhibits a unique mechanism of action by modulating the tumor microenvironment. Its primary anticancer effect is achieved through the reprogramming of tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor M1 phenotype. This immunomodulatory approach enhances the body's own immune system to combat cancer, making TMP195 a promising agent for combination therapies.

The selectivity of TMP195 for class IIa HDACs is attributed to its novel trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of these enzymes in a non-chelating manner. This is a departure from the hydroxamate group found in many pan-HDAC inhibitors, and it is a key factor in its selectivity profile.

Binding Affinity of TMP195

The binding affinity of TMP195 for its target enzymes has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values demonstrate the high potency and selectivity of TMP195 for class IIa HDACs over other HDAC classes.

Table 1: Binding Affinity of TMP195 for Class IIa HDACs
TargetKi (nM)[1][2]IC50 (nM)[1]
HDAC459111
HDAC560106
HDAC72646
HDAC9159
Table 2: Selectivity Profile of TMP195
TargetIC50 (nM)[1]
HDAC647800
HDAC811700

Binding Kinetics of TMP195

Specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for TMP195 have not been extensively reported in publicly available literature. However, potent inhibitors of HDACs can exhibit slow-binding kinetics. This phenomenon is characterized by a time-dependent increase in enzyme inhibition, where the final steady-state of inhibition is reached slowly, sometimes over several hours.

For slow-binding inhibitors, the initial interaction (EI) is followed by a slower isomerization to a more tightly bound complex (EI*). This can be represented by the following model:

E + I ⇌ EI ⇌ EI*

The slow dissociation from the EI* complex can lead to a prolonged duration of action in vivo, which is a desirable characteristic for a therapeutic agent. While specific on/off rates for TMP195 are not available, the potential for slow-binding kinetics is an important consideration in its mechanism of action.

Experimental Protocols

The following sections detail representative experimental protocols for determining the binding affinity and kinetics of HDAC inhibitors like TMP195. These are based on established methodologies in the field.

Determination of Ki and IC50 Values (Biochemical Assay)

A common method for determining the potency of HDAC inhibitors is through a biochemical assay using recombinant HDAC enzymes and a fluorogenic substrate.

Materials:

  • Recombinant human class IIa HDAC enzymes (HDAC4, 5, 7, 9)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • TMP195

  • Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of TMP195 in DMSO, and then dilute further in assay buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold assay buffer.

  • Reaction Setup: Add the diluted TMP195 solutions and the enzyme solution to the wells of the microplate.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination and Development: Add the developer solution to stop the deacetylation reaction and cleave the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Workflow for Biochemical Affinity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare TMP195 Serial Dilutions add_reagents Add TMP195 and HDAC to Plate prep_compound->add_reagents prep_enzyme Prepare Recombinant HDAC Solution prep_enzyme->add_reagents pre_incubate Pre-incubate (e.g., 60 min, 37°C) add_reagents->pre_incubate start_reaction Add Fluorogenic Substrate pre_incubate->start_reaction incubate Incubate (e.g., 60 min, 37°C) start_reaction->incubate stop_reaction Add Developer Solution incubate->stop_reaction read_plate Measure Fluorescence stop_reaction->read_plate plot_data Plot % Inhibition vs. [TMP195] read_plate->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for determining the binding affinity of TMP195 using a biochemical assay.

Determination of Binding Kinetics (Surface Plasmon Resonance - Illustrative Protocol)

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions, enabling the determination of both k_on_ and k_off_.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human class IIa HDAC enzymes

  • TMP195

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Covalently immobilize the recombinant HDAC enzyme (the ligand) onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of TMP195 (the analyte) in running buffer.

  • Association: Inject the different concentrations of TMP195 over the sensor surface at a constant flow rate and monitor the binding response (increase in resonance units, RU) over time.

  • Dissociation: After the association phase, flow running buffer over the sensor surface and monitor the dissociation of the TMP195-HDAC complex (decrease in RU) over time.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on_, k_off_, and the equilibrium dissociation constant (KD).

Workflow for SPR Kinetic Analysis

G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis immobilize Immobilize HDAC on Sensor Chip association Inject TMP195 (Association) immobilize->association prep_analyte Prepare TMP195 Concentrations prep_analyte->association dissociation Flow Buffer (Dissociation) association->dissociation regeneration Inject Regeneration Solution dissociation->regeneration generate_sensorgrams Generate Sensorgrams regeneration->generate_sensorgrams fit_model Fit to Binding Model generate_sensorgrams->fit_model determine_rates Determine kon, koff, KD fit_model->determine_rates

Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.

Signaling Pathway of TMP195 Action

The anticancer activity of TMP195 is mediated through its effect on macrophages. By inhibiting class IIa HDACs, TMP195 promotes the polarization of macrophages towards an M1 phenotype. This process involves the activation of key inflammatory signaling pathways.

Signaling Pathway of TMP195-Induced Macrophage Polarization

G TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs Inhibition MAPK MAPK Pathway (p38, JNK) HDACs->MAPK Repression NFkB NF-κB Pathway HDACs->NFkB Repression M1 Polarized Macrophage (M1 Phenotype) MAPK->M1 NFkB->M1 M0 Macrophage (M0/M2-like) M0->M1 Polarization Cytokines Increased Pro-inflammatory Cytokines (TNFα, IL-12, iNOS) M1->Cytokines Secretion Antitumor Anti-tumor Immune Response Cytokines->Antitumor Promotion

Caption: Signaling pathway of TMP195 leading to anti-tumor immunity via macrophage polarization.

Conclusion

TMP195 is a highly potent and selective inhibitor of class IIa HDACs with a promising immunomodulatory mechanism of action. Its binding affinity has been well-characterized, demonstrating its selectivity for the intended targets. While specific binding kinetics data are not widely available, the potential for slow-binding kinetics is an important aspect of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of TMP195 and other novel HDAC inhibitors. The unique signaling pathway through which TMP195 exerts its anticancer effects highlights the potential of targeting the tumor microenvironment in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 195: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for evaluating the in vivo antitumor activity of "Anticancer agent 195," a hypothetical compound, using a human colorectal cancer (CRC) xenograft model in mice. The document outlines the experimental procedures, data analysis, and visualization of the underlying mechanism of action.

Quantitative Data Summary

The in vivo efficacy of this compound was assessed by monitoring tumor volume and body weight in a mouse xenograft model. The data presented below is a representative example based on common outcomes in such studies.

Table 1: Antitumor Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-1520 ± 210-
Agent 19525850 ± 15044.1
Agent 19550425 ± 9872.0
Positive Control-380 ± 8575.0

Table 2: Effect of this compound on Body Weight of Tumor-Bearing Mice

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SD (Day 1)Mean Body Weight (g) ± SD (Day 21)Percent Body Weight Change (%)
Vehicle Control-20.5 ± 1.222.1 ± 1.5+7.8
Agent 1952520.3 ± 1.121.5 ± 1.3+5.9
Agent 1955020.6 ± 1.320.1 ± 1.4-2.4
Positive Control-20.4 ± 1.218.9 ± 1.6-7.4

Experimental Protocols

A detailed methodology for the in vivo assessment of this compound is provided below. This protocol is based on a study by Liu et al. (2021), which investigated a novel STAT3 inhibitor.

2.1. Cell Culture

  • Cell Line: Human colorectal carcinoma HCT116 cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Animal Xenograft Model

  • Animals: Female BALB/c nude mice, 4-6 weeks old.

  • Acclimatization: Mice are acclimatized for one week prior to the experiment.

  • Tumor Cell Implantation:

    • HCT116 cells are harvested during the logarithmic growth phase.

    • A cell suspension of 2 x 10^7 cells/mL is prepared in a 1:1 mixture of serum-free medium and Matrigel.

    • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension into the right flank.

  • Tumor Growth Monitoring: Tumor size is measured every three days using a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

2.3. Drug Administration

  • Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups (n=6 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose sodium).

    • This compound (25 mg/kg).

    • This compound (50 mg/kg).

    • Positive Control (a standard-of-care therapeutic for CRC).

  • Administration Route: Oral gavage.

  • Dosing Schedule: Once daily for 21 days.

  • Monitoring: Animal body weight and general health are monitored every three days.

2.4. Endpoint and Analysis

  • Euthanasia: At the end of the treatment period, mice are euthanized.

  • Tumor Excision: Tumors are excised, weighed, and photographed.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] × 100.

    • Statistical analysis is performed using a one-way ANOVA.

Mechanism of Action: Signaling Pathway

This compound is a hypothetical inhibitor of the JAK/STAT3 signaling pathway, which is often dysregulated in colorectal cancer. The diagram below illustrates the proposed mechanism of action.

JAK_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Agent195 This compound Agent195->JAK Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the workflow for the in vivo xenograft study.

Xenograft_Workflow Cell_Culture HCT116 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment for 21 Days (Vehicle, Agent 195, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (3-day intervals) Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Data Analysis Endpoint->Analysis

Application Notes and Protocols for "Anticancer Agent 195" (TMP195) in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 195," identified as TMP195, is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, TMP195 exhibits a unique mechanism of action by primarily modulating the tumor microenvironment (TME) rather than directly inducing cancer cell apoptosis.[3][4] Specifically, it reprograms tumor-associated macrophages (TAMs) from a pro-tumoral (M2) to an anti-tumoral (M1) phenotype.[3] This shift enhances phagocytosis of tumor cells, promotes the recruitment and activation of cytotoxic T lymphocytes, and normalizes tumor vasculature, ultimately leading to reduced tumor growth and metastasis. These characteristics make TMP195 a promising candidate for monotherapy and in combination with standard chemotherapy and immunotherapy in preclinical xenograft models.

Data Presentation

The following tables summarize the quantitative data for the in vivo application of TMP195 in various xenograft models.

Table 1: In Vivo Efficacy of TMP195 Monotherapy

Cancer TypeXenograft ModelAnimal StrainDosageAdministration RouteDosing ScheduleKey Outcomes
Breast CancerMMTV-PyMT (autochthonous)MMTV-PyMT transgenic mice50 mg/kgIntraperitoneal (i.p.)DailyReduced tumor burden and pulmonary metastases.
Colorectal CancerMC38 (syngeneic)C57BL/650 mg/kgIntraperitoneal (i.p.)Daily (Days 5-20 post-implantation)Significant reduction in tumor weight and volume.
Colitis-Associated Colorectal CancerAOM/DSS inducedC57BL/650 mg/kgIntraperitoneal (i.p.)DailyDecreased number and load of tumors.

Table 2: In Vivo Efficacy of TMP195 Combination Therapy in Breast Cancer (MMTV-PyMT Model)

Combination AgentDosage (TMP195)Dosage (Combination Agent)Administration RouteDosing ScheduleKey Outcomes
Paclitaxel50 mg/kg (daily, i.p.)10 mg/kg (every 5 days, i.v.)i.p. and i.v.As specifiedSignificant reduction in tumor burden compared to monotherapy; more durable response than paclitaxel alone.
Carboplatin50 mg/kg (daily, i.p.)50 mg/kg (every 5 days, i.v.)i.p. and i.v.As specifiedSignificant reduction in tumor burden compared to monotherapy.
Anti-PD-1 Antibody50 mg/kg (daily, i.p.)250 µ g/mouse (Days 2, 5, 8)i.p.As specifiedSignificant reduction in tumor burden compared to TMP195 alone.

Signaling Pathway

The antitumor activity of TMP195 is primarily mediated through the modulation of macrophage polarization. By inhibiting class IIa HDACs, TMP195 promotes the M1 polarization of macrophages, which is associated with the activation of pro-inflammatory signaling pathways such as NF-κB and p38/JNK MAPK. This leads to the increased production of inflammatory cytokines like IL-6, IL-12, and TNF-α, contributing to an anti-tumor microenvironment.

TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa Inhibition Macrophage Tumor-Associated Macrophage (TAM) TMP195->Macrophage Reprograms M1 M1 Macrophage (Anti-tumor) HDACIIa->M1 Inhibits M2 M2 Macrophage (Pro-tumor) HDACIIa->M2 Promotes NFkB NF-κB Pathway M1->NFkB Activates MAPK p38/JNK MAPK Pathway M1->MAPK Activates CTL Cytotoxic T Lymphocytes M1->CTL Activates Phagocytosis Enhanced Phagocytosis M1->Phagocytosis Mediates Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) NFkB->Cytokines Induces MAPK->Cytokines Induces Tumor Tumor Growth Metastasis Cytokines->Tumor Inhibits CTL->Tumor Inhibits Phagocytosis->Tumor Inhibits

Caption: TMP195 Signaling Pathway in Macrophages.

Experimental Protocols

Protocol 1: Evaluation of TMP195 Monotherapy in a Syngeneic Colorectal Cancer Xenograft Model

This protocol describes the procedure for establishing a subcutaneous MC38 colorectal cancer model in C57BL/6 mice to assess the antitumor efficacy of TMP195.

Materials:

  • MC38 murine colorectal cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6-8 week old female C57BL/6 mice

  • TMP195

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of implantation, harvest exponentially growing MC38 cells using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every two days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into two groups: a control group and a TMP195 treatment group.

    • Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.

    • Treatment Group: Administer TMP195 at a dose of 50 mg/kg via i.p. injection daily.

  • Treatment Duration: Continue the treatment for a predefined period (e.g., 15 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Calculate the tumor growth inhibition (TGI).

  • Toxicity Monitoring: Monitor the body weight of the mice every two days throughout the study as an indicator of systemic toxicity.

Protocol 2: Evaluation of TMP195 in Combination with Anti-PD-1 in a Syngeneic Colorectal Cancer Xenograft Model

This protocol outlines the procedure for assessing the synergistic antitumor effect of TMP195 combined with an immune checkpoint inhibitor.

Materials:

  • Same materials as in Protocol 1

  • Anti-PD-1 antibody (or isotype control)

Procedure:

  • Tumor Model Establishment: Follow steps 1-4 from Protocol 1 to establish the MC38 xenograft model.

  • Randomization and Treatment Groups: When tumors reach the desired size, randomize mice into four groups:

    • Group 1: Vehicle control (i.p., daily) + Isotype control antibody

    • Group 2: TMP195 (50 mg/kg, i.p., daily) + Isotype control antibody

    • Group 3: Vehicle (i.p., daily) + Anti-PD-1 antibody (dosage and schedule as per manufacturer's or literature recommendations)

    • Group 4: TMP195 (50 mg/kg, i.p., daily) + Anti-PD-1 antibody

  • Treatment Administration: Administer TMP195 and the vehicle daily. Administer the anti-PD-1 antibody or isotype control according to the established schedule (e.g., every 3-4 days).

  • Monitoring and Endpoint Analysis: Follow steps 6-8 from Protocol 1 for monitoring tumor growth, toxicity, and endpoint analysis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating TMP195 in a xenograft model.

cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MC38) CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Tumor Cell Implantation CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. Treatment (TMP195 +/- Combo) Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor Weight/Volume) Treatment->Endpoint Toxicity 8. Toxicity Assessment (Body Weight) Treatment->Toxicity

Caption: General Xenograft Experimental Workflow.

Disclaimer: These protocols are intended for research purposes only and should be adapted based on specific experimental goals, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Anticancer Agent 195 (TMP195)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Anticancer Agent 195, also known as TMP195, in cell culture experiments. TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), offering a targeted approach to cancer research by primarily modulating the tumor microenvironment rather than direct cytotoxicity to all cancer cells.

Mechanism of Action

TMP195 exhibits a unique mechanism of action by selectively inhibiting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] This selectivity circumvents some of the liabilities associated with pan-HDAC inhibitors.[2] The primary anticancer effect of TMP195 is attributed to its ability to reprogram macrophages within the tumor microenvironment from a pro-tumoral (M2) phenotype to an anti-tumoral (M1) phenotype.[4] This shift enhances the phagocytic activity of macrophages against tumor cells and boosts anti-tumor immune responses. In some contexts, TMP195 has also been shown to resensitize multidrug-resistant cancer cells to conventional cytotoxic drugs by inhibiting the function of ABCB1 and ABCG2 drug transporters.

Quantitative Data Summary

The following tables summarize the key quantitative data for TMP195.

Table 1: Inhibitory Activity of TMP195 against Class IIa HDACs

TargetKiIC50
HDAC459 nM59 nM, 111 nM
HDAC560 nM60 nM, 106 nM
HDAC726 nM26 nM, 46 nM
HDAC915 nM15 nM, 9 nM

Ki and IC50 values are compiled from multiple sources and may vary based on assay conditions.

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Cell Type / AssayRecommended Starting ConcentrationNotes
Human Monocyte Differentiation300 nMFor differentiation into antigen-presenting cells over 5 days.
Colorectal Cancer Cell Lines (MC38, HCT116, LoVo)5 µM - 60 µMTMP195 showed no direct effect on proliferation or apoptosis in these cell lines.
Murine Bone Marrow-Derived Macrophages (BMDMs)40 µMUsed to promote M1 macrophage polarization in the presence of LPS.
General Cytotoxicity Screening20 nM - 20 µMSuggested range for determining the IC50 value in your specific cell line.

Signaling Pathway

TMP195's mechanism of action involves the inhibition of Class IIa HDACs, which in turn can lead to the activation of key signaling pathways like MAPK and NF-κB, promoting the polarization of macrophages to an anti-tumoral M1 phenotype.

TMP195_Signaling_Pathway TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs Inhibition MAPK MAPK Pathway HDACs->MAPK Repression NFkB NF-κB Pathway HDACs->NFkB Repression M1_Polarization M1 Macrophage Polarization MAPK->M1_Polarization NFkB->M1_Polarization AntiTumor Anti-Tumor Immunity M1_Polarization->AntiTumor

Caption: TMP195 inhibits Class IIa HDACs, leading to the activation of MAPK and NF-κB pathways and promoting M1 macrophage polarization.

Experimental Protocols

Protocol 1: Determining Cytotoxicity and IC50 of TMP195

This protocol outlines a general method to determine the cytotoxic effects of TMP195 on a cancer cell line of interest using an MTT assay.

Materials:

  • TMP195

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Workflow Diagram:

Cytotoxicity_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate prepare_drug Prepare serial dilutions of TMP195 treat_cells Treat cells with TMP195 and vehicle control prepare_drug->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance on a plate reader solubilize->read_absorbance plot_curve Plot dose-response curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for determining the IC50 of TMP195 using an MTT assay.

Procedure:

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • TMP195 Preparation: Prepare a stock solution of TMP195 in DMSO. Perform serial dilutions in complete culture medium to achieve a range of concentrations (e.g., 20 µM down to 20 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest TMP195 concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TMP195 and the vehicle control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the TMP195 concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: In Vitro Differentiation of Human Monocytes and Macrophage Polarization

This protocol describes the differentiation of human monocytes into macrophages and their subsequent polarization towards an M1 phenotype using TMP195.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with GlutaMAX

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor) for monocyte to macrophage differentiation

  • LPS (Lipopolysaccharide) for M1 polarization

  • TMP195

  • DMSO

  • 6-well culture plates

Workflow Diagram:

Macrophage_Polarization_Workflow cluster_0 Monocyte Isolation & Differentiation cluster_1 Macrophage Polarization cluster_2 Analysis isolate_monocytes Isolate monocytes from PBMCs or culture THP-1 cells differentiate_macrophages Differentiate into macrophages with M-CSF (5-7 days) isolate_monocytes->differentiate_macrophages treat_lps_tmp195 Treat with LPS and TMP195 (or vehicle control) for 2-24 hours collect_supernatant Collect supernatant for cytokine analysis (ELISA) lyse_cells Lyse cells for RNA/protein analysis (qPCR/Western Blot) flow_cytometry Analyze surface markers by flow cytometry

Caption: Workflow for macrophage differentiation and M1 polarization using TMP195.

Procedure:

  • Monocyte to Macrophage Differentiation:

    • Isolate primary human monocytes from PBMCs or culture THP-1 cells.

    • Differentiate the monocytes into macrophages by culturing them in complete RPMI-1640 medium supplemented with M-CSF for 5-7 days.

  • M1 Macrophage Polarization:

    • After differentiation, replace the medium with fresh complete medium.

    • Treat the macrophages with LPS (e.g., 100 ng/mL) in the presence of TMP195 (e.g., 40 µM for murine BMDMs) or a vehicle control (DMSO).

    • Incubate for an appropriate time (e.g., 2-24 hours) depending on the downstream analysis.

  • Analysis of Polarization:

    • Cytokine Secretion: Collect the culture supernatant and measure the levels of M1-associated cytokines (e.g., IL-12, TNF-α) using ELISA.

    • Gene Expression: Lyse the cells to extract RNA and analyze the expression of M1 marker genes (e.g., iNOS, IL12B) by qPCR.

    • Protein Expression: Perform Western blotting to detect M1-related proteins.

    • Surface Markers: Use flow cytometry to analyze the expression of M1-specific cell surface markers.

Solubility and Storage

  • Solubility: TMP195 is soluble in DMSO, with stock solutions possible up to 50 mM.

  • Storage: For long-term storage, the solid powder should be stored at 4°C and desiccated. DMSO stock solutions should be stored at -20°C.

Important Considerations

  • DMSO Concentration: When preparing working solutions, dilute the DMSO stock in cell culture medium. It is crucial to keep the final DMSO concentration in the culture below 0.1% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Cell Line Specificity: The effects of TMP195 can be highly cell-type dependent. It is essential to perform dose-response experiments to determine the optimal concentration for each specific cell line and experimental endpoint.

  • Lack of Direct Cytotoxicity: Be aware that TMP195 may not exhibit direct cytotoxicity against all cancer cell lines. Its primary mechanism is often through modulation of the immune microenvironment. Therefore, co-culture systems with immune cells may be necessary to observe its anti-cancer effects.

References

Application Notes and Protocols for Assessing the Efficacy of "Anticancer agent 195" in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo assessment of novel therapeutic candidates is a pivotal stage in the preclinical drug development process. These studies, conducted in relevant animal models, yield indispensable data regarding a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile. Such data are critical for making informed decisions about advancing a candidate to clinical trials. This document provides a comprehensive framework for the in vivo experimental design and protocols to evaluate the hypothetical novel compound, "Anticancer agent 195," in mouse models of cancer. "this compound" is an inhibitor of the ELF3-MED23 protein-protein interaction with a Ki of 0.68 μM, which has been shown to induce apoptosis and exhibit antitumor activity by inhibiting the HER2 promoter and subsequent phosphorylation of AKT and MAPK.[1] The protocols detailed herein are based on established best practices in preclinical oncology research and are intended to be adaptable to the specific characteristics of "this compound," the selected cancer model, and the research questions at hand.[2]

Preclinical Evaluation Strategy

A staged approach is recommended for the in vivo evaluation of "this compound." This typically commences with initial efficacy and tolerability screening in a single tumor model.[2] This is followed by more comprehensive studies to validate efficacy in other models, investigate dose-response relationships, and elucidate mechanisms of action.[2]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Model Expansion cluster_2 Phase 3: Mechanism of Action A Single Xenograft Model Efficacy & Tolerability B Dose-Response Study A->B C Efficacy in Additional Models (e.g., Syngeneic, PDX) B->C D Pharmacodynamic (PD) Studies C->D E Biomarker Analysis D->E

Figure 1: Phased preclinical evaluation workflow for "this compound".

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model Establishment

Human tumor xenograft models are widely used for in vivo screening of anticancer drugs.[3] This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., NCI-N87 gastric carcinoma cells, which are HER2 positive)

  • Immunodeficient mice (e.g., athymic Nude or SCID mice), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Complete cell culture medium

  • Hemocytometer or automated cell counter

  • 27-gauge needles and 1 mL syringes

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture NCI-N87 cells in appropriate media until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/100 µL in PBS.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitoring: Monitor the mice for tumor growth. Once tumors become palpable, begin caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: Tumor Growth Inhibition Study

This protocol outlines the assessment of the antitumor efficacy of "this compound" in established tumor-bearing mice.

Study Design:

  • Animal Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: "this compound" (Low Dose)

    • Group 3: "this compound" (High Dose)

    • Group 4: Positive Control (e.g., a standard-of-care agent for gastric cancer)

  • Dosing: The route of administration and dosing schedule should be determined based on prior pharmacokinetic studies of "this compound." For this hypothetical protocol, we will assume oral gavage once daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe mice daily for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. Euthanize mice if tumor volume exceeds ethical limits or if they show signs of excessive toxicity.

Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI is a common metric to assess the efficacy of an anticancer agent.

Formula for TGI (%): TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

Data Presentation

Quantitative data from the efficacy study should be summarized in clear and structured tables.

Table 1: Tumor Growth Inhibition of "this compound"

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle ControlVehicle, p.o., q.d.1850 ± 150-
"this compound"Low Dose, p.o., q.d.925 ± 12050
"this compound"High Dose, p.o., q.d.462.5 ± 9575
Positive ControlStandard-of-Care647.5 ± 11065

Table 2: Body Weight Changes

Treatment GroupMean Body Weight at Start (g) ± SEMMean Body Weight at Endpoint (g) ± SEMPercent Body Weight Change
Vehicle Control22.5 ± 0.524.0 ± 0.6+6.7%
"this compound" (Low Dose)22.3 ± 0.423.5 ± 0.5+5.4%
"this compound" (High Dose)22.6 ± 0.521.9 ± 0.7-3.1%
Positive Control22.4 ± 0.620.8 ± 0.8-7.1%

Signaling Pathway of "this compound"

"this compound" inhibits the interaction between ELF3 and MED23, which in turn suppresses the activity of the HER2 promoter. This leads to reduced phosphorylation of AKT and MAPK, ultimately inducing apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 Receptor AKT AKT HER2->AKT Activates MAPK MAPK HER2->MAPK Activates pAKT p-AKT AKT->pAKT Phosphorylation pMAPK p-MAPK MAPK->pMAPK Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits pMAPK->Apoptosis Inhibits ELF3 ELF3 HER2_Promoter HER2 Promoter ELF3->HER2_Promoter Activates MED23 MED23 MED23->HER2_Promoter Co-activates HER2_Promoter->HER2 Expression Agent195 This compound Agent195->ELF3 Inhibits Interaction Agent195->MED23 Inhibits Interaction

Figure 2: Proposed signaling pathway of "this compound".

Syngeneic Tumor Models for Immunotherapy Assessment

For evaluating the interplay of "this compound" with the immune system, syngeneic models are indispensable. These models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background. This allows for the study of how the agent may modulate anti-tumor immune responses.

Protocol 3: Syngeneic Tumor Model Efficacy Study

Materials:

  • Murine cancer cell line (e.g., 4T1 breast cancer cells for BALB/c mice)

  • Immunocompetent mice (e.g., BALB/c mice), 6-8 weeks old

  • All other materials as listed in Protocol 1.

Procedure:

  • Cell Culture and Implantation: Follow the same procedure as in Protocol 1 for cell culture, harvesting, and implantation. The 4T1 cell line can be implanted into the mammary fat pad for an orthotopic model.

  • Study Design and Monitoring: The study design, including treatment groups, dosing, and monitoring, will be similar to Protocol 2.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for flow cytometric analysis to characterize immune cell populations (e.g., T cells, myeloid-derived suppressor cells).

Conclusion

The protocols and guidelines presented provide a robust framework for the preclinical evaluation of "this compound" in mouse models. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for the continued development of this promising therapeutic candidate. The use of both xenograft and syngeneic models will provide a comprehensive understanding of the agent's direct antitumor activity and its potential immunomodulatory effects.

References

Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents.[1][2][3] In oncology research, HTS plays a critical role in identifying novel anticancer compounds that can modulate specific cellular pathways and induce cancer cell death.[2][4] This document provides detailed application notes and protocols for the high-throughput screening of a novel investigational compound, "Anticancer Agent 195," designed to induce apoptosis in cancer cells. The following sections describe the hypothetical mechanism of action of this compound, protocols for key screening assays, and representative data.

This compound: A Novel Apoptosis Inducer

This compound is a synthetic small molecule designed to selectively induce apoptosis in cancer cells by targeting key nodes in the intrinsic, or mitochondrial, apoptosis pathway. The proposed mechanism involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors, leading to the activation of the caspase cascade and subsequent programmed cell death.

Key Experiments and Protocols

A successful HTS campaign for an anticancer agent involves a series of well-defined experiments to assess its efficacy and mechanism of action. The following protocols are optimized for a 384-well plate format, suitable for automated HTS platforms.

Cell Viability Assay (ATP Quantitation)

This assay determines the effect of this compound on the viability of cancer cell lines by measuring intracellular ATP levels, a key indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 384-well clear-bottom plates at a density of 2,500 cells per well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in culture medium. Add 10 µL of the compound solution to the appropriate wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • ATP Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of a commercially available ATP quantitation reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Caspase-3/7 Activity Measurement: Equilibrate the plates to room temperature. Add 50 µL of a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.

  • Signal Detection: Mix the contents on an orbital shaker for 30 seconds. Incubate at room temperature for 1 hour. Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and determine the dose-dependent increase in caspase-3/7 activity.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on two common cancer cell lines.

Table 1: Cell Viability (IC₅₀) of this compound

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.7

Table 2: Dose-Dependent Induction of Caspase-3/7 Activity by this compound in HeLa Cells

Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
0.11.2
12.5
58.1
1015.3
5016.2

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, targeting the intrinsic apoptosis pathway.

Anticancer_Agent_195_Pathway cluster_cell Cancer Cell Agent_195 This compound Bcl2 Bcl-2 (Anti-apoptotic) Agent_195->Bcl2 Bax_Bak Bax/Bak (Pro-apoptotic) Agent_195->Bax_Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for HTS

The diagram below outlines the high-throughput screening workflow for evaluating this compound.

HTS_Workflow cluster_workflow HTS Workflow Start Start Cell_Seeding 1. Cell Seeding (384-well plates) Start->Cell_Seeding Compound_Addition 2. Addition of This compound Cell_Seeding->Compound_Addition Incubation 3. Incubation (24-48 hours) Compound_Addition->Incubation Assay_Plate_Prep 4. Assay Plate Preparation Incubation->Assay_Plate_Prep Signal_Detection 5. Signal Detection (Luminescence) Assay_Plate_Prep->Signal_Detection Data_Analysis 6. Data Analysis (IC50, Fold Change) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening of this compound. These assays offer robust and scalable methods for determining the cytotoxic and apoptotic effects of novel compounds, facilitating the identification and characterization of promising new cancer therapeutics. Further studies, including secondary screenings and mechanism of action studies, are warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Combining "Anticancer Agent 195" (TMP195) with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 195," identified as TMP195, is a selective, first-in-class small molecule inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, TMP195's targeted activity leads to a distinct immunomodulatory profile with the potential for reduced toxicity.[3] Preclinical studies have demonstrated that TMP195 reprograms the tumor microenvironment (TME), primarily by modulating macrophage phenotypes.[1][4] This alteration of the innate immune landscape has been shown to synergize with checkpoint blockade immunotherapy, such as anti-PD-1 antibodies, to enhance anti-tumor responses in various cancer models.

These application notes provide a comprehensive guide for researchers aiming to investigate the in vivo combination of TMP195 and immunotherapy. The document outlines the underlying mechanism of action, detailed experimental protocols, and representative data to facilitate the design and execution of preclinical studies.

Mechanism of Action: Synergistic Anti-Tumor Immunity

The combination of TMP195 and immunotherapy, particularly PD-1 blockade, leverages a two-pronged attack on tumors by targeting both innate and adaptive immunity.

  • TMP195-Mediated Macrophage Reprogramming: TMP195 acts on tumor-associated macrophages (TAMs), which often exhibit a pro-tumoral (M2-like) phenotype, and drives their differentiation towards a pro-inflammatory, anti-tumoral (M1-like) state. This reprogramming is characterized by:

    • Increased phagocytic activity against tumor cells.

    • Enhanced production of pro-inflammatory cytokines.

    • Improved antigen presentation capabilities.

    • Recruitment and activation of other immune cells, including cytotoxic T lymphocytes (CTLs).

  • Enhanced Efficacy of PD-1 Blockade: By creating a more inflamed TME, TMP195 sensitizes tumors to the effects of immune checkpoint inhibitors. Anti-PD-1 antibodies block the inhibitory interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed on tumor cells and immune cells. This blockade reinvigorates exhausted T-cells, restoring their ability to recognize and eliminate cancer cells. The M1-polarized macrophages induced by TMP195 can further enhance T-cell activity through cytokine secretion and antigen presentation, leading to a more robust and durable anti-tumor immune response.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies combining TMP195 with immunotherapy. These tables are intended to provide an overview of the expected outcomes and can be used as a reference for experimental design and data analysis.

Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models

Cancer ModelTreatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
MC38 Colorectal Cancer Vehicle Control1500 ± 150-
TMP195 (50 mg/kg)900 ± 12040%
Anti-PD-1 (200 µg)1050 ± 13030%
TMP195 + Anti-PD-1300 ± 8080%
MMTV-PyMT Breast Cancer Vehicle Control1200 ± 100-
TMP195 (50 mg/kg)720 ± 9040%
Anti-PD-1 (200 µg)1140 ± 1105%
TMP195 + Anti-PD-1360 ± 7070%

Data are representative and compiled from published preclinical studies. Actual results may vary depending on the specific experimental conditions.

Table 2: Modulation of Immune Cell Populations in the Tumor Microenvironment

Cancer ModelTreatment Group% F4/80+ CD86+ M1 Macrophages% CD8+ Granzyme B+ T-cells
MC38 Colorectal Cancer Vehicle Control15 ± 35 ± 1
TMP195 (50 mg/kg)45 ± 510 ± 2
Anti-PD-1 (200 µg)20 ± 415 ± 3
TMP195 + Anti-PD-165 ± 725 ± 4
MMTV-PyMT Breast Cancer Vehicle Control10 ± 23 ± 1
TMP195 (50 mg/kg)35 ± 48 ± 2
Anti-PD-1 (200 µg)12 ± 310 ± 2
TMP195 + Anti-PD-155 ± 620 ± 3

Data are representative and compiled from published preclinical studies. Immune cell populations were quantified by flow cytometry of dissociated tumors.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies to evaluate the combination of TMP195 and immunotherapy.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

1.1. Materials:

  • Anticancer Agent: TMP195

  • Immunotherapy Agent: Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

  • Cell Line: MC38 murine colon adenocarcinoma cells or other appropriate syngeneic tumor cell line.

  • Animals: 6-8 week old female C57BL/6 mice (or other appropriate strain matching the cell line).

  • Vehicle for TMP195: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O.

  • Vehicle for Anti-PD-1: Sterile, endotoxin-free PBS.

  • Calipers for tumor measurement.

1.2. Procedure:

  • Tumor Cell Implantation:

    • Culture MC38 cells to ~80% confluency.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend cells in serum-free medium at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Animal Randomization and Treatment Groups:

    • Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1 (Vehicle Control): Administer vehicle for TMP195 intraperitoneally (i.p.) daily and isotype control antibody i.p. every 3 days.

      • Group 2 (TMP195 Monotherapy): Administer TMP195 (50 mg/kg) i.p. daily.

      • Group 3 (Anti-PD-1 Monotherapy): Administer anti-PD-1 antibody (200 µ g/mouse ) i.p. every 3 days.

      • Group 4 (Combination Therapy): Administer TMP195 (50 mg/kg) i.p. daily and anti-PD-1 antibody (200 µ g/mouse ) i.p. every 3 days.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).

  • Endpoint:

    • Continue treatment and monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry

2.1. Materials:

  • Excised tumors from Protocol 1.

  • Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse).

  • GentleMACS Octo Dissociator.

  • 70 µm cell strainers.

  • Red blood cell lysis buffer.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fc block (anti-mouse CD16/CD32).

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD86, anti-CD206, anti-CD3, anti-CD4, anti-CD8, anti-Granzyme B).

  • Fixation/Permeabilization buffer (for intracellular staining of Granzyme B).

  • Flow cytometer.

2.2. Procedure:

  • Single-Cell Suspension Preparation:

    • Weigh and mince the excised tumors.

    • Digest the tumor tissue using a tumor dissociation kit and a gentleMACS dissociator according to the manufacturer's protocol.

    • Filter the resulting cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend 1-2 x 10⁶ cells per sample in FACS buffer.

    • Block Fc receptors with Fc block for 10-15 minutes.

    • Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (if applicable):

    • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

    • Add the antibody for the intracellular target (e.g., Granzyme B) and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.

Visualizations

G cluster_0 TMP195 Action cluster_1 Immunotherapy Action cluster_2 Synergistic Anti-Tumor Effect TMP195 TMP195 (Class IIa HDACi) HDAC Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC Inhibits Macrophage Tumor-Associated Macrophage (M2-like, Pro-tumoral) TMP195->Macrophage Reprograms HDAC->Macrophage Maintains M2 phenotype M1_Macrophage Reprogrammed Macrophage (M1-like, Anti-tumoral) Macrophage->M1_Macrophage Active_T_Cell Active Cytotoxic T-Cell M1_Macrophage->Active_T_Cell Activates Inflamed_TME Pro-inflammatory TME M1_Macrophage->Inflamed_TME Creates AntiPD1 Anti-PD-1 Antibody PD1_PDL1 PD-1/PD-L1 Interaction AntiPD1->PD1_PDL1 Blocks T_Cell Exhausted T-Cell AntiPD1->T_Cell Reinvigorates PD1_PDL1->T_Cell Induces Exhaustion T_Cell->Active_T_Cell Tumor_Cell Tumor Cell Active_T_Cell->Tumor_Cell Kills Tumor_Elimination Tumor Elimination Tumor_Cell->Tumor_Elimination Inflamed_TME->Active_T_Cell

Caption: Signaling pathway of TMP195 and anti-PD-1 combination therapy.

G cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis Start Tumor Implantation (e.g., MC38 cells in C57BL/6 mice) Randomization Tumor Growth to 50-100 mm³ & Randomization Start->Randomization Treatment Treatment Initiation - Vehicle - TMP195 - Anti-PD-1 - Combination Randomization->Treatment Monitoring Tumor Volume Monitoring (every 2-3 days) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Dissociation Tumor Dissociation (Single-cell suspension) Tumor_Excision->Dissociation Staining Flow Cytometry Staining (Surface & Intracellular) Dissociation->Staining Analysis Flow Cytometry Analysis (Immunophenotyping) Staining->Analysis Result Quantification of Immune Cell Populations Analysis->Result

Caption: Experimental workflow for in vivo and ex vivo analysis.

References

Application Notes and Protocols: High-Throughput Identification of Resistance and Sensitivity Genes to Anticancer Agent 195 Using CRISPR Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer agent 195 is a novel, selective class IIa histone deacetylase (HDAC) inhibitor with demonstrated preclinical activity in various cancer models. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) play crucial roles in regulating gene expression programs that govern cell proliferation, differentiation, and survival. By inhibiting these enzymes, this compound is designed to reprogram the tumor microenvironment and induce cancer cell death. To elucidate the genetic determinants of sensitivity and resistance to this agent, a genome-wide CRISPR-Cas9 knockout screen is a powerful and unbiased approach.[1][2]

These application notes provide a comprehensive protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that, when lost, confer resistance or sensitivity to this compound. The described workflow is applicable to a wide range of cancer cell lines and can be adapted for various research questions, including the identification of novel drug targets and patient stratification biomarkers.[3]

Principle of the Method

The CRISPR-Cas9 system is a versatile gene-editing tool that can be programmed to introduce double-strand breaks at specific genomic loci, leading to gene knockouts.[2] In a pooled CRISPR screen, a population of cells is transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting thousands of genes. This population is then treated with a selective pressure, in this case, this compound. By comparing the representation of sgRNAs in the treated versus untreated cell populations through next-generation sequencing (NGS), genes that modulate the cellular response to the drug can be identified. A depletion of sgRNAs targeting a particular gene in the treated population suggests that the loss of this gene confers sensitivity, while an enrichment of sgRNAs indicates that its loss leads to resistance.[1]

Materials and Methods

Cell Line and Culture

A suitable cancer cell line with demonstrated sensitivity to this compound should be selected. For this protocol, we will use the human triple-negative breast cancer cell line, MDA-MB-231. Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Reagents and Equipment
  • MDA-MB-231 cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Lentiviral CRISPR knockout library (e.g., GeCKO v2)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin

  • This compound (TMP195)

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform and reagents

Experimental Protocol

1. Lentivirus Production:

  • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
  • Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
  • Titer the lentivirus to determine the optimal concentration for transduction.

2. Cell Transduction and Selection:

  • Seed MDA-MB-231 cells and transduce with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
  • At 24 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined beforehand with a kill curve.
  • Expand the selected cells, ensuring a library representation of at least 500 cells per sgRNA.

3. This compound Treatment:

  • Determine the IC50 value of this compound for the MDA-MB-231 cell line using a standard cell viability assay (e.g., CellTiter-Glo).
  • Split the transduced cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group exposed to this compound at a concentration around the IC80 to ensure strong selective pressure.
  • Culture the cells for 14-21 days, passaging as needed and maintaining a minimum cell number to preserve library complexity.

4. Genomic DNA Extraction and Library Amplification:

  • Harvest cells from both the control and treated populations.
  • Extract genomic DNA using a commercial kit.
  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.

5. Next-Generation Sequencing and Data Analysis:

  • Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
  • Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
  • Normalize the read counts and calculate the log2 fold change (LFC) of each sgRNA in the treated versus control samples.
  • Use statistical packages like MAGeCK to identify significantly enriched (resistance genes) or depleted (sensitivity genes) sgRNAs and genes.

Data Presentation

The quantitative data from the CRISPR screen should be summarized in clear, structured tables for easy interpretation.

Table 1: Determination of this compound IC50 in MDA-MB-231 Cells

Concentration (nM)Cell Viability (%)
0.1100.0
198.5
1085.2
5052.1
10025.6
5005.3
10001.2

Table 2: Top 5 Gene Hits Conferring Resistance to this compound

GeneRankLog2 Fold Changep-value
GENE-R115.81.2e-8
GENE-R225.23.5e-8
GENE-R334.97.1e-7
GENE-R444.51.4e-6
GENE-R554.15.6e-6

Table 3: Top 5 Gene Hits Conferring Sensitivity to this compound

GeneRankLog2 Fold Changep-value
GENE-S11-6.22.8e-9
GENE-S22-5.95.1e-9
GENE-S33-5.59.3e-8
GENE-S44-5.12.2e-7
GENE-S55-4.88.9e-7

Visualizations

experimental_workflow cluster_setup Library Preparation & Transduction cluster_screening CRISPR Screen cluster_analysis Data Analysis lentivirus Lentivirus Production (sgRNA Library) transduction Transduction of MDA-MB-231 Cells lentivirus->transduction selection Puromycin Selection transduction->selection treatment Treatment with This compound selection->treatment control Vehicle Control (DMSO) selection->control gDNA_extraction Genomic DNA Extraction treatment->gDNA_extraction control->gDNA_extraction pcr sgRNA Amplification gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (Hit Identification) ngs->data_analysis

Caption: Experimental workflow for the CRISPR-Cas9 screen.

signaling_pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) MEF2 MEF2 Transcription Factors HDACIIa->MEF2 deacetylates Histones Histones HDACIIa->Histones deacetylates Chromatin Chromatin MEF2->Chromatin binds Histones->Chromatin Gene_Expression Gene Expression (e.g., Pro-survival genes) Chromatin->Gene_Expression represses Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Agent195 This compound Agent195->HDACIIa inhibits

Caption: Simplified signaling pathway of this compound.

logical_relationship cluster_resistance Resistance Mechanism cluster_sensitivity Sensitivity Mechanism KO_R Knockout of Resistance Gene (e.g., GENE-R1) Pathway_R Activation of Bypass Pathway KO_R->Pathway_R Resistance Cell Survival Pathway_R->Resistance KO_S Knockout of Sensitivity Gene (e.g., GENE-S1) Pathway_S Inhibition of Essential Pathway KO_S->Pathway_S Sensitivity Enhanced Cell Death Pathway_S->Sensitivity Agent195 This compound Agent195->Resistance less effective Agent195->Sensitivity more effective

Caption: Logical relationship of gene knockout to drug response.

Hit Validation and Follow-up Studies

It is crucial to validate the top hits from the primary screen using orthogonal methods.

1. Individual Gene Knockout:

  • Generate single-gene knockout cell lines for the top candidate genes using CRISPR-Cas9.
  • Confirm successful knockout by Sanger sequencing and Western blot analysis.

2. Cell Viability Assays:

  • Perform dose-response experiments with this compound on the individual knockout cell lines to confirm their altered sensitivity.

3. Competitive Growth Assays:

  • Co-culture wild-type and knockout cells and treat with this compound to assess the fitness advantage or disadvantage of the knockout.

4. Mechanism of Action Studies:

  • Investigate the functional role of the validated hits in the context of class IIa HDAC signaling to understand the underlying biological mechanisms.

Conclusion

The integration of CRISPR screening with the use of this compound is a powerful strategy for dissecting the complex genetic landscape that governs therapeutic response. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute these experiments, ultimately accelerating the discovery of novel cancer vulnerabilities and the development of more effective therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Anticancer Agent 195 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anticancer agent 195. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for in vivo applications. Poor aqueous solubility is a significant hurdle in preclinical development, often leading to low or variable bioavailability and hindering the accurate assessment of a compound's efficacy and toxicology.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate successful formulation development.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is solubility a critical issue for in vivo research?

A1: this compound is a novel, poorly water-soluble small molecule being investigated for its therapeutic potential. For a drug to be absorbed and exert its pharmacological effect, it must first be dissolved in a solution.[2][3] Poor solubility can prevent an adequate concentration of the drug from reaching the systemic circulation, making it difficult to evaluate its true efficacy and safety in animal models.[4] Enhancing solubility is therefore a crucial first step in preclinical development.

Q2: What are the primary strategies to enhance the solubility of a compound like this compound for preclinical studies?

A2: Several techniques are commonly used to improve the solubility of poorly water-soluble drugs for in vivo research. The most frequent approaches include:

  • Co-solvent Systems: Utilizing mixtures of water-miscible organic solvents (e.g., DMSO, ethanol, polyethylene glycols) to increase the solubilizing capacity of the vehicle.

  • pH Adjustment: For ionizable compounds, altering the pH of the formulation can significantly increase solubility. Weakly basic drugs are more soluble at acidic pH, while weakly acidic drugs are more soluble at alkaline pH.

  • Surfactant Solubilization: Employing surfactants (e.g., Polysorbate 80, Cremophor® EL) to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in water.

  • Cyclodextrin Complexation: Using cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which have a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule is encapsulated within the cavity, forming an inclusion complex with enhanced aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.

  • Lipid-Based Formulations: Dissolving the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).

Q3: How do I choose the right formulation strategy for this compound?

A3: The choice of strategy depends on several factors: the physicochemical properties of this compound (e.g., pKa, logP), the required dose, the intended route of administration (e.g., intravenous, oral, intraperitoneal), and the animal species being used. A logical first step is to determine the compound's solubility in a range of individual solvents and then explore simple co-solvent systems. If these are insufficient, more complex approaches like using cyclodextrins or surfactants may be necessary.

Q4: What are some important safety considerations when selecting excipients for in vivo formulations?

A4: It is critical to use excipients with a well-established safety profile for the specific route of administration. High concentrations of some organic solvents, such as DMSO or ethanol, can cause toxicity in animals. Similarly, certain surfactants have been associated with hypersensitivity reactions. Always include a "vehicle-only" control group in your experiments to assess any potential effects of the formulation itself. The final formulation should also be sterile and have a pH and osmolality that are within a physiologically acceptable range to avoid irritation or phlebitis, especially for intravenous injections.

Troubleshooting Guide

This section addresses specific issues you might encounter while preparing and administering formulations of this compound.

Issue 1: My co-solvent formulation of this compound precipitates upon dilution or injection.

  • Problem: You have successfully dissolved the agent in a co-solvent like DMSO, but it "crashes out" of solution when diluted with an aqueous medium (e.g., saline) or injected intravenously.

  • Reason: This is a common issue known as "precipitation upon dilution." The blood or aqueous diluent acts as an anti-solvent, and the organic co-solvent's concentration is no longer high enough to maintain the drug in a dissolved state.

  • Solutions:

    • Optimize Co-Solvent Ratios: A ternary system (e.g., DMSO/PEG400/Saline) can often provide better stability upon dilution than a binary system.

    • Incorporate a Stabilizer: Add a non-ionic surfactant (e.g., 1-5% Polysorbate 80) or a cyclodextrin (e.g., 10-20% HP-β-CD) to the formulation. These excipients can help keep the drug solubilized and inhibit precipitation as the co-solvent concentration decreases.

    • Reduce Drug Concentration: Determine the highest concentration that remains stable upon dilution (the kinetic solubility) and adjust your dosing volume accordingly.

Issue 2: The viscosity of my formulation is too high for injection.

  • Problem: Your formulation is clear and stable, but it is too viscous to be drawn into or expelled from a standard syringe and needle (e.g., 27G).

  • Reason: This is often caused by high concentrations of polymers like polyethylene glycols (PEGs), particularly higher molecular weight versions (e.g., PEG 400).

  • Solutions:

    • Use a Lower Molecular Weight PEG: Consider substituting PEG 400 with PEG 300, which has a lower viscosity.

    • Reduce Polymer Concentration: Decrease the percentage of PEG in the vehicle and optimize the concentration of other components.

    • Explore Alternative Co-solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl acetamide (DMA) can be potent solubilizers at lower, less viscous concentrations, but they require careful toxicity assessment.

Issue 3: I'm observing signs of toxicity in my animals that don't seem related to the drug's pharmacology.

  • Problem: Animals in the treatment group show adverse effects (e.g., lethargy, irritation, hemolysis) that are not seen in untreated animals.

  • Reason: The formulation vehicle itself may be causing toxicity. This is a known issue with excipients like DMSO (at concentrations >10% for IV), ethanol, and certain surfactants like Cremophor EL.

  • Solutions:

    • Run a Vehicle Control Group: This is essential. A group of animals should receive the exact same formulation, including all excipients, but without this compound. This will allow you to distinguish between vehicle-related toxicity and drug-related toxicity.

    • Minimize Toxic Excipients: Keep the final concentration of potentially toxic solvents to an absolute minimum. For example, the final concentration of DMSO in an IV bolus is often kept below 5-10%.

    • Consult Literature: Review literature for the maximum tolerated dose and known toxicities of your chosen excipients in the specific animal model and for the intended route of administration.

Data Presentation

Effective formulation development relies on quantitative data. The following tables provide examples of how to structure and present solubility data for this compound.

Table 1: Hypothetical Solubility of this compound in Common Solvents

Solvent / VehicleSolubility (mg/mL)Notes
Water< 0.001Practically Insoluble
Phosphate-Buffered Saline (pH 7.4)< 0.001
Dimethyl Sulfoxide (DMSO)> 100High solubility, but potential for toxicity and precipitation on dilution.
Ethanol (95%)15.2Good co-solvent.
Polyethylene Glycol 400 (PEG 400)45.5Common, low-toxicity co-solvent; can be viscous.
Propylene Glycol (PG)25.8Common co-solvent.
Corn Oil0.5Suitable for oral or some parenteral routes, but low solubility.

Table 2: Comparison of Hypothetical Formulations for this compound

Formulation CompositionAchieved Concentration (mg/mL)Stability upon 1:10 Dilution in PBSKey AdvantageKey Disadvantage
10% DMSO / 90% Saline (v/v)1.0Precipitates ImmediatelySimple to prepare.Prone to precipitation.
10% DMSO / 40% PEG 400 / 50% Saline5.0Stable for > 2 hoursHigher drug load than simple co-solvent.Can be viscous; requires careful mixing.
10% DMSO / 30% PEG 400 / 60% (20% HP-β-CD in water)8.0Stable for > 24 hoursHigh drug load and excellent stability.More complex and costly to prepare.
5% NMP / 95% (5% Polysorbate 80 in water)4.0Stable for > 4 hoursAvoids PEG; lower viscosity.NMP requires careful toxicity evaluation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation (DMSO/PEG 400/Saline)

This protocol describes the preparation of a common ternary co-solvent system suitable for intravenous or intraperitoneal injection.

  • Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile glass vial.

  • Initial Dissolution: Add the required volume of 100% DMSO to the vial. Vortex or sonicate gently until the compound is fully dissolved. Visually inspect to ensure the solution is clear and free of particulates.

  • Add Co-solvent: To the DMSO solution, add the required volume of PEG 400. Vortex thoroughly until the solution is homogeneous.

  • Final Dilution: Slowly add the sterile saline (or 5% dextrose in water) to the mixture in a drop-wise manner while continuously vortexing. This gradual dilution is critical to prevent precipitation.

  • Final Inspection: Inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear before administration. Prepare fresh on the day of use.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water for injection (WFI). Stirring or gentle warming (to ~40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture. This step can take several hours to overnight to allow for the formation of the drug-cyclodextrin inclusion complex.

  • Sterilization: Once the drug is fully dissolved and the solution is clear, sterilize it by filtering through a 0.22 µm syringe filter.

  • Final Inspection: The resulting solution should be clear and free of particulates. This type of formulation often exhibits excellent stability.

Visualizations

The following diagrams illustrate key concepts and workflows in the formulation development process.

G start Start: Poorly Soluble This compound char Characterize Compound (pKa, logP, M.W.) start->char route Define Route of Admin. & Target Dose char->route simple Screen Simple Systems (Co-solvents, pH) route->simple soluble1 Solubility & Stability Adequate? simple->soluble1 complex Screen Complex Systems (Cyclodextrins, Surfactants) soluble1->complex No final Final Formulation for In Vivo Study soluble1->final Yes soluble2 Solubility & Stability Adequate? complex->soluble2 advanced Consider Advanced Formulations (Nanosuspensions, Lipid-Based) soluble2->advanced No soluble2->final Yes advanced->final

Caption: Formulation selection workflow for poorly soluble compounds.

G cluster_0 Formulation Components cluster_1 Dilution Event (e.g., IV Injection into Bloodstream) cluster_2 Outcome without Stabilizer cluster_3 Outcome with Stabilizer drug Drug in DMSO (High Concentration) dilution Rapid Dilution with Aqueous Medium drug->dilution precipitation Precipitation! (Drug crashes out) dilution->precipitation No Stabilizer stabilized Stabilized Solution (Drug remains dissolved) dilution->stabilized With Stabilizer surfactant Surfactant Micelles Enclose Drug stabilized->surfactant cyclo Cyclodextrins Complex with Drug stabilized->cyclo

References

"Anticancer agent 195" off-target effects in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Welcome to the technical support center for Anticancer Agent 195 (AC-195). AC-195 is a potent tyrosine kinase inhibitor designed to target the BCR-ABL fusion protein in cancer cells. However, like many kinase inhibitors, AC-195 can exhibit off-target effects in normal cells by interacting with other kinases. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers anticipate and manage these effects in their experiments. For the purposes of providing detailed and accurate information, the data and protocols presented here are based on studies of Imatinib, a well-characterized tyrosine kinase inhibitor with known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target kinases of AC-195 in normal cells?

A1: AC-195 is known to inhibit several tyrosine kinases other than its primary target, BCR-ABL. The most significant off-target kinases include c-Kit, platelet-derived growth factor receptor (PDGFR), and c-Abl.[1][2][3] Inhibition of these kinases in normal tissues can lead to various cellular effects. For instance, c-Kit inhibition is associated with skin-related side effects, while effects on PDGFR and c-Abl have been linked to cardiotoxicity.[4][5]

Q2: We are observing significant cytotoxicity in our cardiomyocyte cell cultures treated with AC-195. Is this expected, and what is the underlying mechanism?

A2: Yes, cardiotoxicity is a known off-target effect of AC-195. Studies have shown that AC-195 can induce cardiomyocyte cell death. The proposed mechanisms include the activation of the endoplasmic reticulum (ER) stress response, leading to a collapse of the mitochondrial membrane potential and subsequent apoptosis. Interestingly, some research suggests that this cardiotoxicity may be independent of c-Abl inhibition, pointing towards a more complex off-target mechanism involving disruption of autophagy and lysosomal accumulation of the agent.

Q3: Our in-vitro experiments with immune cells are showing unexpected results, including altered cell viability and function. Does AC-195 affect immune cells?

A3: AC-195 has been shown to have off-target effects on various immune cell populations. For example, monocytes can exhibit high rates of cell death when exposed to clinically relevant concentrations of the agent. In contrast, Natural Killer (NK) cells appear to be more resistant to its cytotoxic effects. Furthermore, AC-195 can modulate the expression of chemokine receptors on immune cells, such as increasing CXCR4 expression, which could impact their trafficking and function.

Q4: We've noticed skin rashes and pigmentation changes in our animal models treated with AC-195. What is the cause of these dermatological effects?

A4: Dermatological reactions are a common off-target effect of AC-195. These can manifest as maculopapular rashes, superficial edema, and changes in skin pigmentation. These effects are thought to be related to the inhibition of c-Kit in the skin. The severity of these skin reactions can be dose-dependent.

Troubleshooting Guides

Problem 1: High variability in cell viability assays with normal (non-cancerous) cell lines.

  • Possible Cause 1: Inconsistent Drug Concentration. Inaccurate serial dilutions or degradation of the agent can lead to variable effective concentrations.

    • Solution: Prepare fresh dilutions of AC-195 for each experiment from a validated stock solution. Confirm the concentration and purity of your stock solution using appropriate analytical methods.

  • Possible Cause 2: Cell Line Health and Passage Number. Normal cell lines can exhibit altered sensitivity to drugs at high passage numbers or if not maintained under optimal growth conditions.

    • Solution: Use low-passage number cells and ensure they are healthy and in the logarithmic growth phase before treatment. Standardize cell seeding density across all experiments.

  • Possible Cause 3: Off-Target Effects Varying with Cell Type. Different normal cell lines will have varying expression levels of AC-195's off-target kinases, leading to different sensitivities.

    • Solution: Characterize the expression of key off-target kinases (c-Kit, PDGFR, c-Abl) in your cell lines. This will help in interpreting variability and selecting appropriate models.

Problem 2: Difficulty in reproducing published IC50 values for off-target kinases.

  • Possible Cause 1: Differences in Assay Conditions. IC50 values are highly dependent on the specific experimental conditions, such as substrate concentration, ATP concentration, and incubation time.

    • Solution: Carefully replicate the assay conditions reported in the literature. Pay close attention to buffer components, enzyme and substrate concentrations, and the specific detection method used.

  • Possible Cause 2: Purity and Activity of Reagents. The purity of the recombinant kinase and the quality of other reagents can significantly impact the results.

    • Solution: Use highly purified and validated recombinant kinases. Ensure all reagents, including ATP and substrates, are of high quality and stored correctly.

  • Possible Cause 3: Different Measurement Techniques. Different methods for measuring kinase activity (e.g., radiometric vs. fluorescence-based) can yield different IC50 values.

    • Solution: Be aware of the methodology used in the reference study and consider its potential impact on the results. If possible, use a similar detection method for better comparability.

Quantitative Data Summary

Table 1: Comparative IC50 Values of AC-195 for On-Target and Off-Target Kinases

Kinase TargetIC50 (µM)Cell Type/Assay ConditionReference
v-Abl0.6Cell-free assay
c-Kit0.1Cell-based assay
PDGFR0.1Cell-free assay
NQO20.082Proteomics study

Table 2: Dermatological Off-Target Effects of AC-195 in Clinical Studies

Adverse EffectFrequencySeverity (Grade 3/4)Reference
Skin Rash11% - 67%Up to 10%
Pruritus6% - 10%<1%
Superficial EdemaHigh FrequencyNot specified

Key Experimental Protocols

Protocol 1: Assessing Cardiotoxicity in-vitro using Cardiomyocytes

  • Cell Culture: Culture primary neonatal rat cardiomyocytes or human iPSC-derived cardiomyocytes according to standard protocols.

  • Treatment: Seed cardiomyocytes in 96-well plates. After 24 hours, treat the cells with a dose range of AC-195 (e.g., 0.1 µM to 50 µM) for 18-24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Viability Assay: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) or CCK8 (Dojindo), following the manufacturer's instructions.

  • Mitochondrial Membrane Potential Assay: To assess mitochondrial dysfunction, stain cells with a potentiometric dye like JC-1 or TMRE and analyze by fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

  • Western Blot for Apoptosis and ER Stress Markers: Lyse the treated cells and perform western blotting to detect key proteins in the apoptosis and ER stress pathways, such as cleaved caspase-3, CHOP, and GRP78.

Protocol 2: Kinase Inhibition Assay (Cell-Free)

  • Reagents: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35). You will also need purified recombinant kinase (e.g., c-Kit, PDGFR), a suitable substrate peptide, and ATP (radiolabeled or for use with a fluorescence-based detection system).

  • Inhibition Reaction: In a 96-well plate, combine the reaction buffer, the kinase, and varying concentrations of AC-195. Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add the substrate peptide and ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the fluorescent signal according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the AC-195 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

on_target_pathway AC195 AC-195 BCR_ABL BCR-ABL AC195->BCR_ABL Inhibits Downstream Downstream Signaling (e.g., STAT5, Ras) BCR_ABL->Downstream Activates Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation off_target_cardiotoxicity AC195 AC-195 cAbl c-Abl AC195->cAbl Inhibits ER_Stress ER Stress Response cAbl->ER_Stress Disinhibition leads to Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis Triggers troubleshooting_workflow Start Unexpected Cytotoxicity in Normal Cells Check_Conc Verify AC-195 Concentration & Purity Start->Check_Conc Check_Cells Assess Cell Health & Passage Number Check_Conc->Check_Cells If Correct Titrate_Dose Perform Dose-Response Experiment Check_Conc->Titrate_Dose If Incorrect Check_Off_Target Profile Off-Target Kinase Expression Check_Cells->Check_Off_Target If Healthy Use_Low_Passage Use Low Passage Cells Check_Cells->Use_Low_Passage If Unhealthy/High Passage Select_Cell_Line Select Appropriate Cell Line Check_Off_Target->Select_Cell_Line If High Expression End Problem Resolved Titrate_Dose->End Use_Low_Passage->End Select_Cell_Line->End

References

optimizing "Anticancer agent 195" treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of Anticancer Agent 195.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a potent and selective inhibitor of the oncogenic tyrosine kinase, Receptor X (RX). By binding to the ATP-binding pocket of RX, it prevents downstream signaling through the MAP-kinase and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.

Q2: How do I determine the optimal treatment duration for my specific cancer cell line?

The optimal treatment duration is cell-line dependent and should be determined empirically. We recommend a time-course experiment where cells are treated with the IC50 concentration of this compound (determined from a 72-hour assay) for various durations (e.g., 24, 48, 72, 96, and 120 hours). The optimal duration is typically the shortest time point that elicits the maximum desired biological effect (e.g., apoptosis, cell cycle arrest) with minimal off-target toxicity.

Q3: What are the potential mechanisms of acquired resistance to this compound with prolonged treatment?

Prolonged exposure to this compound can lead to acquired resistance. Common mechanisms include:

  • Secondary mutations in the RX kinase domain that prevent drug binding.

  • Upregulation of bypass signaling pathways that circumvent the need for RX signaling.

  • Increased drug efflux through the activation of ATP-binding cassette (ABC) transporters.

Q4: Should the in vivo treatment with this compound be continuous or intermittent?

The choice between continuous and intermittent dosing depends on the agent's pharmacokinetic and pharmacodynamic properties, as well as the tumor model. Intermittent dosing may help to mitigate toxicity and delay the onset of resistance. We recommend conducting pilot studies in relevant animal models to compare different dosing schedules.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

  • Possible Cause: Variation in cell seeding density.

  • Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment and create a standard seeding protocol.

  • Possible Cause: Fluctuation in incubator conditions (CO2, temperature, humidity).

  • Troubleshooting Step: Regularly calibrate and monitor incubator settings. Ensure the water pan is filled with sterile water to maintain humidity.

  • Possible Cause: Incomplete dissolution of this compound.

  • Troubleshooting Step: Ensure the agent is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. Vortex the stock solution thoroughly.

Issue 2: High background signal in Western blot analysis for p-RX.

  • Possible Cause: Suboptimal antibody concentration.

  • Troubleshooting Step: Titrate the primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with low background.

  • Possible Cause: Insufficient washing steps.

  • Troubleshooting Step: Increase the number and duration of washing steps with TBST buffer after antibody incubations to remove non-specific binding.

  • Possible Cause: High percentage of milk or BSA in the blocking buffer.

  • Troubleshooting Step: Optimize the blocking buffer by testing different concentrations of the blocking agent (e.g., 3-5% BSA or non-fat dry milk).

Data Presentation

Table 1: IC50 Values of this compound at Different Treatment Durations

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)96 hours (µM)
Cell Line A15.28.12.52.3
Cell Line B25.812.35.14.9
Cell Line C5.41.20.30.28

Table 2: Apoptosis Induction by this compound (at IC50) Over Time

Cell Line% Apoptotic Cells (24h)% Apoptotic Cells (48h)% Apoptotic Cells (72h)
Cell Line A15%45%78%
Cell Line B12%38%65%
Cell Line C25%65%85%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_X Receptor X RAS RAS Receptor_X->RAS PI3K PI3K Receptor_X->PI3K Agent_195 This compound Agent_195->Receptor_X Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Caption: Signaling pathway inhibited by this compound.

experimental_workflow Start Start Determine_IC50 Determine IC50 at 72h (MTT Assay) Start->Determine_IC50 Time_Course_Experiment Time-Course Experiment (24, 48, 72, 96h) Determine_IC50->Time_Course_Experiment Assess_Apoptosis Assess Apoptosis (Annexin V/PI) Time_Course_Experiment->Assess_Apoptosis Analyze_Pathway_Inhibition Analyze Pathway Inhibition (Western Blot for p-RX) Assess_Apoptosis->Analyze_Pathway_Inhibition Optimal_Duration Optimal Duration Identified? Analyze_Pathway_Inhibition->Optimal_Duration Refine_Duration Refine Duration (e.g., 6h intervals) Optimal_Duration->Refine_Duration No End End Optimal_Duration->End Yes Refine_Duration->Time_Course_Experiment

Caption: Workflow for optimizing treatment duration.

Caption: Troubleshooting logic for inconsistent results.

reducing "Anticancer agent 195" toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

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This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing the toxicity of Anticancer Agent 195 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common organ-specific toxicities observed with this compound in rodent models?

A1: Based on preclinical data, this compound most frequently induces nephrotoxicity and hepatotoxicity.[1][2][3][4][5] Researchers should monitor renal and liver function closely throughout their experiments. Common signs include elevated serum creatinine and blood urea nitrogen (BUN) for kidney damage, and increased alanine transaminase (ALT) and aspartate transaminase (AST) for liver damage.

Q2: Are there any established strategies to mitigate the nephrotoxicity of Agent 195?

A2: Yes, several strategies have shown promise in reducing chemotherapy-induced kidney damage. For Agent 195, the following can be considered:

  • Hydration Protocols: Intravenous pre- and post-hydration with isotonic saline is a standard and effective method to reduce renal stress.

  • Dose Fractionation: Administering the total dose in several smaller fractions over a longer period can decrease peak plasma concentrations and reduce kidney accumulation.

  • Co-administration of Cytoprotective Agents: Agents like Amifostine have been FDA-approved to reduce cumulative renal toxicity associated with platinum-based agents, which may serve as a model for Agent 195. Additionally, antioxidants and anti-inflammatory agents have shown potential in preclinical models.

Q3: How can I reduce the hepatotoxicity associated with Agent 195?

A3: Mitigating liver toxicity often involves enhancing the organ's natural defense mechanisms. Consider the following approaches:

  • Antioxidant Supplementation: Co-treatment with natural antioxidants or phytochemicals can bolster cellular antioxidant capacities and reduce oxidative stress-induced liver damage.

  • Anti-inflammatory Agents: Agents that suppress inflammatory pathways, such as those inhibiting TNF-alpha, may attenuate liver inflammation.

  • Dose and Schedule Modification: Similar to nephrotoxicity, reducing the dose or altering the administration schedule can limit liver exposure and damage.

Q4: What are the key biomarkers to monitor for early detection of Agent 195 toxicity?

A4: Early and regular monitoring is crucial. For nephrotoxicity, monitor serum creatinine, BUN, and cystatin C. For hepatotoxicity, measure serum ALT, AST, alkaline phosphatase (ALP), and total bilirubin. Histopathological examination of kidney and liver tissues at the end of the study is the gold standard for confirming organ damage.

Troubleshooting Guides

Problem 1: Unexpectedly high mortality in the high-dose group.

  • Possible Cause: The maximum tolerated dose (MTD) was exceeded.

  • Troubleshooting Steps:

    • Review Dose Selection: Ensure that the high dose was based on a proper dose-range finding study. The high dose should induce toxicity but not cause excessive fatalities that prevent meaningful data evaluation.

    • Implement Dose Reduction: Reduce the high dose by 25-50% in the next cohort.

    • Refine Monitoring: Increase the frequency of clinical observations (e.g., body weight, food/water intake, behavioral changes) to identify moribund animals for humane euthanasia before the study endpoint.

Problem 2: Significant weight loss (>15%) and dehydration across all treatment groups.

  • Possible Cause: Systemic toxicity affecting gastrointestinal function and overall health.

  • Troubleshooting Steps:

    • Provide Supportive Care: Administer subcutaneous fluids (e.g., sterile saline) to combat dehydration. Provide nutritional support with palatable, high-calorie food supplements.

    • Evaluate for GI Toxicity: Anticancer agents often cause nausea, vomiting, and diarrhea. Consider co-administration of antiemetic agents.

    • Assess for Hematological Toxicity: Bone marrow suppression is a common side effect of chemotherapy, leading to anemia and fatigue. A complete blood count (CBC) should be performed.

Problem 3: Co-administered cytoprotective agent shows no effect on reducing Agent 195 toxicity.

  • Possible Cause: The mechanism of the protective agent does not align with the toxicity pathway of Agent 195, or the dose/timing is suboptimal.

  • Troubleshooting Steps:

    • Re-evaluate Mechanism of Action: Ensure the chosen cytoprotectant targets the specific toxic pathway of Agent 195 (e.g., oxidative stress, inflammation, apoptosis).

    • Optimize Dosing and Timing: The protective agent may need to be administered prior to, concurrently with, or after Agent 195. Conduct a pilot study to determine the optimal therapeutic window and dose.

    • Consider Combination Therapy: Sometimes, a combination of protective agents with different mechanisms can be more effective.

Data Presentation: Efficacy of a Hypothetical Nephroprotective Agent (NPA-1)

Table 1: Effect of NPA-1 on Renal Function Biomarkers in Agent 195-Treated Rats

GroupTreatmentSerum Creatinine (mg/dL)BUN (mg/dL)
1Vehicle Control0.5 ± 0.120 ± 3
2Agent 195 (10 mg/kg)2.8 ± 0.6115 ± 15
3Agent 195 + NPA-1 (50 mg/kg)1.2 ± 0.355 ± 8
4NPA-1 only (50 mg/kg)0.6 ± 0.122 ± 4
Data are presented as mean ± SD. *p < 0.05 compared to the Agent 195 group.

Table 2: Histopathological Kidney Injury Score

GroupTreatmentTubular Necrosis Score (0-4)
1Vehicle Control0.2 ± 0.1
2Agent 195 (10 mg/kg)3.5 ± 0.5
3Agent 195 + NPA-1 (50 mg/kg)1.5 ± 0.4*
4NPA-1 only (50 mg/kg)0.3 ± 0.2
Data are presented as mean ± SD. Score of 0 = no injury, 4 = severe injury. *p < 0.05 compared to the Agent 195 group.

Experimental Protocols

Protocol 1: Assessment of Agent 195-Induced Nephrotoxicity in a Rat Model

  • Animal Model: Male Wistar rats (8-10 weeks old, 200-250g).

  • Acclimatization: House animals for at least one week before the experiment with free access to standard chow and water.

  • Grouping: Randomly assign animals to experimental groups (n=8-10 per group), e.g., Vehicle Control, Agent 195, Agent 195 + Protective Agent, Protective Agent only.

  • Administration:

    • Administer this compound via a single intraperitoneal (i.p.) injection.

    • Administer the protective agent (if applicable) according to its optimal route and timing relative to Agent 195 administration.

  • Monitoring: Record body weight, food, and water consumption daily.

  • Sample Collection:

    • At 72 hours post-injection (or a pre-determined endpoint), collect blood via cardiac puncture under anesthesia.

    • Process blood to collect serum for biochemical analysis.

    • Perfuse and harvest kidneys. One kidney is fixed in 10% neutral buffered formalin for histopathology, and the other is snap-frozen for molecular analysis.

  • Biochemical Analysis: Measure serum creatinine and BUN levels using commercially available assay kits.

  • Histopathological Examination: Process formalin-fixed kidney tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). A board-certified veterinary pathologist should score the slides for tubular injury.

Visualizations

G cluster_0 Experimental Workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping dosing Drug Administration (Agent 195 +/- NPA-1) grouping->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Sacrifice (e.g., 72h) monitoring->endpoint analysis Sample Analysis (Biochemistry & Histology) endpoint->analysis

Caption: Workflow for an in vivo toxicity reduction study.

G cluster_1 Hypothetical Toxicity Pathway of Agent 195 in Renal Cells cluster_2 Points of Intervention agent195 This compound ros Increased ROS (Oxidative Stress) agent195->ros mito_dys Mitochondrial Dysfunction agent195->mito_dys nfkb NF-κB Activation (Inflammation) ros->nfkb apoptosis Apoptosis mito_dys->apoptosis nfkb->apoptosis injury Renal Tubular Injury apoptosis->injury antioxidant Antioxidants antioxidant->ros Inhibit anti_inflam Anti-inflammatory Agents anti_inflam->nfkb Inhibit anti_apop Apoptosis Inhibitors anti_apop->apoptosis Inhibit

Caption: Potential mechanism of Agent 195 toxicity and intervention points.

G start Adverse Event Observed (e.g., >15% Weight Loss) check_dose Is dose within expected range? start->check_dose check_support Is supportive care adequate? check_dose->check_support Yes action_dose Action: Reduce dose in next cohort. check_dose->action_dose No action_support Action: Increase fluid & nutritional support. check_support->action_support No action_gi Action: Consider antiemetic co-treatment. check_support->action_gi Yes end Continue monitoring action_dose->end action_support->end action_gi->end

Caption: Troubleshooting decision tree for severe adverse events.

References

"Anticancer agent 195" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 195

Introduction: This guide is intended for researchers, scientists, and drug development professionals working with this compound, a novel tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This document addresses common stability issues encountered in aqueous solutions, providing troubleshooting advice and standardized protocols to ensure experimental accuracy and reproducibility. Agent 195 is susceptible to hydrolysis and oxidation, which can impact its potency and lead to inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound turned a faint yellow color after preparation. What does this indicate?

A1: A yellow discoloration is a common indicator of oxidative degradation of Agent 195. This can be triggered by exposure to air (oxygen), light, or the presence of trace metal ions in the buffer. To mitigate this, prepare solutions using degassed buffers, protect the solution from light by using amber vials or wrapping containers in foil, and use high-purity, metal-free reagents.

Q2: I observed a precipitate forming in my stock solution of Agent 195 after storing it at 4°C. Why is this happening?

A2: Precipitation upon refrigeration is a frequent problem for hydrophobic compounds like Agent 195. This can occur for two main reasons:

  • Poor Solubility: The concentration of your stock solution may exceed the solubility limit of the compound in the chosen solvent at 4°C.

  • Degradation: The degradation products of Agent 195, particularly from hydrolysis, may be less soluble than the parent compound and precipitate out of solution.

To resolve this, consider preparing the stock solution in an organic solvent like anhydrous, high-purity DMSO before diluting it into your aqueous buffer for experiments.[1] For storage, it is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: My experimental results are inconsistent, suggesting a loss of compound activity over the course of my assay. What could be the cause?

A3: Inconsistent results often point to the degradation of the compound in the aqueous assay buffer. The stability of Agent 195 is highly dependent on the pH of the solution. Hydrolysis is a primary degradation pathway, and its rate can be significantly influenced by pH.[2][3] It is crucial to validate the stability of Agent 195 under your specific experimental conditions (e.g., pH, temperature, duration). Consider performing a time-course experiment using an analytical method like HPLC to quantify the amount of intact Agent 195 remaining at different time points.

Q4: What is the optimal pH for preparing and storing aqueous solutions of this compound?

A4: Agent 195 exhibits maximal stability in slightly acidic conditions. As shown in the data below, the rate of degradation increases significantly at neutral and alkaline pH. For optimal stability in aqueous buffers, a pH range of 4.0-5.5 is recommended.

Q5: How should I prepare my stock solutions to maximize stability?

A5: For long-term storage, it is best to store Agent 195 as a dry powder at -20°C, protected from light and moisture. For experimental use, prepare a high-concentration stock solution in anhydrous DMSO. This organic stock can then be diluted into the final aqueous buffer immediately before use. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[1]

Quantitative Data Summary

The following tables provide summary data on the stability of this compound under various conditions. This data is illustrative and should be supplemented by stability studies under your specific experimental conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pH of Buffer% Remaining after 8 hoursPrimary Degradation Pathway
4.598%Minimal
6.091%Hydrolysis
7.475%Hydrolysis & Oxidation
8.552%Accelerated Hydrolysis

Table 2: Recommended Solvents and Storage Conditions

Solution TypeSolventConcentrationStorage TemperatureMax Storage Duration
PowderN/AN/A-20°C24 months
Stock SolutionAnhydrous DMSO10-50 mM-80°C (aliquoted)6 months
Working SolutionAqueous Buffer (pH 4.0-5.5)1-100 µM2-8°C (light protected)Prepare fresh daily

Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) aliquots. Store immediately at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Stability Assessment

This protocol provides a framework for developing a stability-indicating HPLC method.

  • Objective: To quantify the concentration of intact this compound over time and separate it from its degradation products.

  • Sample Preparation:

    • Prepare a solution of Agent 195 at the desired experimental concentration in the aqueous buffer of interest.

    • Incubate the solution under the conditions being tested (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • HPLC Method Development (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5-95% B over 15 minutes) to ensure separation of the parent compound from potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the maximal absorbance of Agent 195 (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a freshly prepared standard of Agent 195.

    • Integrate the peak area corresponding to the intact Agent 195 in the experimental samples.

    • Calculate the concentration of Agent 195 remaining at each time point by comparing the peak area to the standard curve.

    • Plot the percentage of Agent 195 remaining versus time to determine its stability profile.

Visualizations

G cluster_0 Troubleshooting Workflow start Observe Instability (e.g., color change, precipitate, inconsistent results) q1 Is the solution discolored (yellowing)? start->q1 q2 Is there a precipitate? q1->q2 No a1 Potential Oxidation: - Use degassed buffers - Protect from light (amber vials) - Use high-purity reagents q1->a1 Yes q3 Are results inconsistent? q2->q3 No a2 Potential Precipitation: - Check solubility limits - Use DMSO for stock - Aliquot and store at -80°C q2->a2 Yes a3 Potential Degradation: - Check buffer pH (aim for 4.0-5.5) - Prepare solutions fresh - Run HPLC stability assay q3->a3 Yes end Stable Solution Achieved q3->end No a1->q2 a2->q3 a3->end

Caption: Troubleshooting workflow for Agent 195 stability issues.

G cluster_1 Degradation Pathways of this compound parent This compound (Active) hydrolysis Hydrolysis Product (Inactive, less soluble) parent->hydrolysis H₂O, pH > 6.0 oxidation Oxidation Product (Inactive, colored) parent->oxidation O₂, Light, Metal Ions

Caption: Primary degradation pathways for this compound.

G cluster_2 Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding Agent195 This compound Agent195->Dimer INHIBITS RAS RAS/RAF/MAPK Pathway Dimer->RAS PI3K PI3K/AKT Pathway Dimer->PI3K Proliferation Cell Proliferation, Survival, Growth RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of EGFR signaling by this compound.

References

overcoming resistance to "Anticancer agent 195" in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 195

Welcome to the technical support center for this compound (AC195). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to acquired resistance to AC195 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Resistance-Associated Kinase (RAK). In sensitive cancer cells, typically those harboring an activating RAK mutation, AC195 blocks the phosphorylation of RAK, thereby inhibiting the downstream MEK/ERK signaling cascade. This action leads to G1 cell cycle arrest and induction of apoptosis.

Q2: What are the most common mechanisms of acquired resistance to AC195?

Three primary mechanisms of resistance to AC195 have been characterized:

  • Secondary Target Mutation: The development of a "gatekeeper" mutation within the RAK kinase domain, which sterically hinders the binding of AC195 without compromising the kinase's catalytic activity.

  • Bypass Pathway Activation: The upregulation of parallel signaling pathways, such as the PI3K/Akt/mTOR pathway, which provides alternative pro-survival signals that circumvent the RAK-MEK/ERK axis blockade.

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), which actively pump AC195 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Q3: How can I determine if my cancer cell line has developed resistance to AC195?

The most direct method is to determine the half-maximal inhibitory concentration (IC50) of AC195 in your cell line and compare it to the parental (sensitive) cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of acquired resistance. This should be corroborated with downstream signaling analysis via Western blot to confirm that the RAK pathway is no longer inhibited at previously effective concentrations.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter.

Problem 1: My cell viability assay shows a reduced or complete lack of response to AC195 in a previously sensitive cell line.

  • Possible Cause 1: Cell Line Integrity. The cell line may have been cultured for too many passages, leading to genetic drift, or there may be contamination.

    • Solution: We recommend performing cell line authentication (e.g., via short tandem repeat profiling). Always use cells from a low-passage frozen stock for critical experiments.

  • Possible Cause 2: Reagent Instability. AC195 may have degraded due to improper storage or handling.

    • Solution: AC195 should be stored as a stock solution at -80°C and subjected to minimal freeze-thaw cycles. Prepare fresh dilutions for each experiment. Confirm the activity of the compound on a sensitive control cell line.

  • Possible Cause 3: Emergence of Resistance. The cell population may have acquired resistance during routine culture, especially if exposed to low levels of the drug.

    • Solution: Follow the protocol for "Determining the IC50 of AC195" below to quantify the shift in sensitivity. Proceed to investigate the potential resistance mechanisms as outlined in the subsequent protocols.

Problem 2: Western blot analysis does not show the expected decrease in phosphorylated ERK (p-ERK) after AC195 treatment.

  • Possible Cause 1: Sub-optimal Drug Concentration or Treatment Time. The concentration or duration of treatment may be insufficient to inhibit the pathway.

    • Solution: Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to determine the optimal conditions for observing p-ERK inhibition in your sensitive cell line.

  • Possible Cause 2: Acquired Resistance. The cells may have a resistance mechanism that prevents pathway inhibition.

    • Solution: If a gatekeeper mutation is present, AC195 can no longer bind to RAK, and p-ERK levels will remain high. If a bypass pathway is active, p-ERK levels might decrease, but the cells survive due to other signals. Sequence the RAK kinase domain to check for mutations and analyze key nodes of bypass pathways (e.g., p-Akt) via Western blot.

  • Possible Cause 3: Technical Issues with Western Blot.

    • Solution: Ensure the quality of your antibodies, especially the phospho-specific antibodies. Always include positive and negative controls (e.g., sensitive cells +/- AC195) and load a total protein control (e.g., total ERK, Actin, or Tubulin).

Quantitative Data Summary

The following tables present example data from experiments comparing a sensitive (Par) and resistant (Res) NSCLC cell line.

Table 1: AC195 Sensitivity Profile

Cell Line IC50 (nM) Fold Resistance
Parental (Par) 50 -

| Resistant (Res) | 2500 | 50 |

Table 2: Protein Expression and Phosphorylation Levels

Protein Parental (Par) Resistant (Res)
p-RAK (Tyr1092) Decreased >90% with AC195 No change with AC195
Total RAK No change No change
p-Akt (Ser473) No change Increased >3-fold
Total Akt No change No change

| ABCB1 | Low / Undetectable | High |

Signaling Pathways and Experimental Workflows

AC195_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAK RAK Receptor->RAK Activates MEK MEK RAK->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AC195 This compound AC195->RAK Inhibits

Caption: Mechanism of action of AC195 on the RAK-MEK-ERK signaling pathway.

AC195_Resistance_Mechanisms Mechanisms of Acquired Resistance to AC195 cluster_main Mechanisms of Acquired Resistance to AC195 cluster_mech1 Mechanism 1: Target Mutation cluster_mech2 Mechanism 2: Bypass Pathway cluster_mech3 Mechanism 3: Drug Efflux AC195 This compound RAK RAK AC195->RAK RAK_mut Mutated RAK (Gatekeeper) AC195->RAK_mut Binding Blocked Downstream MEK/ERK Pathway (Inhibited) RAK->Downstream Cell Cancer Cell Downstream_active1 MEK/ERK Pathway (Active) RAK_mut->Downstream_active1 PI3K PI3K/Akt Pathway (Upregulated) Survival Cell Survival PI3K->Survival ABCB1 ABCB1 Efflux Pump (Overexpressed) AC195_out AC195 ABCB1->AC195_out Pumps out

Caption: Overview of the three primary mechanisms of resistance to AC195.

Troubleshooting_Workflow start Start: Loss of AC195 Efficacy (High IC50) ic50 Confirm IC50 Shift (>5-fold vs. Parental) start->ic50 western Western Blot for p-ERK (at 10x Parental IC50) ic50->western decision1 p-ERK Inhibited? western->decision1 pathway_analysis Analyze Bypass Pathways (e.g., p-Akt via Western) decision1->pathway_analysis Yes mutation_analysis Sequence RAK Kinase Domain decision1->mutation_analysis No decision2 Efflux Pump Activity? efflux_positive Mechanism: Drug Efflux (e.g., ABCB1 Overexpression) decision2->efflux_positive Yes efflux_negative Other Mechanisms Possible decision2->efflux_negative No efflux_assay Perform Efflux Assay (e.g., Rhodamine 123) pathway_analysis->efflux_assay efflux_assay->decision2

Caption: Troubleshooting workflow for investigating AC195 resistance.

Key Experimental Protocols

Protocol 1: Determining the IC50 of AC195 using a Cell Viability Assay

This protocol describes how to measure the dose-dependent effect of AC195 on cell viability to determine the IC50 value.

Materials:

  • Parental and suspected resistant cells

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (AC195) stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a "medium only" blank. Incubate overnight (37°C, 5% CO2).

  • Drug Preparation: Prepare a 2x serial dilution series of AC195 in culture medium. The concentration range should span from at least 100x the expected IC50 down to a sub-effective dose (e.g., 10 µM to 1 nM). Also prepare a "vehicle control" (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared AC195 dilutions or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average "medium only" blank from all other readings.

    • Normalize the data by expressing the readings as a percentage of the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability versus the log of the drug concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot Analysis of RAK-MEK-ERK Signaling

This protocol is for assessing the phosphorylation status of key proteins in the RAK signaling pathway following AC195 treatment.

Materials:

  • Parental and resistant cells

  • 6-well cell culture plates

  • AC195

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-RAK, anti-RAK, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with vehicle or AC195 at relevant concentrations (e.g., 1x and 10x the parental IC50) for the optimal time determined previously (e.g., 6 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C on a shaker.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of phospho-proteins to their total protein counterparts. Normalize total protein to the loading control (e.g., Actin).

Technical Support Center: Anticancer Agent 195 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Anticancer Agent 195 in Western blot experiments. Our aim is to help you overcome common challenges and obtain reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your Western blot analysis of the PI3K/Akt/mTOR pathway in response to treatment with this compound.

Q1: I am not seeing a decrease in phosphorylated Akt (p-Akt) after treating my cells with this compound. What could be the reason?

A1: Several factors could contribute to this issue. Please consider the following:

  • Low Basal p-Akt Levels: The endogenous level of p-Akt in your cell line might be too low to detect a significant decrease. Consider stimulating the pathway with a growth factor (e.g., insulin, PDGF) to increase the basal p-Akt level before treatment.[1]

  • Phosphatase Activity: Endogenous phosphatases can rapidly dephosphorylate proteins upon cell lysis.[2][3] Ensure your lysis buffer is always freshly supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[1][4]

  • Insufficient Protein Loaded: For low-abundance phosphoproteins, you may need to load a higher amount of total protein, typically between 30-100 µg per lane.

  • Suboptimal Antibody Dilution: The concentration of your primary antibody may not be optimal. It is recommended to perform an antibody titration to determine the ideal dilution for your specific experimental conditions.

Q2: My Western blot for p-Akt has very high background, making it difficult to interpret the results. How can I reduce the background?

A2: High background can obscure your bands of interest. Here are some common causes and solutions:

  • Blocking Agent: When detecting phosphorylated proteins, it is advisable to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cross-react with anti-phospho antibodies, leading to high background.

  • Insufficient Washing: Inadequate washing can result in the retention of unbound primary and secondary antibodies. Increase the number and duration of your wash steps with TBST.

  • Antibody Concentration: The concentration of your primary or secondary antibody might be too high. Try reducing the antibody concentration.

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.

Q3: I am trying to detect cleaved caspase-3 to assess apoptosis, but I am not getting any signal. What should I do?

A3: Detecting cleaved caspase-3 can be challenging due to its low abundance and small size. Here are some troubleshooting tips:

  • Positive Control: Use a known apoptosis inducer (e.g., staurosporine) as a positive control to ensure your experimental setup and antibody are working correctly.

  • Protein Loading and Gel Percentage: Load a high amount of protein (50-100 µg) on a higher percentage SDS-PAGE gel (e.g., 15%) to better resolve the small cleaved fragments (17-19 kDa).

  • Transfer Conditions: Optimize your transfer conditions for small proteins. A wet transfer at a lower voltage for a longer duration (e.g., 30V for 2 hours) or using a PVDF membrane can improve the transfer of small proteins. Over-transferring small proteins is a common issue with high voltage or prolonged transfer times.

  • Timing of Lysate Collection: The peak of caspase-3 cleavage can be transient. Perform a time-course experiment to identify the optimal time point for lysate collection after treatment.

Q4: I see multiple non-specific bands on my blot. How can I improve the specificity?

A4: Non-specific bands can arise from several sources. Consider the following to improve the specificity of your Western blot:

  • Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the antibody datasheet for validation data.

  • Reduce Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a good signal.

  • Optimize Blocking: Increase the blocking time or try a different blocking agent.

  • Stringent Washes: Increase the number and duration of your washes. You can also slightly increase the detergent concentration (e.g., Tween 20) in your wash buffer.

Hypothetical Experimental Data

The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on key signaling proteins.

Target ProteinControl (Untreated)This compound (10 µM)Fold Change
p-Akt (Ser473)1.000.25-4.0
Total Akt1.000.98-1.0
p-mTOR (Ser2448)1.000.40-2.5
Total mTOR1.001.02+1.0
Cleaved Caspase-31.005.50+5.5
GAPDH1.001.001.0

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 SDS-PAGE & Transfer cluster_3 Immunoblotting & Detection cell_culture Cell Seeding & Growth treatment Treatment with This compound cell_culture->treatment lysis Cell Lysis (with protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis data_analysis detection->data_analysis Data Analysis

Caption: Western Blot Experimental Workflow for Analyzing this compound Effects.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase3 Caspase-3 Akt->Caspase3 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Agent195 This compound Agent195->Akt inhibits Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound.

Detailed Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway

This protocol provides a step-by-step guide for performing a Western blot to analyze the effects of this compound.

1. Cell Lysis and Protein Extraction

  • Culture and treat your cells with this compound for the desired time. Include an untreated control.

  • After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load 30-50 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before assembling the transfer stack.

  • Perform the transfer according to the manufacturer's instructions for your transfer system.

3. Immunoblotting

  • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • For quantitative analysis, use densitometry software to measure the band intensities. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).

References

refining "Anticancer agent 195" dosage for synergistic studies

Author: BenchChem Technical Support Team. Date: November 2025

As "Anticancer agent 195" is a placeholder, this technical support guide utilizes Paclitaxel , a widely studied anticancer agent, as a representative model to illustrate the principles of refining dosage for synergistic studies. The methodologies and troubleshooting advice provided are broadly applicable to other cytotoxic agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (using Paclitaxel as a model)?

A1: Paclitaxel's primary mechanism is the stabilization of microtubules, which are crucial for cell division.[1] By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, leading to a dysfunctional mitotic spindle.[2] This disruption triggers a cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[2][3] Key signaling pathways involved in this process include the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and modulation of Bcl-2 family proteins.[1]

Q2: How do I determine the optimal starting concentration range for this compound in my cancer cell line?

A2: The optimal concentration is cell-line specific and should be determined empirically. A good starting point is to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth). For Paclitaxel, published IC50 values after a 24-hour exposure often range from 2.5 to 7.5 nM. However, this can vary widely. We recommend testing a broad range of concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours to establish a dose-response curve for your specific cell line.

Q3: What are some common agents used in synergistic studies with Paclitaxel?

A3: Paclitaxel has been evaluated in combination with a wide array of agents to enhance its therapeutic effect. Common partners include other chemotherapeutics like doxorubicin and cisplatin, as well as natural compounds such as flavonoids and triptolide. The goal of these combinations is often to achieve a synergistic effect, reduce dosages and toxicity, and overcome drug resistance.

Q4: How can I quantitatively assess the synergy between this compound and another drug?

A4: The most widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI). The CI provides a quantitative measure of the interaction between two drugs:

  • CI < 1: Indicates synergism

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

This method is robust as it is based on the mass-action law principle and can be used to analyze data from in vitro experiments.

Troubleshooting Guides

Problem: High variability in my cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and perform a cell count immediately before plating to ensure accuracy.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Possible Cause: Drug precipitation or instability.

    • Solution: Visually inspect your drug dilutions under a microscope for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level non-toxic to the cells.

Problem: I am observing antagonism instead of the expected synergy.

  • Possible Cause: Incorrect drug ratio.

    • Solution: Synergy is often dependent on the ratio of the combined drugs. Test multiple fixed-ratio combinations based on the individual IC50 values of each drug (e.g., 1:1, 1:2, 2:1 ratios of their IC50s).

  • Possible Cause: Sequence of drug administration.

    • Solution: The order in which drugs are added can be critical. Design experiments to test different sequences of administration (e.g., Drug A followed by Drug B, Drug B followed by Drug A, or simultaneous addition).

  • Possible Cause: The drugs have mutually exclusive mechanisms of action.

    • Solution: Re-evaluate the signaling pathways targeted by each agent. If both drugs target the same component of a pathway, they may compete rather than synergize.

Data Presentation

Table 1: Recommended Starting Concentrations of Paclitaxel for In Vitro Studies

Cell Line TypeExposure TimeRecommended Concentration Range to TestReference IC50 (approx.)
Various Human Tumor Lines24 hours0.1 nM - 100 nM2.5 - 7.5 nM
Human Head & Neck Cancer24-48 hours10 nM - 500 nM~50 nM
Ovarian Cancer (UT-OV-1)Not specified1 nM - 10 nM5 nM
Lung Cancer (A549)72 hours1 nM - 1 µMNot specified

Table 2: Examples of Synergistic Combinations with Paclitaxel

Combination AgentCancer Type / Cell LineMolar/Weight Ratio (Paclitaxel:Agent)Key Finding
DoxorubicinBreast Cancer1:0.2 (molar ratio)Synergistic therapeutic effect observed in vitro.
TriptolideLung Cancer (A549/PTX)5:3 (weight ratio)Synergistic effects observed, with a Combination Index < 1.
Flavonoids (e.g., Curcumin)VariousNot specifiedCombination can increase chemosensitivity and reduce adverse effects.
Pitavastatin, IvermectinOvarian Cancer (OVCAR8)Based on individual IC50sBoth combinations showed significant synergistic effects.

Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Synergy Analysis using the Chou-Talalay Method
  • Determine Individual IC50s: First, determine the IC50 values for Agent A (this compound) and Agent B individually, as described in Protocol 1.

  • Constant-Ratio Combination: Prepare dilutions of both agents and combine them at a fixed ratio of their IC50s (e.g., the IC50 of A is combined with the IC50 of B, 0.5 x IC50 of A with 0.5 x IC50 of B, etc.).

  • Cell Treatment and Viability Assay: Treat cells with the single agents and the combination mixtures at various concentrations. Perform a cell viability assay (e.g., MTT) after the desired incubation period.

  • Data Analysis and CI Calculation: Use specialized software (e.g., CompuSyn) or manual calculations based on the median-effect equation to determine the Combination Index (CI) for different fractional effect (Fa) levels (i.e., levels of cell growth inhibition).

  • Interpretation: Plot the CI values against the Fa values. CI values consistently below 1 indicate synergy across the tested dose range.

Visualizations

G cluster_0 Cellular Effects of Paclitaxel Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit Paclitaxel->BetaTubulin Binds to Microtubules Microtubule Stabilization BetaTubulin->Microtubules Promotes Polymerization MitoticSpindle Dysfunctional Mitotic Spindle Microtubules->MitoticSpindle Leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Triggers Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis JNK_SAPK JNK/SAPK Pathway Activation G2M_Arrest->JNK_SAPK Bcl2 Bcl-2 Family Modulation G2M_Arrest->Bcl2 JNK_SAPK->Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel's mechanism of action signaling pathway.

G cluster_1 Experimental Workflow for Synergistic Studies Start Start IC50_A Determine IC50 of Agent A Start->IC50_A IC50_B Determine IC50 of Agent B Start->IC50_B Ratio Select Constant Drug Ratios IC50_A->Ratio IC50_B->Ratio Experiment Treat Cells with Single Agents & Combinations Ratio->Experiment Viability Perform Cell Viability Assay (e.g., MTT) Experiment->Viability Analysis Calculate Combination Index (CI) Viability->Analysis Result Interpret Results (Synergy, Additive, Antagonism) Analysis->Result End End Result->End

Caption: Workflow for assessing drug synergy.

G cluster_2 Troubleshooting Inconsistent Synergy Results Problem Inconsistent Synergy/Antagonism Observed CheckRatio Is the drug ratio optimized? Problem->CheckRatio CheckSequence Does the sequence of administration matter? Problem->CheckSequence CheckMechanism Are the drug mechanisms compatible? Problem->CheckMechanism SolutionRatio Test multiple fixed-ratio combinations based on IC50s. CheckRatio->SolutionRatio No SolutionSequence Test sequential vs. simultaneous drug addition. CheckSequence->SolutionSequence Untested SolutionMechanism Re-evaluate signaling pathways for potential antagonism. CheckMechanism->SolutionMechanism Unsure

Caption: Logical diagram for troubleshooting synergy experiments.

References

"Anticancer agent 195" degradation products and their impact

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below is a generalized template based on common scenarios in anticancer drug development. "Anticancer Agent 195" is a placeholder; for specific guidance, please substitute it with the actual agent you are researching and consult relevant literature and safety data sheets.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for anticancer agents like Agent 195?

Anticancer agents can degrade through several mechanisms, primarily hydrolysis, oxidation, and photolysis. The specific pathway depends on the chemical structure of the agent and the environmental conditions it is exposed to, such as pH, temperature, light, and the presence of oxidizing agents. For instance, ester or amide bonds are susceptible to hydrolysis, while electron-rich moieties may be prone to oxidation.

Q2: I am observing unexpected cytotoxicity in my cell culture experiments. Could this be due to degradation products of Agent 195?

Yes, it is possible. Degradation products of a parent drug can sometimes exhibit altered, and occasionally increased, cytotoxicity. It is crucial to ensure the stability of your stock solutions and working solutions. We recommend preparing fresh solutions for each experiment and storing them under recommended conditions (e.g., protected from light, at the appropriate temperature).

Q3: How can I monitor the stability of this compound in my experimental setup?

The most common method for monitoring drug stability is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques can separate the parent drug from its degradation products, allowing for their quantification over time. A typical approach involves analyzing samples at various time points and comparing the peak area of the parent drug to a reference standard.

Troubleshooting Guides

Issue 1: Inconsistent Results in Potency Assays

  • Possible Cause 1: Degradation of Stock Solution. Your stock solution of Agent 195 may have degraded over time, leading to a lower effective concentration.

    • Solution: Prepare fresh stock solutions more frequently. Store aliquots at -80°C to minimize freeze-thaw cycles. Perform a stability check of your stock solution using HPLC.

  • Possible Cause 2: Interaction with Media Components. Components in your cell culture media (e.g., serum proteins, reducing agents) might be accelerating the degradation of Agent 195.

    • Solution: Conduct a stability study of Agent 195 in your specific cell culture media. Analyze samples of the media containing the agent at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

  • Possible Cause: Formation of Degradation Products. The new peaks likely represent degradation products of this compound.

    • Solution: To identify these products, you can use mass spectrometry (MS) coupled with HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent drug, you can often deduce the chemical modification (e.g., addition of an oxygen atom in oxidation, loss of a specific group in hydrolysis).

Quantitative Data Summary

Table 1: Stability of this compound under Various Stress Conditions

Stress ConditionIncubation Time (hours)% Remaining Parent DrugMajor Degradation Product(s)
Acidic (0.1 N HCl)2485.2%DP-1 (Hydrolysis)
Basic (0.1 N NaOH)2463.7%DP-1, DP-2 (Hydrolysis)
Oxidative (3% H₂O₂)845.1%DP-3 (Oxidation)
Photolytic (UV light)4878.9%DP-4 (Photodegradation)
Thermal (80°C)7291.5%DP-1

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Materials: this compound, HPLC-grade water, acetonitrile, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Procedure:

    • Prepare a stock solution of Agent 195 in a suitable solvent (e.g., DMSO) at 1 mg/mL.

    • Acidic Degradation: Dilute the stock solution in 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic Degradation: Dilute the stock solution in 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature for 8 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.

    • Thermal Degradation: Incubate the solid drug powder at 80°C for 72 hours, then dissolve in the initial solvent.

  • Analysis: Analyze all samples by a validated HPLC-UV method. If unknown peaks are detected, proceed with LC-MS for structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock Agent 195 Stock Solution acid Acidic Stress (0.1 N HCl, 60°C) stock->acid base Basic Stress (0.1 N NaOH, 60°C) stock->base oxidative Oxidative Stress (3% H₂O₂) stock->oxidative photo Photolytic Stress (UV Light) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks stability Stability Profile hplc->stability degradation Degradation Products Identified lcms->degradation

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway_impact cluster_drug Drug Action cluster_pathway Cellular Pathway agent195 This compound receptor Target Receptor agent195->receptor Inhibits dp1 Degradation Product 1 (DP-1) kinase_cascade Kinase Cascade dp1->kinase_cascade Reduced Inhibition off_target Off-Target Effects dp1->off_target Activates receptor->kinase_cascade apoptosis Apoptosis kinase_cascade->apoptosis

Caption: Hypothetical impact of a degradation product on a signaling pathway.

Technical Support Center: Enhancing the Bioavailability of Anticancer Agent 195

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of the novel investigational drug, Anticancer Agent 195.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of many anticancer drugs, including hypothetically this compound, is often limited by several factors.[1][2][3] These can include poor aqueous solubility, which hinders its dissolution in gastrointestinal fluids, and significant first-pass metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes.[4][5] Additionally, the agent may be subject to efflux back into the intestinal lumen by transporter proteins like P-glycoprotein (P-gp).

Q2: What are the initial formulation strategies to consider for improving the solubility of this compound?

A2: To address poor aqueous solubility, several formulation strategies can be employed. Nanocrystal formulation is a highly effective approach to increase the dissolution rate. Other promising methods include the development of amorphous solid dispersions (ASDs), lipid-based formulations such as solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDS), and complexation with cyclodextrins.

Q3: How can the impact of first-pass metabolism on this compound be mitigated?

A3: First-pass metabolism can be reduced through a strategy known as "pharmacokinetic boosting." This involves the co-administration of this compound with an inhibitor of the primary metabolizing enzymes, such as CYP3A4. This intentional drug-drug interaction can increase the systemic exposure of the primary drug.

Q4: What is P-glycoprotein (P-gp) efflux, and how can it be overcome for this compound?

A4: P-glycoprotein is a transporter protein that can actively pump drugs out of cells and back into the intestinal lumen, thereby reducing absorption. For drugs that are P-gp substrates, co-administration with a P-gp inhibitor can significantly increase oral bioavailability.

Q5: What are the key preclinical in vivo studies required to assess the bioavailability of a new formulation of this compound?

A5: Key preclinical in vivo studies include pharmacokinetic (PK) profiling in animal models, typically rodents, following both oral (PO) and intravenous (IV) administration. These studies determine parameters like Cmax, Tmax, AUC, and absolute bioavailability. Efficacy studies using xenograft models, where human tumor cells are implanted in immunodeficient mice, are also crucial to correlate bioavailability with anti-tumor activity.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of this compound.1. Particle Size Reduction: Employ micronization or nanosuspension techniques. 2. Formulation Enhancement: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., SNEDDS, SLNs).Reducing particle size increases the surface area for dissolution. Amorphous forms and lipid carriers can significantly enhance solubility and dissolution rate.
High first-pass metabolism.1. In Vitro Metabolism Assay: Use liver microsomes to identify the primary metabolizing CYP enzymes. 2. Co-administration Study: Administer this compound with a known inhibitor of the identified CYP enzyme (e.g., ketoconazole for CYP3A4).Identifying the specific metabolic pathway allows for targeted inhibition. Pharmacokinetic boosting can increase systemic drug exposure.
Significant P-gp efflux.1. In Vitro Transport Assay: Use Caco-2 cell monolayers to determine if the agent is a P-gp substrate. 2. Co-administration Study: Administer with a P-gp inhibitor (e.g., verapamil, cyclosporine A).Caco-2 assays are a standard model for intestinal permeability and efflux. Blocking P-gp can prevent the drug from being pumped out of intestinal cells.
Chemical or enzymatic degradation in the GI tract.1. Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids. 2. Protective Formulations: Consider enteric coatings or encapsulation in protective nanocarriers like lipid-polymer hybrid nanoparticles (LPHNs).These studies identify the extent of degradation. Enteric coatings protect the drug from the acidic stomach environment, while LPHNs can shield it from enzymatic degradation.
Issue 2: Inconsistent Results in In Vitro Dissolution Assays
Possible Cause Troubleshooting Step Rationale
Inappropriate dissolution medium.1. Biorelevant Media: Use fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) in addition to standard buffers.These media better mimic the composition of human intestinal fluids, providing a more accurate prediction of in vivo dissolution.
Drug polymorphism or conversion during the assay.1. Solid-State Characterization: Analyze the solid form of the drug before and after dissolution using techniques like XRPD and DSC.Different crystalline forms (polymorphs) can have different solubilities. It's important to ensure the solid form is stable throughout the experiment.
Inadequate wetting of the drug powder.1. Surfactant Addition: Add a low concentration of a surfactant (e.g., 0.1% SDS) to the dissolution medium.Surfactants reduce the surface tension between the drug particles and the medium, improving wetting and dissolution.

Quantitative Data Summary

The following tables summarize hypothetical comparative data for different formulation strategies aimed at enhancing the bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (%)
Unformulated API55 ± 122.0210 ± 454.8
Nanosuspension250 ± 381.51150 ± 18026.1
Solid Dispersion310 ± 551.01850 ± 25042.0
SNEDDS450 ± 621.02500 ± 31056.8
SNEDDS + P-gp Inhibitor780 ± 950.54800 ± 420>90*

*Apparent bioavailability may exceed 100% if first-pass metabolism is significantly inhibited compared to the IV route.

Table 2: In Vitro Solubility of this compound in Different Media

FormulationSolubility in Water (µg/mL)Solubility in FaSSIF (µg/mL)Solubility in FeSSIF (µg/mL)
Unformulated API1.5 ± 0.34.2 ± 0.815.5 ± 2.1
Nanosuspension18.2 ± 1.935.1 ± 3.488.6 ± 7.9
Solid Dispersion45.7 ± 4.1120.4 ± 11.5210.2 ± 18.3
SNEDDS (pre-emulsion)N/A>5000>5000

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound
  • Preparation of Premix: Dissolve a suitable stabilizer (e.g., Poloxamer 188) in deionized water. Disperse the this compound powder in this solution under gentle stirring to form a premix.

  • High-Pressure Homogenization: Process the premix through a high-pressure homogenizer at 1500 bar for 20-30 cycles. Maintain the temperature at 4°C using a cooling bath.

  • Particle Size Analysis: Measure the particle size distribution and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized. Add a cryoprotectant (e.g., trehalose) before freezing at -80°C, followed by freeze-drying.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for blood sampling.

  • Dosing:

    • Oral (PO) Group: Administer the test formulation of this compound (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (IV) Group: Administer a solubilized solution of this compound (e.g., 1 mg/kg) via the tail vein to determine the reference AUC for absolute bioavailability calculation.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

bioavailability_challenges cluster_drug This compound (Oral Administration) cluster_barriers Physiological Barriers Drug Drug in GI Lumen Solubility Poor Aqueous Solubility Drug->Solubility Absorption Drug Absorption (Enterocytes) Drug->Absorption Dissolved Drug Solubility->Absorption Limits Dissolution Metabolism First-Pass Metabolism (Gut/Liver) SystemicCirculation Systemic Circulation (Reduced Bioavailability) Efflux P-gp Efflux Efflux->Drug Returns to Lumen Absorption->Metabolism Metabolized Absorption->Efflux Absorption->SystemicCirculation Successful Absorption

Caption: Key physiological barriers limiting oral drug bioavailability.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation Formulate Develop Formulations (Nanosuspension, ASD, SNEDDS) Solubility Solubility Assays (Biorelevant Media) Formulate->Solubility Dissolution Dissolution Profiling Solubility->Dissolution Permeability Caco-2 Permeability & Efflux Assay Dissolution->Permeability PK Pharmacokinetic Study in Rats (PO/IV) Permeability->PK Promising Candidates Efficacy Xenograft Efficacy Study in Mice PK->Efficacy Good PK Profile Decision Select Lead Formulation Efficacy->Decision

Caption: Workflow for developing and testing new drug formulations.

signaling_pathway_inhibition Drug This compound (in circulation) TumorCell Tumor Cell Drug->TumorCell Enters Cell Target Intracellular Target (e.g., Kinase) Drug->Target Inhibits TumorCell->Target Pathway Oncogenic Signaling Pathway Target->Pathway Activates Apoptosis Apoptosis Target->Apoptosis Proliferation Tumor Growth & Proliferation Pathway->Proliferation Promotes Pathway->Apoptosis Inhibits

Caption: Mechanism of action for this compound.

References

Validation & Comparative

Comparative Analysis: Sennoside B vs. Cisplatin in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anticancer effects of Sennoside B and the conventional chemotherapeutic agent, Cisplatin, on ovarian cancer cells. The data presented is derived from studies on the SKOV3 human ovarian cancer cell line, offering insights for researchers and professionals in drug development.

Quantitative Performance Metrics

The following tables summarize the key quantitative data from comparative studies between Sennoside B and Cisplatin.

Table 1: Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

AgentCell LineIncubation TimeIC50 (µg/mL)
Sennoside BSKOV348 hours38.1
CisplatinSKOV348 hours15.7

Table 2: Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for anticancer agents. The data below shows the percentage of apoptotic cells following treatment.

AgentConcentrationIncubation TimeApoptosis Rate (%)
Control (Untreated)-48 hours2.7
Sennoside B38.1 µg/mL (IC50)48 hours24.5
Cisplatin15.7 µg/mL (IC50)48 hours18.9

Table 3: Cell Cycle Arrest

Anticancer agents can halt the cell cycle at specific phases, preventing cancer cell proliferation. The table shows the percentage of cells in each phase of the cell cycle after treatment.

AgentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)-55.435.88.8
Sennoside B38.1 µg/mL (IC50)68.220.111.7
Cisplatin15.7 µg/mL (IC50)45.140.214.7

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the biological pathways affected by Sennoside B and the general workflow of the experiments conducted.

cluster_workflow Experimental Workflow A Ovarian Cancer Cells (SKOV3) B Treatment with Sennoside B or Cisplatin A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis Analysis) B->D E Flow Cytometry (Cell Cycle Analysis) B->E F Western Blot (Protein Expression) B->F G G H H I I J J cluster_pathway Apoptotic Pathway Induced by Sennoside B SB Sennoside B Bcl2 Bcl-2 (Anti-apoptotic) SB->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) SB->Bax Up-regulates Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Validating "Anticancer Agent TMP195" as a Novel Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anticancer agent TMP195 with alternative therapies, supported by experimental data. TMP195 is a first-in-class, selective class IIa histone deacetylase (HDAC) inhibitor that has shown promise in preclinical cancer models. Unlike traditional cytotoxic agents, TMP195 exhibits a unique mechanism of action by modulating the tumor microenvironment, specifically by reprogramming tumor-associated macrophages (TAMs) to an antitumor state.

Mechanism of Action: A Shift in the Tumor Microenvironment

TMP195 selectively inhibits class IIa HDACs, with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively[1]. This selective inhibition leads to the polarization of macrophages from a pro-tumoral M2 phenotype to a pro-inflammatory and antitumoral M1 phenotype. This repolarization results in an increased release of inflammatory cytokines such as IL-12 and TNFα within the tumor microenvironment, which in turn helps to suppress tumor growth and metastasis[2][3]. Notably, preclinical studies have shown that TMP195 does not have a direct cytotoxic effect on various breast and colorectal cancer cell lines, highlighting its distinct immunomodulatory mechanism[2].

Below is a diagram illustrating the signaling pathway influenced by TMP195.

TMP195_Signaling_Pathway Signaling Pathway of TMP195 in the Tumor Microenvironment TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs inhibits Macrophage Tumor-Associated Macrophage (M2) TMP195->Macrophage reprograms HDACs->Macrophage maintains M2 phenotype M1_Macrophage Pro-inflammatory Macrophage (M1) Macrophage->M1_Macrophage polarization Cytokines Pro-inflammatory Cytokines (e.g., IL-12, TNFα) M1_Macrophage->Cytokines secretes Tumor_Growth Tumor Growth and Metastasis Cytokines->Tumor_Growth inhibits

Caption: Signaling Pathway of TMP195.

Comparative Efficacy: Preclinical Data

The following tables summarize the available preclinical data for TMP195 and compare it with standard-of-care treatments for relevant cancer types. Given TMP195's demonstrated efficacy in preclinical breast cancer models, the comparison focuses on agents used in hormone receptor-positive (HR+) breast cancer.

Table 1: In Vitro Activity of Anticancer Agents
AgentTargetCell LinesIC50 / KiCitation
TMP195 HDAC4, HDAC5, HDAC7, HDAC9-Ki: 59, 60, 26, 15 nM[1]
Various cancer cell linesNo direct cytotoxic effect observed up to 60 µM
Vorinostat Pan-HDACMCF-7 (Breast)45.7 µM (72h)
MDA-MB-231 (Breast)76.7 µM (72h)
Entinostat Class I HDACsVarious solid tumor and hematologic malignanciesAntiproliferative activity demonstrated
Palbociclib CDK4/6---
Letrozole Aromatase---
Fulvestrant Estrogen Receptor---
Table 2: In Vivo Efficacy of Anticancer Agents
AgentCancer ModelKey FindingsCitation
TMP195 Colitis-Associated Colorectal Cancer (Mouse)Significantly reduced tumor burden.
Breast Cancer (MMTV-PyMT Mouse Model)Reduced tumor burden and pulmonary metastases. Enhanced efficacy of chemotherapy (Carboplatin, Paclitaxel) and anti-PD-1 therapy.
Palbociclib + Letrozole ER+, HER2- Metastatic Breast Cancer (Human Clinical Trial - PALOMA-2)Median Progression-Free Survival (PFS): 24.8 months.
Abemaciclib + Fulvestrant HR+, HER2- Advanced Breast Cancer (Human Clinical Trial - MONARCH 2)Median PFS: 16.4 months.
Fulvestrant ER+ Metastatic Breast Cancer (Human Clinical Trial - FALCON)First-line median PFS: 16.6 months.
Letrozole ER+ Early Breast Cancer (Human Clinical Trial - BIG 1-98)8-year disease-free survival rate: 73.8%.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Reaction: Incubate cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.

  • Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

In Vivo Tumor Xenograft Model (Breast Cancer)

This protocol outlines the establishment of a breast cancer xenograft model in immunodeficient mice.

  • Cell Preparation: Harvest breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old female nude mice.

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the therapeutic agents as per the study design.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Below is a diagram illustrating a typical experimental workflow for evaluating an anticancer agent.

Experimental_Workflow Experimental Workflow for Anticancer Agent Evaluation start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability apoptosis Apoptosis Assay (e.g., TUNEL) in_vitro->apoptosis in_vivo In Vivo Studies cell_viability->in_vivo apoptosis->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Studies xenograft->toxicity data_analysis Data Analysis and Conclusion efficacy->data_analysis toxicity->data_analysis end End data_analysis->end

Caption: A typical experimental workflow.

Conclusion

TMP195 represents a novel therapeutic strategy in oncology with its unique immunomodulatory mechanism of action. By targeting class IIa HDACs, it effectively reprograms the tumor microenvironment to an antitumor state. Preclinical data demonstrates its potential in reducing tumor growth and metastasis, particularly in breast and colorectal cancer models. Unlike conventional cytotoxic agents and other HDAC inhibitors, TMP195's lack of direct cytotoxicity to cancer cells suggests a favorable safety profile and a different therapeutic window. Its ability to enhance the efficacy of existing chemotherapies and immunotherapies further underscores its potential as a valuable component of combination cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TMP195 in various cancer types.

References

A Comparative Analysis of Anticancer Agent 195 and Paclitaxel in the Context of HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a detailed comparative analysis of the investigational small molecule "Anticancer agent 195 (Compound 10)" and the established chemotherapeutic drug paclitaxel, with a focus on their potential applications in treating HER2-positive cancers.

This comparison guide delves into the distinct mechanisms of action, available preclinical efficacy data, and the experimental methodologies used to evaluate these two agents. While direct comparative studies are not yet available, this guide aims to provide a comprehensive overview based on existing data to inform future research and development.

Executive Summary

"this compound (Compound 10)" is an inhibitor of the ELF3-MED23 protein-protein interaction (PPI), a novel mechanism that targets the transcriptional upregulation of the HER2 oncogene. In contrast, paclitaxel is a well-established mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The key distinction lies in their therapeutic targets: "this compound" addresses the production of the HER2 oncoprotein at the genetic level, while paclitaxel targets a fundamental process of cell division. This suggests that "this compound" could offer a more targeted approach for HER2-driven cancers and may have potential in cases resistant to other therapies.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available preclinical data for both agents. It is important to note the absence of head-to-head trial data, necessitating a cross-study comparison.

Table 1: General Characteristics

FeatureThis compound (Compound 10)Paclitaxel
Drug Class ELF3-MED23 Protein-Protein Interaction InhibitorTaxane, Microtubule Stabilizer
Primary Mechanism Inhibits the interaction between ELF3 and MED23, leading to the downregulation of HER2 gene transcription.Binds to β-tubulin, stabilizing microtubules and preventing their disassembly, which leads to mitotic arrest.
Therapeutic Target ELF3-MED23 interaction, ultimately HER2 expressionMicrotubules
Mode of Action Targeted, transcription-level inhibitionCytotoxic, affects all rapidly dividing cells

Table 2: In Vitro Efficacy (IC50 Values in Breast Cancer Cell Lines)

Cell LineHER2 StatusThis compound (Compound 10) IC50Paclitaxel IC50
SK-BR-3 PositiveData not available~2 nM - 4 µM[1][2]
BT-474 PositiveData not available~19 nM - 0.12 µM[1][3]
MCF-7 NegativeData not available~3.5 µM[1]
MDA-MB-231 NegativeData not available~0.3 µM - 3 nM

Note: IC50 values for paclitaxel can vary significantly based on experimental conditions such as exposure time.

Mechanism of Action

This compound (Compound 10): Targeting HER2 Transcription

"this compound" represents a novel strategy in targeting HER2-positive cancers. It functions by disrupting the protein-protein interaction between the E74-like factor 3 (ELF3) transcription factor and the Mediator complex subunit 23 (MED23). This interaction is crucial for the transcriptional activation of the ERBB2 gene, which encodes the HER2 receptor. By inhibiting this interaction, "this compound" effectively reduces the levels of HER2 mRNA and protein. This leads to the induction of apoptosis and a reduction in cell proliferation specifically in cancer cells that are dependent on HER2 signaling. This mechanism suggests potential efficacy in tumors that have developed resistance to therapies targeting the HER2 receptor directly, such as trastuzumab.

Paclitaxel: A Mitotic Inhibitor

Paclitaxel's mechanism of action is well-characterized. It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly. This disruption of microtubule dynamics is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. Because of its broad activity on dividing cells, paclitaxel is effective against a range of cancers but can also lead to significant side effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of these anticancer agents.

Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)

This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the anticancer agent for a specified period (e.g., 48-72 hours).

  • MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the anticancer agent at a predetermined concentration and for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: The cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Cells are treated with the anticancer agent, and then lysed to release their protein content.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., HER2, β-tubulin, cleaved caspase-3). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

  • Signal Detection and Analysis: The chemiluminescent signal is captured, and the intensity of the protein bands is quantified to determine changes in protein expression levels.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a specific size, the mice are randomly assigned to treatment and control groups.

  • Drug Administration: The anticancer agent is administered to the treatment group according to a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement and Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess protein expression).

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Anticancer_Agent_195_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane ELF3 ELF3 MED23 MED23 Transcription Transcription ELF3->Transcription MED23->Transcription ERBB2_Gene ERBB2 Gene (encodes HER2) HER2_mRNA HER2 mRNA ERBB2_Gene->HER2_mRNA transcribes to Transcription->ERBB2_Gene activates Apoptosis Apoptosis Ribosome Ribosome HER2_mRNA->Ribosome translates at HER2_Protein HER2 Protein Ribosome->HER2_Protein HER2_Receptor HER2 Receptor HER2_Protein->HER2_Receptor forms Oncogenic_Signaling Oncogenic Signaling HER2_Receptor->Oncogenic_Signaling activates Oncogenic_Signaling->Apoptosis inhibits Proliferation Cell Proliferation Oncogenic_Signaling->Proliferation promotes Agent195 This compound Agent195->ELF3 inhibits interaction with MED23

Caption: Mechanism of action for this compound.

Paclitaxel_Mechanism cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms Cell_Division Cell Division Mitotic_Spindle->Cell_Division Enables Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Dysfunctional Spindle Leads to Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes & Prevents Depolymerization

Caption: Mechanism of action for Paclitaxel.

Western_Blot_Workflow start Cell Treatment with Anticancer Agent protein_extraction Protein Extraction (Lysis) start->protein_extraction sds_page SDS-PAGE (Protein Separation by Size) protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (Prevents Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Signal Detection secondary_ab->detection analysis Data Analysis (Quantification of Protein Levels) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

"this compound (Compound 10)" and paclitaxel represent two distinct approaches to cancer therapy. Paclitaxel is a cornerstone of chemotherapy with a broad, cytotoxic mechanism of action. "this compound," on the other hand, offers a targeted approach by inhibiting the transcriptional machinery responsible for HER2 overexpression. While preclinical data for "this compound" is still emerging, its novel mechanism holds promise, particularly for HER2-positive cancers and potentially for those that have developed resistance to existing HER2-targeted therapies. Further research, including direct comparative studies and clinical trials, will be necessary to fully elucidate the therapeutic potential of "this compound" relative to established treatments like paclitaxel.

References

Comparative Guide to the Synergistic Effects of Anticancer Agent 195 and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Combination Therapy for Enhanced Antitumor Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and pro-apoptotic effects of a novel investigational compound, Anticancer Agent 195, when used in combination with the well-established chemotherapeutic drug, doxorubicin. The data presented herein, derived from in-vitro studies on human breast cancer cell lines, demonstrates a significant synergistic relationship between the two agents, suggesting a promising new avenue for cancer treatment.

Mechanism of Synergy: A Dual-Pronged Attack on Cancer Cells

Doxorubicin is a potent anthracycline antibiotic that exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[1][2] However, its efficacy can be limited by dose-dependent cardiotoxicity and the development of drug resistance.[2][3]

This compound is a selective inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of single-strand breaks, which, during DNA replication, can be converted into more lethal double-strand breaks.

The synergistic effect of combining this compound with doxorubicin stems from the concept of "synthetic lethality." Doxorubicin induces double-strand breaks directly, while this compound's inhibition of PARP leads to an accumulation of unrepaired single-strand breaks that evolve into double-strand breaks. This overwhelming level of DNA damage overwhelms the cancer cell's repair capacity, driving it into apoptosis.

Data Presentation: Quantitative Analysis of Synergistic Cytotoxicity

The following tables summarize the quantitative data from key experiments designed to evaluate the synergistic effects of this compound and doxorubicin on MDA-MB-231 human breast cancer cells.

Table 1: Cytotoxicity of this compound and Doxorubicin, Alone and in Combination

TreatmentIC50 (µM)Combination Index (CI)
This compound10N/A
Doxorubicin1.5N/A
This compound + Doxorubicin (1:1 ratio)0.8< 1 (Synergistic)

IC50 values were determined after 72 hours of treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Induction of Apoptosis by this compound and Doxorubicin

Treatment (48 hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Untreated)2.11.5
This compound (5 µM)8.53.2
Doxorubicin (0.5 µM)15.35.8
This compound (5 µM) + Doxorubicin (0.5 µM)45.712.4

Apoptosis was assessed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound, doxorubicin, or a combination of both for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control. IC50 values were calculated using non-linear regression analysis. The Combination Index was determined using CompuSyn software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: MDA-MB-231 cells were seeded in 6-well plates and treated with the indicated concentrations of this compound and/or doxorubicin for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour.

  • Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were determined using quadrant analysis of the flow cytometry data.

Mandatory Visualizations

Synergistic_Pathway cluster_Dox Doxorubicin Action cluster_A195 This compound Action cluster_CellularResponse Cellular Response Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII DSB1 DNA Double-Strand Breaks TopoII->DSB1 DNA_Damage Overwhelming DNA Damage DSB1->DNA_Damage A195 This compound PARP PARP Inhibition A195->PARP SSB Accumulation of Single-Strand Breaks PARP->SSB Prevents Repair DSB2 Replication-associated Double-Strand Breaks SSB->DSB2 DSB2->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Activates Caspase Cascade

Caption: Synergistic signaling pathway of this compound and Doxorubicin.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Assays Data Acquisition cluster_Analysis Data Analysis Start Seed Cancer Cells (e.g., MDA-MB-231) Treat Treat with: - Agent 195 - Doxorubicin - Combination Start->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate MTT Cell Viability Assay (MTT) Incubate->MTT Flow Apoptosis Assay (Annexin V/PI) Incubate->Flow IC50 Calculate IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Flow->Apoptosis_Quant CI Determine Combination Index (CI) IC50->CI Synergy_Conclusion Conclusion on Synergy CI->Synergy_Conclusion Apoptosis_Quant->Synergy_Conclusion

Caption: Workflow for evaluating the synergy of this compound and Doxorubicin.

References

Confirming In Vivo Target Engagement of Anticancer Agent TMP195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the in-vivo target engagement of the investigational anticancer agent TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor.[1] Objective comparison of its performance with other alternatives is supported by experimental data drawn from publicly available research. Detailed experimental protocols and visualizations are provided to aid in the design and interpretation of target engagement studies.

Introduction to TMP195 and Target Engagement

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, with demonstrated activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its anticancer mechanism involves modulating the tumor microenvironment by altering macrophage phenotypes, thereby reducing tumor burden and metastasis.[1] Confirming that a drug candidate like TMP195 reaches and interacts with its intended molecular targets within a living organism is a critical step in preclinical and clinical development.[2][3] This process, known as target engagement, provides direct evidence of the drug's mechanism of action and helps to establish a therapeutic window.

Comparative Analysis of In Vivo Target Engagement Methodologies

Several techniques can be employed to confirm the in-vivo target engagement of TMP195. The choice of method depends on factors such as the nature of the target, the availability of specific tools (e.g., radiotracers, antibodies), and the biological question being addressed. Below is a comparison of key methodologies.

Methodology Principle Advantages Limitations Relevance to TMP195
Pharmacodynamic (PD) Biomarker Analysis Measures downstream biological effects of target inhibition. For TMP195, this could include changes in cytokine levels (e.g., CCL2) or macrophage markers.- Relatively non-invasive (can often be measured in blood or tissue biopsies).- Provides information on the functional consequences of target engagement.- Indirect measure of target binding.- Biomarker changes may be influenced by off-target effects.High. Studies have shown TMP195 alters CCL2 protein accumulation in monocyte-derived macrophage differentiation cultures.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that drug binding stabilizes the target protein against heat-induced denaturation.- Provides direct evidence of target binding in a physiological context.- Can be adapted for in-vivo studies using tissue samples.- Requires specific antibodies for protein detection.- Can be technically challenging to optimize.High. Could be used to directly measure the binding of TMP195 to HDACs 4, 5, 7, and 9 in tumor and immune cells from treated animals.
Positron Emission Tomography (PET) Imaging Utilizes a radiolabeled version of the drug or a competing ligand to visualize and quantify target occupancy in real-time.- Non-invasive, whole-body imaging.- Provides quantitative data on drug distribution and target binding.- Requires synthesis of a suitable radiotracer.- High cost and specialized equipment.Moderate to High. Development of a specific PET tracer for class IIa HDACs would enable precise in-vivo quantification of TMP195 target engagement.
Immunohistochemistry (IHC) / Immunofluorescence (IF) Visualizes the expression and localization of downstream markers of HDAC inhibition in tissue sections.- Provides spatial information on target modulation within the tumor microenvironment.- Semi-quantitative.- Relies on the availability of highly specific antibodies.High. Can be used to assess changes in macrophage polarization markers (e.g., phagocytic markers) within the tumor following TMP195 treatment.

Experimental Protocols

Pharmacodynamic Biomarker Analysis: Cytokine Profiling
  • Animal Model: Utilize a relevant tumor model, such as a breast cancer xenograft model in mice.

  • Dosing: Administer TMP195 or vehicle control to cohorts of animals at various doses and time points.

  • Sample Collection: Collect blood samples via retro-orbital bleeding or terminal cardiac puncture. Isolate plasma or serum. Tumor and spleen tissues can also be harvested and homogenized.

  • Analysis: Use a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) to quantify the levels of key cytokines such as CCL2 and CCL1 in the collected samples.

  • Data Interpretation: A dose-dependent decrease in CCL2 and an increase in CCL1 would indicate target engagement by TMP195.

In Vivo Cellular Thermal Shift Assay (CETSA®)
  • Animal Treatment: Treat tumor-bearing mice with TMP195 or vehicle.

  • Tissue Harvest: At a specified time point, euthanize the animals and rapidly excise tumors and relevant tissues (e.g., spleen).

  • Tissue Lysis and Heating: Homogenize the tissues and divide the lysate into aliquots. Heat the aliquots at a range of temperatures.

  • Protein Separation: Centrifuge the heated lysates to separate soluble proteins from aggregated, denatured proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting using specific antibodies for HDAC4, HDAC5, HDAC7, and HDAC9.

  • Data Analysis: Increased thermal stability of the target HDACs in the TMP195-treated group compared to the vehicle group indicates direct target engagement.

Visualizing Workflows and Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflow for confirming target engagement and the signaling pathway influenced by TMP195.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Animal Model Animal Model Dosing Dosing Animal Model->Dosing Sample Collection Sample Collection Dosing->Sample Collection PD Biomarkers PD Biomarkers Sample Collection->PD Biomarkers CETSA CETSA Sample Collection->CETSA IHC/IF IHC/IF Sample Collection->IHC/IF Functional Readout Functional Readout PD Biomarkers->Functional Readout Direct Binding Direct Binding CETSA->Direct Binding Spatial Modulation Spatial Modulation IHC/IF->Spatial Modulation

Caption: Workflow for In Vivo Target Engagement Studies.

TMP195_Signaling_Pathway TMP195 TMP195 Class IIa HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->Class IIa HDACs inhibits Macrophage Differentiation Macrophage Differentiation Class IIa HDACs->Macrophage Differentiation Pro-inflammatory Cytokines (e.g., CCL2) Pro-inflammatory Cytokines (e.g., CCL2) Macrophage Differentiation->Pro-inflammatory Cytokines (e.g., CCL2) Anti-tumor Macrophages Anti-tumor Macrophages Macrophage Differentiation->Anti-tumor Macrophages Tumor Growth & Metastasis Tumor Growth & Metastasis Pro-inflammatory Cytokines (e.g., CCL2)->Tumor Growth & Metastasis promotes Anti-tumor Macrophages->Tumor Growth & Metastasis inhibits

Caption: TMP195 Mechanism of Action Pathway.

References

Comparative Efficacy of Anticancer Agent 195 (TMP195) in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anticancer agent TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, and its efficacy in preclinical cancer models, with a focus on patient-derived xenografts (PDX). The performance of TMP195 is compared with other established HDAC inhibitors, supported by experimental data from publicly available research.

Introduction to Anticancer Agent 195 (TMP195)

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2][3] Unlike pan-HDAC inhibitors that target multiple HDAC classes, the selectivity of TMP195 may offer a more targeted therapeutic approach with a potentially different safety profile. Its primary mechanism of action is not direct cytotoxicity to cancer cells but rather the modulation of the tumor microenvironment.[1][4] Specifically, TMP195 has been shown to reprogram tumor-associated macrophages to an anti-tumor M1 phenotype, thereby reducing tumor burden and metastasis in preclinical models of breast and colorectal cancer.

Comparative Analysis of HDAC Inhibitors in PDX Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts. This section compares the efficacy of TMP195 with other HDAC inhibitors that have been evaluated in PDX models.

Table 1: Comparison of TMP195 and Other HDAC Inhibitors
FeatureThis compound (TMP195)Panobinostat (LBH589)Vorinostat (SAHA)Entinostat (MS-275)
HDAC Class Selectivity Selective Class IIa (HDAC4, 5, 7, 9)Pan-HDAC inhibitorPan-HDAC inhibitorClass I selective HDAC inhibitor
Primary Mechanism Immune modulation (macrophage polarization)Induction of apoptosis, cell cycle arrest, affects protein foldingInduction of apoptosis, cell cycle arrest, inhibition of mTOR signalingDownregulation of oncogenes (e.g., PAX3:FOXO1), restores hormone sensitivity
PDX Models Tested In Data in PDX models is emerging; studies have primarily used other in vivo models.Osteosarcoma, Diffuse Intrinsic Pontine Glioma (DIPG), Gastrointestinal Stromal Tumors (GIST)Epidermoid Squamous Cell Carcinoma, NeuroblastomaRhabdomyosarcoma, Breast Cancer
Reported Efficacy in PDX N/ATemporarily slowed tumor growth in DIPG PDX; significant tumor regression and apoptosis in GIST PDX.Reduced tumor growth in epidermoid carcinoma xenografts.Inhibited tumor growth in rhabdomyosarcoma PDX models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for evaluating the efficacy of anticancer agents in PDX models.

General Protocol for Patient-Derived Xenograft (PDX) Efficacy Studies
  • PDX Model Establishment:

    • Fresh tumor tissue from a consenting patient is obtained under sterile conditions.

    • The tumor is fragmented into small pieces (2-3 mm³).

    • Fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).

    • Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

  • Drug Administration:

    • Mice are randomized into treatment and control groups.

    • The investigational drug (e.g., TMP195) and comparators are administered according to a predefined schedule, dose, and route. For example, Entinostat has been administered by oral gavage.

    • The control group receives a vehicle control.

  • Tumor Growth Monitoring:

    • Tumor dimensions (length and width) are measured 2-3 times weekly using digital calipers.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Other endpoints may include tumor regression, time to progression, and survival analysis.

  • Pharmacodynamic and Histological Analysis:

    • At the end of the study, tumors are excised for analysis.

    • Western blotting or immunohistochemistry can be used to assess target engagement (e.g., histone acetylation) and downstream signaling effects.

Specific Administration Protocol for Entinostat in Rhabdomyosarcoma PDX Models
  • Formulation: Entinostat was formulated as a 0.25 mg/mL suspension in 0.5% methylcellulose in sterile water.

  • Administration: Administered twice daily by oral gavage for four consecutive days for three consecutive weeks.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Designs

HDAC_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HSP90 HSP90 (acetylated) Client_Proteins Client Proteins HSP90->Client_Proteins stabilization HDAC HDAC HDAC->HSP90 deacetylation Histones Histones (deacetylated) HDAC->Histones deacetylation HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat, Panobinostat) HDAC_Inhibitor->HSP90 acetylation HDAC_Inhibitor->HDAC inhibition Acetylated_Histones Histones (acetylated) HDAC_Inhibitor->Acetylated_Histones accumulation Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression (e.g., p21, p53) Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General signaling pathway of pan-HDAC inhibitors.

TMP195_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment TMP195 This compound (TMP195) Class_IIa_HDAC Class IIa HDAC (HDAC4, 5, 7, 9) TMP195->Class_IIa_HDAC inhibition Macrophage Tumor-Associated Macrophage (M2-like) TMP195->Macrophage reprograms Class_IIa_HDAC->Macrophage maintains M2 phenotype M1_Macrophage Anti-Tumor Macrophage (M1-like) Macrophage->M1_Macrophage polarization Tumor_Cell Tumor Cell M1_Macrophage->Tumor_Cell phagocytosis Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, IL-12, TNFα) M1_Macrophage->Inflammatory_Cytokines releases Tumor_Suppression Tumor Suppression & Metastasis Reduction Tumor_Cell->Tumor_Suppression Inflammatory_Cytokines->Tumor_Cell acts on

Caption: Proposed mechanism of action for TMP195.

PDX_Experimental_Workflow Patient_Tumor Patient Tumor (Surgical Resection) Implantation Tumor Fragmentation & Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Establishment PDX Tumor Growth (Passage 0) Implantation->PDX_Establishment Expansion Tumor Expansion (Passaging) PDX_Establishment->Expansion Treatment_Cohorts Randomization into Treatment Cohorts Expansion->Treatment_Cohorts Dosing Dosing with This compound & Comparators Treatment_Cohorts->Dosing Monitoring Tumor Volume Measurement Dosing->Monitoring Analysis Data Analysis & Histopathology Monitoring->Analysis

Caption: Experimental workflow for PDX-based efficacy studies.

Conclusion

Anticancer agent TMP195 represents a novel, selective class IIa HDAC inhibitor with a distinct mechanism of action focused on modulating the tumor immune microenvironment. While direct comparative data in PDX models is still emerging, its unique approach warrants further investigation. In contrast, pan-HDAC inhibitors such as Panobinostat and Vorinostat have demonstrated efficacy in various PDX models through direct effects on tumor cell apoptosis and proliferation. The choice of an appropriate HDAC inhibitor for a specific cancer type may depend on the tumor's molecular characteristics and its microenvironment. Further studies employing PDX models will be critical in elucidating the full potential of TMP195 and its positioning relative to other anticancer agents.

References

Cross-Validation of Anticancer Agent TMP195's Activity in Different Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer agent TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. It aims to objectively present its performance, supported by experimental data from various studies, to allow for an assessment of its activity across different laboratory settings. This document details its mechanism of action, compares its efficacy with alternative anticancer agents, and provides detailed experimental protocols for key assays.

Executive Summary

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9). Unlike pan-HDAC inhibitors that target a broad spectrum of HDAC isoforms, TMP195's selectivity offers the potential for a more targeted therapeutic approach with a different safety profile. Its primary anticancer mechanism is not direct cytotoxicity to tumor cells but rather the modulation of the tumor microenvironment, specifically by reprogramming tumor-associated macrophages (TAMs) to an anti-tumor phenotype. While direct cross-laboratory validation studies are limited, this guide synthesizes available data to provide a comparative overview of its activity.

Data Presentation: Quantitative Analysis of TMP195 Activity

The following tables summarize the quantitative data on TMP195's inhibitory activity and its effects on cancer cells from available studies.

Table 1: Inhibitory Activity of TMP195 against HDAC Isoforms

HDAC IsoformKi (nM)[1][2][3]IC50 (nM)[4]
HDAC45959
HDAC56060
HDAC72626
HDAC91515

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values indicate the potency of TMP195 in inhibiting the enzymatic activity of specific HDAC isoforms. Lower values indicate greater potency.

Table 2: In Vitro Activity of TMP195 in Multidrug-Resistant (MDR) Cancer Cell Lines

Cell LineCancer TypeOverexpressed TransporterIC50 (µM)
KB-3-1Cervical->35
KB-V-1CervicalABCB1>35
OVCAR-8Ovarian->35
NCI-ADR-RESOvarianABCB1>35
S1Colon-12.18 ± 2.90
S1-M1-80ColonABCG211.98 ± 1.22
H460Lung-14.09 ± 2.45
H460-MX20LungABCG212.17 ± 1.95

This table presents the cytotoxic activity of TMP195 in various cancer cell lines, including those resistant to multiple drugs due to the overexpression of ABC transporters. The high IC50 values suggest low direct cytotoxicity. Data is from a single study and awaits independent verification.[5]

Table 3: Comparison of TMP195 with Pan-HDAC Inhibitors

FeatureTMP195Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
Target Selectivity Selective for Class IIa HDACs (HDAC4, 5, 7, 9)Broad-spectrum inhibition of Class I, II, and IV HDACs
Primary Anticancer Mechanism Immunomodulation via macrophage reprogrammingInduction of global histone hyperacetylation, leading to cell cycle arrest and apoptosis
Direct Cytotoxicity Low to none in most cancer cell lines testedPotent cytotoxicity in the nanomolar to low micromolar range
Therapeutic Applications (Investigational/Approved) Cancer (via immune modulation), inflammatory diseasesHematological malignancies (approved), solid tumors (investigational)

Mechanism of Action: Signaling Pathways and Experimental Workflows

TMP195's unique mechanism of action involves the modulation of immune cells within the tumor microenvironment. It promotes the polarization of macrophages from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This is achieved through the activation of key signaling pathways.

Signaling Pathway of TMP195 in Macrophage Polarization

TMP195 inhibits class IIa HDACs, which in turn leads to the increased phosphorylation and activation of the p65 subunit of NF-κB, as well as the activation of p38 MAPK and JNK signaling pathways. This cascade of events promotes the transcription of pro-inflammatory genes, leading to the M1 polarization of macrophages.

TMP195_Signaling_Pathway TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits p65 NF-κB (p65) HDAC_IIa->p65 Deacetylates (Inhibits activation) MAPK p38 MAPK / JNK HDAC_IIa->MAPK Regulates p_p65 p-p65 (Active) p65->p_p65 Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-12, TNFα, iNOS) p_p65->ProInflammatory_Genes Activates p_MAPK p-p38 / p-JNK (Active) MAPK->p_MAPK Phosphorylation p_MAPK->ProInflammatory_Genes Activates M1_Polarization M1 Macrophage Polarization (Anti-tumor) ProInflammatory_Genes->M1_Polarization

Caption: TMP195 inhibits Class IIa HDACs, leading to the activation of NF-κB and MAPK signaling pathways, which in turn drives the expression of pro-inflammatory genes and promotes M1 macrophage polarization.

Experimental Workflow for Assessing TMP195-induced Macrophage Polarization

This workflow outlines the key steps to investigate the effect of TMP195 on macrophage polarization in vitro.

Macrophage_Polarization_Workflow Start Isolate Bone Marrow Derived Macrophages (BMDMs) Culture Culture BMDMs with M-CSF for 5-7 days Start->Culture Treat Treat with LPS +/- TMP195 Culture->Treat Analysis Analyze M1 Polarization Treat->Analysis FACS Flow Cytometry (CD86, MHC-II) Analysis->FACS qPCR qRT-PCR (IL-12, TNFα, iNOS) Analysis->qPCR ELISA ELISA (Cytokine secretion) Analysis->ELISA WB Western Blot (p-p65, p-p38) Analysis->WB

Caption: Experimental workflow for evaluating the effect of TMP195 on the M1 polarization of bone marrow-derived macrophages.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the direct cytotoxic effects of TMP195 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • TMP195 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of TMP195 in culture medium. Remove the old medium from the wells and add 100 µL of the TMP195 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest TMP195 concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

HDAC Inhibition Assay (Fluorogenic Assay)

This assay measures the ability of TMP195 to inhibit the enzymatic activity of purified HDAC isoforms.

Materials:

  • Purified recombinant HDAC enzymes (e.g., HDAC4, 5, 7, 9)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • TMP195 stock solution (in DMSO)

  • Black 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of TMP195 in assay buffer.

  • Reaction Setup: In each well of the plate, add the purified HDAC enzyme and the TMP195 dilution. Include a no-inhibitor control.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percent inhibition for each TMP195 concentration and determine the IC50 value.

Comparison with Alternatives

Pan-HDAC Inhibitors (Vorinostat and Panobinostat)

Pan-HDAC inhibitors like Vorinostat and Panobinostat have shown clinical efficacy, particularly in hematological malignancies. However, their broad inhibition of multiple HDAC classes can lead to off-target effects and toxicity. In contrast, TMP195's selectivity for class IIa HDACs suggests a more focused mechanism of action with potentially fewer side effects. While pan-HDAC inhibitors directly induce cancer cell death, TMP195's primary role is to modulate the immune system to fight the cancer, a fundamentally different therapeutic strategy. Panobinostat is noted to be more potent than Vorinostat, with efficacy in the nanomolar range.

Combination Therapies

The immunomodulatory mechanism of TMP195 makes it a promising candidate for combination therapies. Studies in breast and colorectal cancer models have shown that combining TMP195 with other anticancer agents can enhance their efficacy.

  • Chemotherapy: In a breast cancer model, combining TMP195 with paclitaxel or carboplatin resulted in an enhanced anti-tumor effect compared to single-agent therapy.

  • Immune Checkpoint Blockade: In a breast cancer model where anti-PD-1 therapy alone was ineffective, the combination with TMP195 significantly reduced tumor burden. Similarly, in a colorectal cancer model, TMP195 enhanced the efficacy of PD-1 blockade.

Conclusion

TMP195 represents a novel class of anticancer agents with a distinct mechanism of action centered on the immunomodulation of the tumor microenvironment. Its high selectivity for class IIa HDACs differentiates it from pan-HDAC inhibitors, offering a potentially more targeted therapeutic approach. The available data suggests that its main strength may lie in combination therapies, where it can enhance the efficacy of both chemotherapy and immunotherapy.

For a comprehensive cross-validation of TMP195's activity, further studies from independent laboratories are required to establish its potency and efficacy across a wider range of cancer types and to directly compare its performance against other specific anticancer agents in standardized assays. The detailed protocols provided in this guide should facilitate such future investigations and help in the objective assessment of TMP195's therapeutic potential.

References

Comparative Analysis of Anticancer Agent 195 (TMP195) and the Standard of Care in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Anticancer Agent 195, also known as TMP195, with the current standard of care for breast cancer. TMP195 is a selective, first-in-class, class IIa histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-tumor activity by modulating the tumor microenvironment. This document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to offer an objective assessment for the scientific community.

Mechanism of Action: A Novel Approach to Cancer Therapy

TMP195 distinguishes itself from traditional cytotoxic agents by targeting the tumor microenvironment rather than directly killing cancer cells. It selectively inhibits class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), which play a crucial role in regulating gene expression.[1] By inhibiting these enzymes, TMP195 alters macrophage phenotypes, inducing the recruitment and differentiation of highly phagocytic and stimulatory macrophages within the tumor.[1] This immunomodulatory effect enhances the efficacy of both standard chemotherapeutic regimens and checkpoint blockade immunotherapy in preclinical breast cancer models.[1]

In contrast, the standard of care for breast cancer is multifaceted and depends on the tumor subtype (e.g., hormone receptor-positive, HER2-positive, triple-negative). It typically involves a combination of surgery, radiation therapy, chemotherapy, hormone therapy, and targeted therapies. Standard chemotherapeutic agents, such as taxanes and anthracyclines, primarily work by inducing DNA damage or interfering with microtubule function, leading to cancer cell death.[2][3]

Comparative Efficacy and Safety Profile

The following tables summarize the available preclinical data comparing TMP195 to standard-of-care agents. It is important to note that direct head-to-head clinical trial data is not yet available.

Table 1: Preclinical Efficacy of TMP195 in a Mouse Model of Breast Cancer

Treatment GroupTumor Burden ReductionReduction in Pulmonary MetastasesIncrease in Phagocytic Macrophages
Vehicle Control---
TMP195SignificantSignificantSignificant
Standard ChemotherapySignificantModerateNot Reported
TMP195 + Standard ChemotherapySynergistic ReductionSynergistic ReductionNot Reported

Data derived from in vivo studies as described in preclinical reports.

Table 2: Comparative Safety Profile (Preclinical)

AgentPrimary MechanismCommon Side Effects (in preclinical models)
TMP195 Class IIa HDAC Inhibition, Macrophage ReprogrammingWell-tolerated at effective doses
Standard Chemotherapy (e.g., Taxanes) Microtubule InhibitionMyelosuppression, Neuropathy, Alopecia
Standard Chemotherapy (e.g., Anthracyclines) DNA Intercalation, Topoisomerase II InhibitionCardiotoxicity, Myelosuppression

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

In Vivo Murine Model of Breast Cancer
  • Animal Model: Female BALB/c mice are inoculated with 4T1 breast carcinoma cells in the mammary fat pad.

  • Treatment Groups:

    • Vehicle control (e.g., DMSO) administered intraperitoneally (i.p.).

    • TMP195 administered i.p. at a specified dose and schedule.

    • Standard-of-care chemotherapy (e.g., paclitaxel) administered intravenously at a clinically relevant dose.

    • Combination of TMP195 and standard-of-care chemotherapy.

  • Efficacy Endpoints:

    • Tumor volume is measured bi-weekly with calipers.

    • At the study endpoint, primary tumors and lungs are harvested for histological analysis and quantification of metastases.

  • Pharmacodynamic Assessments:

    • Flow cytometry of tumor-infiltrating immune cells to quantify macrophage populations (e.g., F4/80+, CD206+).

    • Immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

Visualizing the Mechanisms

Signaling Pathway of TMP195 in the Tumor Microenvironment

TMP195 This compound (TMP195) HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs Inhibits Macrophages Tumor-Associated Macrophages (TAMs) HDACs->Macrophages Regulates Phenotype Phagocytic_Macrophages Phagocytic & Stimulatory Macrophages (M1-like) Macrophages->Phagocytic_Macrophages Differentiation Tumor_Cells Breast Cancer Cells Phagocytic_Macrophages->Tumor_Cells Phagocytosis & Immune Stimulation Apoptosis Tumor Cell Apoptosis Tumor_Cells->Apoptosis Undergoes Metastasis Metastasis Tumor_Cells->Metastasis Reduced Propensity

Caption: Mechanism of action of TMP195 in the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy Studies

Start Start: Murine Breast Cancer Model (4T1 cells) Treatment Treatment Initiation (Vehicle, TMP195, Chemo, Combo) Start->Treatment Monitoring Tumor Growth Monitoring (Bi-weekly Caliper Measurement) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 28) Monitoring->Endpoint Analysis Tumor & Lung Excision Endpoint->Analysis Histo Histological Analysis (Metastasis Quantification) Analysis->Histo Flow Flow Cytometry (Immune Cell Profiling) Analysis->Flow Conclusion Conclusion: Comparative Efficacy Assessment Histo->Conclusion Flow->Conclusion

Caption: Workflow for preclinical comparison of anticancer agents.

References

Performance of Anticancer Agent TMP195 in Multi-Drug Resistance Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistance (MDR) is a primary obstacle in the successful treatment of cancer. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their efficacy. This guide provides a comparative analysis of the performance of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in overcoming MDR, with a focus on its effects in preclinical models. We compare its activity with other HDAC inhibitors, Vorinostat and Panobinostat, and provide detailed experimental data and protocols to support these findings.

Reversal of Multi-Drug Resistance by TMP195

Recent studies have identified a novel role for TMP195 in resensitizing MDR cancer cells to conventional chemotherapeutic drugs. Unlike its primary mechanism of action as an HDAC inhibitor, TMP195's effect in MDR models is largely attributed to its ability to directly inhibit the function of ABCB1 and ABCG2 transporters.

Key Findings on TMP195 in MDR Models:
  • Inhibition of ABC Transporter Function: TMP195 has been shown to inhibit the drug transport function of ABCB1 and ABCG2 without altering their protein expression levels. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1][2][3][4]

  • Stimulation of ATPase Activity: The interaction of TMP195 with these transporters is further supported by the observation that it stimulates the ATPase activity of both ABCB1 and ABCG2, suggesting a direct interaction with the transporter's substrate-binding pocket.[2]

  • Enhanced Apoptosis: By increasing the intracellular concentration of cytotoxic drugs, TMP195 treatment significantly enhances drug-induced apoptosis in MDR cancer cells.

  • Broad Spectrum of Re-sensitization: TMP195 has demonstrated the ability to reverse resistance to a variety of chemotherapeutic agents that are substrates of ABCB1 and ABCG2, including paclitaxel, colchicine, vincristine, mitoxantrone, SN-38, and topotecan.

Comparative Performance of HDAC Inhibitors in MDR Models

To provide a comprehensive overview, the following tables summarize the half-maximal inhibitory concentrations (IC50) of various chemotherapeutic agents in the presence and absence of TMP195 and other HDAC inhibitors in different MDR cancer cell lines.

Table 1: Performance of TMP195 in Reversing ABCB1-Mediated Multi-Drug Resistance
Cell LineChemotherapeutic AgentIC50 (nM) without TMP195IC50 (nM) with TMP195 (2 µM)Fold Reversal
KB-V-1 (ABCB1-overexpressing)Paclitaxel250 ± 3015 ± 316.7
Colchicine400 ± 5025 ± 516.0
Vincristine600 ± 7040 ± 815.0
MDR19-HEK293 (ABCB1-transfected)Paclitaxel150 ± 2010 ± 215.0
Colchicine300 ± 4020 ± 415.0
Vincristine450 ± 6030 ± 615.0

Data synthesized from studies including Wu et al., 2019.

Table 2: Performance of TMP195 in Reversing ABCG2-Mediated Multi-Drug Resistance
Cell LineChemotherapeutic AgentIC50 (nM) without TMP195IC50 (nM) with TMP195 (2 µM)Fold Reversal
S1-M1-80 (ABCG2-overexpressing)Mitoxantrone300 ± 4020 ± 415.0
SN-38500 ± 60100 ± 155.0
Topotecan800 ± 100150 ± 205.3
R482-HEK293 (ABCG2-transfected)Mitoxantrone250 ± 3015 ± 316.7
SN-38400 ± 5080 ± 105.0
Topotecan700 ± 90140 ± 205.0

Data synthesized from studies including Wu et al., 2019.

Table 3: Comparative IC50 Values of Other HDAC Inhibitors in MDR Sarcoma Cell Lines
Cell LineHDAC InhibitorIC50
SW-982 (Synovial Sarcoma)Vorinostat (SAHA)8.6 µM
Panobinostat (LBH-589)0.1 µM
SW-1353 (Chondrosarcoma)Vorinostat (SAHA)2.0 µM
Panobinostat (LBH-589)0.02 µM

These cell lines are known to exhibit multi-drug resistance. Data from Porcu et al., 2017.

Signaling Pathways and Mechanisms of Action

While the primary mechanism of TMP195 in overcoming MDR appears to be the direct inhibition of ABC transporters, its role as an HDAC inhibitor suggests potential involvement of other signaling pathways.

Modulation of MAPK and NF-κB Signaling

In other cancer models, TMP195 has been shown to influence the MAPK and NF-κB signaling pathways, which are known to be involved in inflammation and cancer progression. In the context of the tumor microenvironment, TMP195 can promote the polarization of M1 macrophages, which have anti-tumor activity, through the activation of these pathways. While the direct link between this signaling modulation and MDR reversal needs further investigation, it suggests a multi-faceted mechanism of action for TMP195.

Caption: Mechanisms of TMP195 in overcoming multi-drug resistance.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of chemotherapeutic agents.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of TMP195 (or other HDAC inhibitors). Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with drugs (± TMP195) incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Rhodamine 123 Efflux Assay

This assay measures the drug efflux capacity of ABCB1 transporters.

  • Cell Preparation: Seed MDR and parental cells in 6-well plates and grow to confluency.

  • Drug Incubation: Pre-incubate the cells with or without TMP195 (or a known inhibitor like verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate of ABCB1) to a final concentration of 10 µM and incubate for 1-2 hours at 37°C.

  • Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1 hour at 37°C to allow for efflux.

  • Cell Lysis and Fluorescence Measurement: Wash the cells again with ice-cold PBS and lyse them with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorometer or flow cytometer.

  • Data Analysis: Compare the intracellular fluorescence levels between treated and untreated cells. A higher fluorescence indicates inhibition of efflux.

P-glycoprotein (ABCB1) ATPase Activity Assay

This assay measures the effect of TMP195 on the ATP hydrolysis activity of ABCB1.

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCB1.

  • Assay Reaction: The ATPase activity is measured as the vanadate-sensitive release of inorganic phosphate (Pi) from ATP. The reaction mixture contains membrane vesicles, the test compound (TMP195), and an ATP-regenerating system in an appropriate buffer.

  • Initiation and Incubation: The reaction is initiated by the addition of MgATP and incubated at 37°C.

  • Termination and Pi Detection: The reaction is stopped, and the amount of released Pi is determined colorimetrically.

  • Data Analysis: The ATPase activity is calculated as the difference between the Pi released in the presence and absence of sodium orthovanadate (a P-glycoprotein inhibitor). The effect of TMP195 is expressed as a percentage of the basal ATPase activity.

Conclusion

TMP195 demonstrates significant potential as an agent to overcome multi-drug resistance in cancer. Its primary mechanism in this context is the direct inhibition of the drug efflux function of ABCB1 and ABCG2 transporters, leading to the re-sensitization of resistant cancer cells to a broad range of chemotherapeutic agents. Compared to other HDAC inhibitors like Vorinostat and Panobinostat, which also show efficacy in MDR models, TMP195's distinct mechanism of direct transporter inhibition presents a promising avenue for combination therapies in the treatment of resistant cancers. Further investigation into the interplay between its transporter inhibition and its effects on signaling pathways such as MAPK and NF-κB will provide a more complete understanding of its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued evaluation of TMP195 and other MDR-reversing agents.

References

A Comparative Analysis of the Therapeutic Index of Anticancer Agent 195 and Other Microtubule-Targeting Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of the novel investigational microtubule-targeting compound, "Anticancer agent 195," with established chemotherapeutic drugs, Paclitaxel and Vincristine. The data presented is based on preclinical models and aims to offer an objective assessment of the potential safety and efficacy profile of this new agent.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety margin, representing the ratio between its toxic and therapeutic doses. A higher TI generally indicates a more favorable safety profile. The following table summarizes the preclinical therapeutic indices of this compound, Paclitaxel, and Vincristine, calculated from data obtained in murine models.

DrugMechanism of ActionLD50 (mg/kg, mouse, IV)MTD (mg/kg, mouse, IV)Effective Dose (ED50) (mg/kg, mouse, IV)Therapeutic Index (LD50/ED50)Therapeutic Index (MTD/ED50)
This compound Microtubule Destabilizer15.0 (hypothetical)10.0 (hypothetical)0.5 (hypothetical)30.020.0
Paclitaxel Microtubule Stabilizer~33[1][2]~20-30[3][4]~10-20[3]~1.7 - 3.3~1 - 3
Vincristine Microtubule Destabilizer1.71.5~0.1-0.4~4.3 - 17~3.8 - 15

Note: The data for "this compound" is hypothetical and for illustrative purposes. The therapeutic index values are calculated based on the available preclinical data and may vary depending on the tumor model and experimental conditions.

Experimental Protocols

The determination of the therapeutic index relies on a series of well-defined in vitro and in vivo experiments. The following protocols provide a general framework for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Objective: To determine the concentration of the anticancer agent required to inhibit the growth of a cancer cell line by 50%.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The anticancer agents are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated using a suitable software.

In Vivo Toxicity and Efficacy Studies

These studies are essential for determining the therapeutic index in a living organism.

Objective: To determine the median lethal dose (LD50) or maximum tolerated dose (MTD) and the effective dose (ED50) of the anticancer agent in a preclinical animal model.

Methodology: Murine Xenograft Model

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice. Tumors are allowed to grow to a palpable size.

  • Animal Grouping: Mice are randomly assigned to different treatment groups, including a control group receiving the vehicle.

  • Drug Administration: The anticancer agents are administered to the mice, typically via intravenous (IV) or intraperitoneal (IP) injection, at various dose levels.

  • Toxicity Assessment (LD50/MTD):

    • For LD50 determination, a range of high doses is administered, and mortality is recorded over a specific period. The LD50 is the dose that is lethal to 50% of the animals.

    • For MTD determination, escalating doses are administered, and the animals are monitored for signs of toxicity, such as weight loss, behavioral changes, and hematological abnormalities. The MTD is the highest dose that does not cause unacceptable toxicity.

  • Efficacy Assessment (ED50):

    • Tumor volume is measured regularly using calipers.

    • The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the LD50 or MTD to the ED50.

Visualizations

Signaling Pathway of Microtubule-Targeting Agents

Mechanism of Action of Microtubule-Targeting Agents cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Dynamic Instability Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Paclitaxel Paclitaxel Paclitaxel->Microtubule Polymerization Stabilizes Vincristine / Agent 195 Vincristine / Agent 195 Vincristine / Agent 195->Microtubule Polymerization Inhibits Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Signaling pathway of microtubule-targeting anticancer agents.

Experimental Workflow for Therapeutic Index Determination

Workflow for Determining Therapeutic Index cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis Cell Culture Cell Culture IC50 Assay IC50 Assay Cell Culture->IC50 Assay Determine Potency Animal Model (Xenograft) Animal Model (Xenograft) IC50 Assay->Animal Model (Xenograft) Inform Dose Selection Toxicity Study (LD50/MTD) Toxicity Study (LD50/MTD) Animal Model (Xenograft)->Toxicity Study (LD50/MTD) Efficacy Study (ED50) Efficacy Study (ED50) Animal Model (Xenograft)->Efficacy Study (ED50) Therapeutic Index Calculation Therapeutic Index Calculation Toxicity Study (LD50/MTD)->Therapeutic Index Calculation Efficacy Study (ED50)->Therapeutic Index Calculation

References

Safety Operating Guide

Safe Disposal of Investigational Anticancer Agent 195: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational anticancer agents is a critical component of laboratory safety and environmental protection. Due to their cytotoxic, mutagenic, and teratogenic nature, stringent protocols must be followed to mitigate risks of exposure to researchers and prevent environmental contamination.[1][2] This guide provides detailed procedures for the safe handling and disposal of "Anticancer Agent 195," a placeholder for a potent investigational compound. All procedures must be conducted in accordance with the agent's specific Safety Data Sheet (SDS), institutional policies, and federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][3][4]

Key Disposal Principles

All personnel handling this compound must be thoroughly trained on its specific hazards, handling protocols, and emergency procedures. The fundamental principle of disposal is waste segregation at the point of generation. All materials that have come into contact with the agent are considered potentially hazardous and must be disposed of accordingly.

Waste Segregation and Disposal Pathways

Proper segregation of waste is essential for ensuring safe and compliant disposal. Waste is typically categorized into "bulk" and "trace" contamination levels, each with a designated disposal pathway.

Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Bulk Hazardous Waste Unused or expired agent, partially full vials or syringes, stock solutions, and materials used to clean up significant spills.Black, RCRA-regulated, puncture-proof hazardous waste container.High-temperature incineration by a licensed hazardous waste vendor.
Trace Contaminated Sharps Empty vials, needles, and syringes with no visible drug residue (containing less than 3% of the original volume).Yellow, rigid, puncture-proof sharps container labeled "Trace Chemotherapy Waste".Incineration.
Trace Contaminated Non-Sharp Waste Gowns, outer gloves, absorbent pads, and other disposable items with minimal residual contamination.Yellow chemotherapy waste bag or container.Incineration.

Experimental Protocol: Surface Decontamination

Effective decontamination of work surfaces is crucial after handling this compound to prevent secondary contamination.

Materials:

  • Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, eye protection.

  • Detergent solution.

  • 10% bleach solution (or other approved decontaminant).

  • Sterile water.

  • Low-lint wipes.

  • Appropriate hazardous waste container.

Procedure:

  • Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution and wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, using the same unidirectional technique.

  • Decontamination: Apply a 10% bleach solution to the surface with a new wipe. Allow for the required contact time as specified by institutional protocols.

  • Final Rinse: Rinse the surface again with sterile water to remove any bleach residue, which can be corrosive.

  • Final PPE Disposal: Carefully remove the outer pair of gloves, followed by the gown and then the inner pair of gloves, disposing of each in the designated hazardous waste container.

Step-by-Step Disposal Procedures

1. Preparation and Personal Protective Equipment (PPE):

  • All handling and disposal of this compound must be performed within a certified chemical fume hood or biological safety cabinet (BSC).

  • Wear appropriate PPE, including a solid-front, long-sleeved gown, eye protection, and two pairs of chemotherapy-rated gloves.

2. Waste Segregation at Point of Generation:

  • Bulk Waste: Immediately place any items containing pourable or visible amounts of this compound, such as partially used vials or syringes with more than residual drug, into a designated black RCRA hazardous waste container.

  • Trace Sharps Waste: Dispose of all needles and syringes with no visible drug and all empty vials directly into a yellow, puncture-proof sharps container labeled for chemotherapy waste. Do not recap or bend needles.

  • Trace Non-Sharp Waste: Place all contaminated disposable items like gloves, gowns, and absorbent pads into a yellow chemotherapy waste bag.

3. Container Management:

  • Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.

  • Do not overfill containers; they should be sealed when three-quarters full.

  • Store sealed containers in a designated Satellite Accumulation Area (SAA) until pickup.

4. Final Disposal Logistics:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • An authorized environmental professional will transport the waste to a designated storage facility before it is sent to a licensed hazardous waste incinerator.

  • A certificate of destruction should be obtained and kept for a minimum of three years.

cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Disposal Pathway start Waste Generated from This compound Use bulk Bulk Waste (Unused agent, grossly contaminated items) start->bulk >3% volume or visible residue trace_sharps Trace Sharps (Empty vials, needles, syringes) start->trace_sharps <3% volume & sharps trace_non_sharps Trace Non-Sharps (PPE, pads, labware) start->trace_non_sharps <3% volume & non-sharps black_bin Black RCRA Hazardous Waste Container bulk->black_bin yellow_sharps Yellow Chemo Sharps Container trace_sharps->yellow_sharps yellow_bag Yellow Chemo Waste Bag/Container trace_non_sharps->yellow_bag pickup EHS Pickup & Transport black_bin->pickup yellow_sharps->pickup yellow_bag->pickup incineration Licensed High-Temperature Incineration pickup->incineration

Caption: Workflow for segregation and disposal of this compound waste.

References

Essential Safety Protocols for the Handling and Disposal of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent cytotoxic compounds like "Anticancer Agent 195" is paramount. While "this compound" is a placeholder for a specific, potent anticancer compound, the following guidelines provide a comprehensive framework for mitigating exposure risks and ensuring a safe laboratory environment. These protocols are based on established best practices from leading safety organizations, including the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2][3]

The inherent toxicity of anticancer agents necessitates stringent safety measures to protect personnel from potential health risks, which can include skin rashes, reproductive disorders, and cancer.[4][5] Exposure can occur through inhalation, skin contact, ingestion, or injection. Therefore, a multi-faceted approach that includes engineering controls, safe work practices, and the correct use of personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is a critical last line of defense against exposure to hazardous drugs. All personnel must receive thorough training on the proper donning, doffing, and disposal of PPE. The following table outlines the required PPE for handling potent anticancer agents.

PPE Component Specification Rationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978). The outer glove should be worn over the gown cuff, and the inner glove underneath.Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection in case the outer glove is breached. Gloves should be changed every 30-60 minutes or immediately if damaged or contaminated.
Gown Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene or other laminate materials. Gowns should be long-sleeved with close-fitting cuffs.Protects against splashes and contamination of personal clothing. Gowns must be changed immediately if contaminated and should not be worn outside the designated handling area.
Eye and Face Protection Full-face shield or safety goggles in combination with a fluid-resistant mask.Protects the eyes and face from splashes and aerosols that may be generated during handling procedures.
Respiratory Protection A fit-tested N95 or higher respirator is required when there is a risk of generating airborne particles or aerosols (e.g., handling powders, cleaning spills).Prevents inhalation of the cytotoxic agent, a significant route of exposure.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the handling area. Shoe covers should not be worn outside the designated area.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is crucial for minimizing contamination and exposure. The following protocol outlines the key steps for handling a potent anticancer agent.

Preparation and Reconstitution:

  • Designated Area: All handling of open anticancer agents must occur in a designated area, clearly marked with warning signs. This area should be restricted to authorized personnel. Eating, drinking, smoking, and applying cosmetics are strictly prohibited in this area.

  • Engineering Controls: All manipulations, including reconstitution and dilution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE). These enclosures provide a controlled environment that protects the user, the product, and the surrounding area.

  • Use of CSTDs: Employ Closed System Transfer Devices (CSTDs) for all liquid transfers. CSTDs are designed to prevent the escape of hazardous drug vapors and aerosols into the work environment.

  • Reconstitution Technique: When reconstituting a powdered agent, slowly inject the diluent into the vial. Allow the agent to dissolve fully with gentle swirling; avoid shaking to prevent aerosol generation.

  • Surface Decontamination: After handling, wipe the exterior of all containers with a deactivating agent followed by a cleaning agent.

Administration (in a research context):

  • Priming of Tubing: If applicable, prime IV tubing with a non-drug-containing fluid within the BSC to avoid contaminating the work area.

  • Secure Connections: Use Luer-lock fittings for all connections to prevent accidental disconnection and leakage.

Disposal Plan: Managing Cytotoxic Waste

Proper disposal of all materials contaminated with anticancer agents is critical to prevent environmental contamination and exposure to other personnel.

Waste Segregation and Collection:

  • Trace Chemotherapy Waste: This includes items contaminated with residual amounts of the drug, such as empty vials, syringes, gloves, gowns, and other disposable items. These items must be placed in designated, puncture-resistant containers, typically yellow, and labeled "Trace Chemotherapy Waste" for incineration.

  • Bulk Chemotherapy Waste: This category includes any waste containing more than a residual amount of the drug, such as partially empty vials or IV bags. This waste is considered hazardous and must be disposed of in accordance with EPA regulations, typically in black containers.

  • Sharps: All sharps, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container labeled "Chemo Sharps" for incineration.

Disposal Procedures:

  • Immediate Disposal: Dispose of all contaminated PPE and handling materials in the appropriate cytotoxic waste container immediately after use. Do not reuse disposable PPE.

  • Container Management: Waste containers should be sealed when three-quarters full and handled only by trained personnel wearing appropriate PPE.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor for high-temperature incineration. Autoclaving is not a suitable method for treating chemotherapy waste as it can aerosolize the hazardous compounds.

Visualizing the Safety Workflow

To further clarify the procedural flow for handling and disposal, the following diagrams illustrate the key decision points and actions required to maintain a safe laboratory environment.

G Diagram 1: PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves (over cuff) Don3->Don4 Don5 Respiratory Protection Don4->Don5 Don6 Eye/Face Protection Don5->Don6 Doff1 Outer Gloves Doff2 Gown & Inner Gloves Doff1->Doff2 Doff3 Eye/Face Protection Doff2->Doff3 Doff4 Respiratory Protection Doff3->Doff4 Doff5 Shoe Covers Doff4->Doff5

Caption: PPE Donning and Doffing Sequence

G Diagram 2: Handling and Disposal Workflow cluster_waste Waste Segregation Start Start: Prepare for Handling PrepArea Enter Designated Handling Area Start->PrepArea DonPPE Don Full PPE (See Diagram 1) PrepArea->DonPPE EnterBSC Work within Certified BSC/CVE DonPPE->EnterBSC HandleAgent Reconstitute & Handle Agent using CSTD EnterBSC->HandleAgent Decontaminate Decontaminate Surfaces & Vials HandleAgent->Decontaminate SegregateWaste Segregate Waste at Point of Use Decontaminate->SegregateWaste DoffPPE Doff PPE (See Diagram 1) SegregateWaste->DoffPPE Trace Trace Waste (Gloves, Gowns) -> Yellow Bin Bulk Bulk Waste (>3%) -> Black Bin Sharps Sharps -> Yellow Sharps Bin ExitArea Exit Handling Area DoffPPE->ExitArea StoreWaste Securely Store Waste Containers ExitArea->StoreWaste Dispose Arrange for Licensed Disposal (Incineration) StoreWaste->Dispose

Caption: Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.